2-Chloro-4-(trichloromethyl)pyridine
Description
BenchChem offers high-quality 2-Chloro-4-(trichloromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-(trichloromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-4-(trichloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWGAPIBLKKBIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447295 | |
| Record name | 2-chloro-4-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52413-82-8 | |
| Record name | 2-chloro-4-(trichloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-4-(trichloromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Chloro-4-(trichloromethyl)pyridine, a key building block in synthetic and medicinal chemistry. This document, compiled by a senior application scientist, delves into its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development.
Core Identity and Physicochemical Properties
2-Chloro-4-(trichloromethyl)pyridine, identified by the CAS number 52413-82-8 , is a halogenated pyridine derivative.[1] Its structure, featuring a pyridine ring substituted with a chloro group at the 2-position and a trichloromethyl group at the 4-position, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| CAS Number | 52413-82-8 | [1] |
| Molecular Formula | C₆H₃Cl₄N | [1] |
| Molecular Weight | 230.9 g/mol | [1] |
| IUPAC Name | 2-chloro-4-(trichloromethyl)pyridine | [1] |
| Synonyms | Pyridine, 2-chloro-4-(trichloromethyl)- | |
| Computed XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-4-(trichloromethyl)pyridine is not as widely documented as its isomers. However, general synthetic strategies for chloromethylated and trichloromethylated pyridines can provide insight into potential synthetic routes. A plausible approach involves the chlorination of a suitable precursor, such as 2-chloro-4-methylpyridine.
A general workflow for such a synthesis is outlined below:
Caption: A generalized workflow for the synthesis of 2-Chloro-4-(trichloromethyl)pyridine.
Experimental Protocol: A Hypothetical Approach
Based on general principles of radical chlorination, a potential, though unverified, protocol is described below. This protocol is for illustrative purposes only and must be validated in a laboratory setting.
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and an inlet for gas, dissolve 2-chloro-4-methylpyridine in a suitable inert solvent like carbon tetrachloride.
-
Initiation: Introduce a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Chlorination: While heating the mixture to reflux, bubble chlorine gas through the solution or add sulfuryl chloride dropwise. The reaction should be monitored by techniques like GC-MS to follow the conversion of the starting material.
-
Work-up: Upon completion, cool the reaction mixture and wash it with an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acidic byproducts.
-
Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography to isolate 2-Chloro-4-(trichloromethyl)pyridine.
Causality Behind Experimental Choices:
-
Inert Solvent: Carbon tetrachloride is a classic choice for radical halogenations as it is inert under the reaction conditions.
-
Radical Initiator: The use of a radical initiator is crucial to facilitate the homolytic cleavage of the chlorine molecule, which is the first step in the chain reaction.
-
Monitoring: Careful monitoring is essential to prevent over-chlorination of the pyridine ring and to ensure the desired product is the major component.
Reactivity Profile and Synthetic Utility
The reactivity of 2-Chloro-4-(trichloromethyl)pyridine is dictated by the electronic properties of the pyridine ring and the two chloro-containing substituents.
Caption: Key reactive sites and potential transformations of 2-Chloro-4-(trichloromethyl)pyridine.
-
Nucleophilic Aromatic Substitution (SNA_r_): The chloro group at the 2-position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the trichloromethyl group. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiols, to build more complex molecular scaffolds.
-
Reactivity of the Trichloromethyl Group: The trichloromethyl group can undergo various transformations. For instance, under certain conditions, it can be hydrolyzed to a carboxylic acid group, providing a handle for further functionalization, such as amide bond formation.
Applications in Drug Discovery and Development
While specific examples of marketed drugs containing the 2-Chloro-4-(trichloromethyl)pyridine moiety are not readily found, its structural motifs are present in various biologically active compounds. Halogenated pyridines are a common feature in medicinal chemistry, often contributing to improved metabolic stability and binding affinity.
The versatility of 2-Chloro-4-(trichloromethyl)pyridine as a bifunctional intermediate makes it a valuable tool for generating libraries of compounds for high-throughput screening. The ability to selectively functionalize both the 2-position and the 4-position allows for the systematic exploration of the chemical space around the pyridine core, which is a privileged scaffold in drug discovery. For instance, its analog, 2-chloro-4-(chloromethyl)pyridine hydrochloride, is recognized as a valuable scaffold in medicinal chemistry for creating targeted covalent inhibitors.[2]
Safety and Handling
As with any chlorinated organic compound, 2-Chloro-4-(trichloromethyl)pyridine should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
While a specific, comprehensive safety data sheet (SDS) for CAS 52413-82-8 is not widely available, information from related compounds suggests that it may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.
General Handling Precautions:
-
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-(trichloromethyl)pyridine is a specialized chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern offers multiple avenues for chemical modification, making it a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in drug discovery and development.
References
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PubChem. 2-Chloro-4-(trichloromethyl)pyridine. National Center for Biotechnology Information. [Link]
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2-Chloro-4-(trichloromethyl)pyridine molecular structure and IUPAC name
An In-Depth Technical Guide to 2-Chloro-4-(trichloromethyl)pyridine for Advanced Research Applications
Introduction
Halogenated pyridine scaffolds are fundamental building blocks in modern medicinal and agricultural chemistry. Their unique electronic properties and ability to participate in a wide array of chemical transformations have cemented their role in the development of numerous commercial products, including over 250 FDA-approved drugs.[1] Within this important class of compounds, 2-Chloro-4-(trichloromethyl)pyridine stands out as a particularly versatile intermediate. Its distinct substitution pattern, featuring a reactive chlorine atom on the pyridine ring and a trichloromethyl group, offers orthogonal reactivity that can be exploited for the synthesis of complex molecular architectures.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed overview of the molecular structure, physicochemical properties, a robust synthesis protocol, potential applications, and critical safety information for 2-Chloro-4-(trichloromethyl)pyridine, empowering chemists to fully leverage its synthetic potential.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.
Molecular Structure
The structure of 2-Chloro-4-(trichloromethyl)pyridine consists of a pyridine ring chlorinated at the 2-position and substituted with a trichloromethyl (-CCl₃) group at the 4-position.
IUPAC Nomenclature and Identifiers
The formal IUPAC name for this compound is 2-chloro-4-(trichloromethyl)pyridine .[2] For unambiguous identification in databases and literature, the following identifiers are crucial.
| Identifier | Value | Source |
| CAS Number | 52413-82-8 | PubChem[2] |
| Molecular Formula | C₆H₃Cl₄N | PubChem[2] |
| SMILES | C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | PubChem[2] |
| InChIKey | OZWGAPIBLKKBIG-UHFFFAOYSA-N | PubChem[2] |
| PubChem CID | 10889740 | PubChem[2] |
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties, which are essential for planning reactions, purification, and formulation.
| Property | Value | Unit | Source |
| Molecular Weight | 230.9 | g/mol | PubChem[2] |
| Exact Mass | 228.901960 | Da | PubChem[2] |
| XLogP3 | 3.4 | PubChem[2] | |
| Topological Polar Surface Area | 12.9 | Ų | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] | |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] | |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis and Mechanistic Considerations
The most logical and efficient synthesis of 2-Chloro-4-(trichloromethyl)pyridine involves the exhaustive free-radical chlorination of the methyl group of commercially available 2-chloro-4-methylpyridine.
Proposed Synthetic Workflow
This workflow illustrates the direct transformation from the starting material to the final product. The key step is the side-chain chlorination, which proceeds via a free-radical mechanism, leaving the aromatic pyridine ring intact.
Detailed Experimental Protocol
This protocol is based on established methods for the free-radical chlorination of methylpyridines.[3] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.
Objective: To synthesize 2-Chloro-4-(trichloromethyl)pyridine from 2-chloro-4-methylpyridine.
Materials:
-
2-chloro-4-methylpyridine (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (3.0 - 3.5 eq)
-
Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (BPO) (0.02 - 0.05 eq)
-
Anhydrous solvent (e.g., carbon tetrachloride or dichlorobenzene)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-4-methylpyridine in the anhydrous solvent.
-
Initiation: Add the free-radical initiator (AIBN or BPO) to the solution.
-
Causality: A free-radical initiator is essential to generate the initial radical species that will abstract a hydrogen atom from the methyl group. This selectively initiates chlorination on the alkyl side-chain rather than promoting electrophilic substitution on the electron-deficient pyridine ring.
-
-
Chlorination: Heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent). Add sulfuryl chloride (SO₂Cl₂) dropwise via the dropping funnel over 1-2 hours.
-
Mechanistic Insight: The reaction proceeds via a classic free-radical chain reaction:
-
Initiation: The initiator decomposes upon heating to form radicals.
-
Propagation: A chlorine radical abstracts a hydrogen from the methyl group, forming an HCl molecule and a benzyl-type radical. This radical then reacts with SO₂Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain. This process repeats until all three hydrogens are substituted.
-
Termination: Radicals combine to end the chain reaction.
-
-
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain 2-Chloro-4-(trichloromethyl)pyridine as a clear oil or low-melting solid.
Applications in Synthesis and Drug Development
The dual reactivity of 2-Chloro-4-(trichloromethyl)pyridine makes it a powerful intermediate for accessing a variety of more complex molecules.
Role as a Chemical Intermediate
The trichloromethyl group is not merely a stable substituent; it is a versatile functional group handle. It can be readily transformed into other important groups, expanding its synthetic utility. The chlorine on the pyridine ring is susceptible to nucleophilic aromatic substitution, providing another axis for modification.
Potential in Agrochemicals and Pharmaceuticals
Derivatives of chlorinated pyridines are widely used as herbicides, fungicides, and insecticides.[4] For example, 2-chloro-5-(trichloromethyl)pyridine is a known intermediate in the preparation of such compounds.[4][5] Given this precedent, 2-Chloro-4-(trichloromethyl)pyridine is an excellent candidate for the synthesis of novel agrochemicals. In medicinal chemistry, the 2-chloropyridine motif is present in numerous kinase inhibitors and other targeted therapies. The unique electronic and steric properties imparted by the 4-(trichloromethyl) group could be exploited to develop new drug candidates with improved potency or selectivity.
Spectroscopic and Analytical Profile
Characterization of the final product is critical for confirming its identity and purity. The following data are predicted based on the analysis of structurally similar compounds, such as isomers and trifluoromethyl analogs.[4][6]
| Technique | Expected Characteristics |
| ¹H NMR | Two distinct signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as a doublet and a singlet or two doublets, corresponding to the three protons on the pyridine ring. |
| ¹³C NMR | Signals corresponding to the five pyridine ring carbons. A highly deshielded signal for the -CCl₃ carbon (typically δ > 90 ppm) will be a key diagnostic peak. |
| FT-IR | Characteristic absorption bands for pyridine ring C-C and C-N stretching vibrations (1400-1600 cm⁻¹). Strong bands corresponding to C-Cl stretching from both the aromatic ring (~1100 cm⁻¹) and the trichloromethyl group (700-850 cm⁻¹).[4] |
| Mass Spec. | The mass spectrum will show a molecular ion (M⁺) peak cluster with a characteristic isotopic pattern for a molecule containing four chlorine atoms, providing definitive confirmation of the elemental composition. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(trichloromethyl)pyridine is not widely available, data from its isomers, such as 2-chloro-6-(trichloromethyl)pyridine and 2-chloro-5-(trichloromethyl)pyridine, provide a strong basis for hazard assessment.[5][7][8] A substance-specific risk assessment is mandatory before use.
| Hazard Category | GHS Hazard Statement | Precautionary Statement Examples |
| Acute Toxicity | H302: Harmful if swallowed.[8] H311: Toxic in contact with skin.[7] H332: Harmful if inhaled.[8] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Irritation | H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H335: May cause respiratory irritation.[8] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.[9] |
Handling:
-
All manipulations should be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and store away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
2-Chloro-4-(trichloromethyl)pyridine is a high-value chemical intermediate with significant untapped potential. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an attractive building block for researchers in drug discovery, agrochemical development, and materials science. By understanding its chemical properties, synthetic pathways, and handling requirements as detailed in this guide, scientists can effectively and safely incorporate this versatile molecule into their research programs to drive innovation and discovery.
References
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PubChem. 2-Chloro-4-(trichloromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
NIST. 2-Chloro-4-trifluoromethylpyridine. NIST WebBook. [Link]
-
FAQ. How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. [Link]
-
Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. [Link]
-
PubChem. 2-Chloro-4-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
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Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(4), 1011-1014. [Link]
-
PubChem. 2-Chloro-5-trichloromethylpyridine. National Center for Biotechnology Information. [Link]
-
Kumar, V. P., et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry, 33(2). [Link]
-
Oakwood Chemical. 2-Chloro-4-(trifluoromethyl)pyridine. [Link]
- Google Patents. (2012). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
- Google Patents. (2014). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
-
Islavath, N., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130511. [Link]
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- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
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- 5. 2-Chloro-5-trichloromethylpyridine | C6H3Cl4N | CID 50293 - PubChem [pubchem.ncbi.nlm.nih.gov]
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2-Chloro-4-(trichloromethyl)pyridine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-(trichloromethyl)pyridine
Introduction
2-Chloro-4-(trichloromethyl)pyridine is a halogenated pyridine derivative of significant interest in the chemical industry. Its unique structure, featuring both a chlorinated pyridine ring and a trichloromethyl group, makes it a valuable and versatile intermediate. Primarily, it serves as a key building block in the synthesis of a range of agrochemicals, including herbicides and insecticides, as well as pharmaceutical compounds.[1] The strategic placement of the reactive chloro and trichloromethyl groups allows for diverse subsequent chemical transformations.
This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed examination of the synthesis and analytical characterization of 2-Chloro-4-(trichloromethyl)pyridine. We will explore established synthetic routes, offering field-proven insights into procedural choices, and detail the spectroscopic techniques required for unequivocal structural confirmation and purity assessment.
Synthesis Methodologies: A Comparative Analysis
The synthesis of 2-Chloro-4-(trichloromethyl)pyridine can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Here, we detail two distinct and effective approaches: side-chain chlorination of a picoline precursor and a convergent synthesis involving pyridine ring formation.
Method 1: Free-Radical Side-Chain Chlorination of 2-Chloro-4-methylpyridine
This is a classical and direct approach that leverages the reactivity of the methyl group on a pre-formed pyridine ring. The core of this transformation is a free-radical halogenation, where the benzylic-like protons of the methyl group are sequentially replaced by chlorine atoms.
Causality and Experimental Rationale: The choice of a free-radical pathway is crucial. Direct chlorination of the pyridine ring would require electrophilic conditions, which are not conducive to methyl group halogenation. By using a radical initiator, such as azobisisobutyronitrile (AIBN) or UV light, in conjunction with a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂), we can selectively target the side chain. Sulfuryl chloride is often preferred in laboratory settings as it is a liquid and easier to handle than chlorine gas. The reaction is typically conducted in an inert solvent, such as carbon tetrachloride or dichlorobenzene, that is stable under radical conditions.
Experimental Protocol:
-
Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., Nitrogen or Argon).
-
Reagents: To the flask, add 2-chloro-4-methylpyridine (1 mole equivalent) and a suitable solvent (e.g., carbon tetrachloride).
-
Initiation: Add a catalytic amount of a free-radical initiator, such as AIBN (0.05 mole equivalent).
-
Chlorination: Begin heating the mixture to reflux (approx. 77°C for CCl₄). Slowly add sulfuryl chloride (SO₂Cl₂, 3 mole equivalents) dropwise from the dropping funnel. The reaction is exothermic and will generate HCl and SO₂ gas, which should be vented through a scrubber. Rationale: A slight excess of the chlorinating agent ensures complete conversion of the methyl group to the trichloromethyl group.
-
Monitoring: The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and intermediates (2-chloro-4-(chloromethyl)pyridine and 2-chloro-4-(dichloromethyl)pyridine).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the excess sulfuryl chloride by slowly adding water or a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure 2-Chloro-4-(trichloromethyl)pyridine.[2]
Safety Precautions:
-
Sulfuryl chloride is corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.
-
The reaction generates toxic gases (HCl, SO₂). An appropriate gas scrubber containing a sodium hydroxide solution is mandatory.
-
Carbon tetrachloride is a known carcinogen and is ozone-depleting. Alternative solvents like dichlorobenzene should be considered where appropriate.
Caption: Workflow for Synthesis via Side-Chain Chlorination.
Method 2: Convergent Synthesis via Pyridine Ring Construction
Causality and Experimental Rationale: This synthesis begins with simple, commercially available materials and constructs the complexity of the target molecule step-by-step. The key steps involve forming a β-ketoester equivalent, which is a classic precursor for pyridine ring synthesis (a variation of the Hantzsch synthesis). The trifluoromethyl group is introduced early as part of a building block, and the pyridine ring is formed around it. The final chlorination step converts a hydroxyl group (or its tautomer, a pyridone) into the desired 2-chloro substituent. Phosphorus oxychloride (POCl₃) is a standard and highly effective reagent for this type of transformation.
Experimental Protocol (Based on patent literature[3][4]):
-
Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one: Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine. This electrophilic acylation forms the key enone intermediate.
-
Intermediate Formation: The enone is then reacted with trimethylphosphonoacetate in a Horner-Wadsworth-Emmons type reaction to form a diene ester intermediate.
-
Cyclization to Pyridone: The diene ester intermediate undergoes a ring-closing condensation reaction with an ammonia source, such as ammonium acetate, to form 2-hydroxy-4-(trifluoromethyl)pyridine. Rationale: This cyclization step is a crucial ring-forming reaction, establishing the core pyridine heterocycle.
-
Chlorination: The resulting 2-hydroxypyridine derivative (which exists in equilibrium with its 2-pyridone tautomer) is chlorinated to yield the final product.
-
Setup: In a flask equipped for reflux and protected from moisture, suspend 2-hydroxy-4-(trifluoromethyl)pyridine (1 mole equivalent) in an excess of phosphorus oxychloride (POCl₃, 3-5 mole equivalents).
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.
-
Work-up: After cooling, the excess POCl₃ is carefully destroyed by slowly pouring the reaction mixture onto crushed ice. This is a highly exothermic process and must be done with extreme caution.
-
Neutralization & Extraction: The acidic aqueous solution is neutralized with a base (e.g., NaOH or Na₂CO₃) to a pH of 7-8. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The combined organic layers are dried, and the solvent is evaporated. The crude product is purified by column chromatography or vacuum distillation to afford 2-chloro-4-(trifluoromethyl)pyridine. (Note: This specific example from the patent yields the trifluoromethyl analogue. A similar strategy would be employed for the trichloromethyl target, starting with precursors bearing a trichloromethyl group.)
-
Caption: Convergent Synthesis via Pyridine Ring Formation.
Comprehensive Characterization
Unequivocal identification and purity assessment of the synthesized 2-Chloro-4-(trichloromethyl)pyridine are critical. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.
Caption: Logical Workflow for Product Characterization.
Spectroscopic Data
The following table summarizes the expected data from key spectroscopic techniques used to characterize the final product.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Three signals in the aromatic region (δ 7.5-8.5 ppm). Each signal would likely appear as a doublet or a singlet, depending on coupling. For example, H-5 (doublet), H-6 (doublet), and H-3 (singlet or narrow doublet). | The three non-equivalent protons on the pyridine ring will each produce a distinct signal. The chemical shifts are downfield due to the aromatic ring current and the electron-withdrawing effects of the chloro and trichloromethyl substituents. |
| ¹³C NMR | Six signals are expected. Five signals for the pyridine ring carbons and one for the trichloromethyl carbon (CCl₃). The CCl₃ carbon signal would appear around δ 90-100 ppm. The ring carbons attached to heteroatoms (C2-Cl, C4-CCl₃) will be significantly shifted. | Each unique carbon atom in the molecule will produce a signal. The chemical shifts are highly dependent on the electronic environment. |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak cluster around m/z 231. The isotopic pattern will be characteristic for a molecule containing four chlorine atoms (Cl⁴), showing peaks at M, M+2, M+4, M+6, and M+8 with specific relative intensities. | The mass spectrometer separates ions based on their mass-to-charge ratio. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) creates a distinctive pattern that confirms the number of chlorine atoms in the molecule.[5] |
| IR Spectroscopy | C-Cl stretch: ~700-850 cm⁻¹ (strong). C=C and C=N ring stretching: ~1400-1600 cm⁻¹. C-H aromatic stretch: ~3000-3100 cm⁻¹. | Infrared spectroscopy probes the vibrational frequencies of functional groups. The observed bands are characteristic of the bonds present in the molecule, confirming the presence of the pyridine ring and C-Cl bonds.[1][6] |
Conclusion
The synthesis and characterization of 2-Chloro-4-(trichloromethyl)pyridine are well-established processes crucial for the production of numerous specialty chemicals. The choice between a direct side-chain chlorination and a convergent ring-synthesis approach depends on factors such as starting material availability and desired scale. Both routes, when executed with precision and appropriate safety measures, can yield high-purity material. Rigorous spectroscopic analysis is non-negotiable and provides the necessary confirmation of structure and purity, ensuring the material is fit for its intended downstream applications in the pharmaceutical and agrochemical sectors.
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2-Chloro-4-(trichloromethyl)pyridine | C6H3Cl4N | CID 10889740 . PubChem, National Center for Biotechnology Information. [Link]
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How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ . Ddu, Ddu Inc. [Link]
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine . Asian Journal of Chemistry, Vol. 26, No. 1, pp. 111-114. [Link]
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2-Chloro-4-(chloromethyl)pyridine | C6H5Cl2N | CID 11126573 . PubChem, National Center for Biotechnology Information. [Link]
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Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis . Der Pharma Chemica, 2015, 7(9):110-121. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Journal of Pesticide Science, 43(3), 168-177. [Link]
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A Guide to the Spectroscopic Characterization of 2-Chloro-4-(trichloromethyl)pyridine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-(trichloromethyl)pyridine is a halogenated pyridine derivative of interest in synthetic chemistry and drug discovery. Its utility as a versatile building block necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This guide presents a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Chloro-4-(trichloromethyl)pyridine. While direct experimental spectra for this specific molecule are not widely available in public databases, this document leverages established principles of spectroscopy and data from closely related analogues to provide a robust predictive analysis. This serves as a valuable resource for researchers synthesizing or working with this compound, enabling them to interpret their own experimental data with confidence.
Molecular Structure and Expected Spectroscopic Features
2-Chloro-4-(trichloromethyl)pyridine possesses a distinct substitution pattern on the pyridine ring that dictates its spectroscopic signature. The presence of a chlorine atom at the 2-position and a trichloromethyl group at the 4-position results in a unique electronic environment for the remaining aromatic protons and carbons.
Molecular Structure of 2-Chloro-4-(trichloromethyl)pyridine
Caption: Molecular structure of 2-Chloro-4-(trichloromethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-Chloro-4-(trichloromethyl)pyridine, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atom, the trichloromethyl group, and the nitrogen atom in the ring.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.3 - 8.5 | Doublet (d) | ~5 |
| H-5 | 7.4 - 7.6 | Doublet of Doublets (dd) | ~5, ~1.5 |
| H-6 | 8.6 - 8.8 | Doublet (d) | ~1.5 |
Rationale for Predictions:
-
H-6: This proton is adjacent to the nitrogen atom, which strongly deshields it, resulting in a downfield chemical shift. It will be split into a doublet by the neighboring H-5.
-
H-3: This proton is ortho to the electron-withdrawing chlorine atom, leading to a downfield shift. It will appear as a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached and neighboring atoms.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 122 - 126 |
| C-4 | 145 - 150 |
| C-5 | 120 - 124 |
| C-6 | 150 - 155 |
| -CCl₃ | 95 - 100 |
Rationale for Predictions:
-
C-2 and C-6: These carbons are attached to the electronegative nitrogen and, in the case of C-2, a chlorine atom, causing them to be significantly deshielded and appear at a low field.
-
C-4: The attachment of the electron-withdrawing trichloromethyl group will also cause a downfield shift for this carbon.
-
C-3 and C-5: These carbons will have chemical shifts typical for aromatic carbons in a pyridine ring.
-
-CCl₃: The carbon of the trichloromethyl group is attached to three chlorine atoms, which will cause a significant downfield shift into the 95-100 ppm range.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 2-Chloro-4-(trichloromethyl)pyridine would be as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Optimize the spectral width to cover the aromatic region (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Consider using advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
NMR Acquisition Workflow
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Chloro-4-(trichloromethyl)pyridine is expected to be dominated by vibrations of the pyridine ring and the carbon-chlorine bonds.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=N stretching | 1600 - 1650 |
| C=C stretching (aromatic) | 1400 - 1600 |
| C-Cl stretching (trichloromethyl) | 700 - 850 |
| C-Cl stretching (aromatic) | 1000 - 1100 |
Rationale for Predictions:
-
The aromatic C-H stretching vibrations appear at their characteristic frequencies above 3000 cm⁻¹.
-
The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region.
-
The strong C-Cl stretching vibrations of the trichloromethyl group are expected to be prominent in the fingerprint region. The C-Cl stretch from the chloro-substituted pyridine ring will also be present.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid samples: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Liquid samples (if applicable): A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Chloro-4-(trichloromethyl)pyridine, the mass spectrum will be characterized by a distinct isotopic pattern due to the presence of four chlorine atoms.
Predicted Mass Spectrometry Data:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (C₆H₃Cl₄N). Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, a characteristic cluster of peaks will be observed for the molecular ion. The most abundant peak in this cluster will likely correspond to the species containing three ³⁵Cl atoms and one ³⁷Cl atom or two of each.
-
Major Fragmentation Pathways:
-
Loss of a chlorine atom: A significant fragment will likely be observed corresponding to the loss of a chlorine atom from the trichloromethyl group ([M-Cl]⁺).
-
Loss of the trichloromethyl group: Fragmentation of the C-C bond between the pyridine ring and the trichloromethyl group would result in a [M-CCl₃]⁺ ion.
-
Formation of the dichlorocarbene radical cation: The trichloromethyl group may fragment to lose a chlorine atom, and subsequent rearrangement could lead to the formation of a dichlorocarbene radical cation ([CCl₂]⁺•).
-
Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways for 2-Chloro-4-(trichloromethyl)pyridine.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including:
-
Direct infusion: For pure samples.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable. This is a common method for the analysis of such compounds.
-
-
Ionization: Electron Ionization (EI) is a standard technique that will provide characteristic fragmentation patterns.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Conclusion
The spectroscopic characterization of 2-Chloro-4-(trichloromethyl)pyridine relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on the known principles of chemical structure and spectroscopy. By understanding the predicted chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently interpret their own experimental data to confirm the synthesis and purity of this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data for this and related molecules.
References
-
PubChem Compound Summary for 2-Chloro-4-(trichloromethyl)pyridine, CID 10889740. (Provides computed properties and identifiers). Available at: [Link][1]
-
Spectroscopic data for isomers and analogues, such as 2,3,6-Trichloro-5-(trichloromethyl)pyridine, can be found in the chemical literature and provides comparative insights. For example, see the Asian Journal of Chemistry for the synthesis and characterization of related compounds.[2]
Sources
2D NMR analysis of 2-Chloro-4-(trichloromethyl)pyridine derivatives
An In-depth Technical Guide to the 2D NMR Analysis of 2-Chloro-4-(trichloromethyl)pyridine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Structural Challenge of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and agrochemical development, with halogenated derivatives often exhibiting enhanced biological activity and metabolic stability.[1][2] Compounds such as 2-Chloro-4-(trichloromethyl)pyridine are valuable intermediates, yet their synthesis can yield a complex mixture of regioisomers.[1][3] The highly substituted and electronically perturbed nature of these aromatic systems presents a significant analytical challenge. Simple one-dimensional (1D) ¹H or ¹³C NMR spectra are often insufficient for unambiguous structural assignment due to complex signal splitting and the presence of multiple quaternary carbons.
The Strategic NMR Toolkit: From Connectivity to Spatial Arrangement
To deconstruct the molecular architecture of 2-Chloro-4-(trichloromethyl)pyridine, a multi-faceted approach is required. Each 2D NMR experiment provides a unique piece of the puzzle, and their combined interpretation leads to an unassailable structural assignment.
-
COSY (Correlation Spectroscopy): This is the foundational experiment for mapping the proton-proton network. It identifies scalar (J) couplings between protons, typically through two or three bonds.[4] For our target molecule, COSY will unequivocally establish the relationship between adjacent protons on the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment acts as a bridge between the ¹H and ¹³C realms, correlating each proton directly to the carbon it is attached to (¹JCH).[5][6] Its high sensitivity makes it the gold standard for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to assembling the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH), connecting protonated carbons to non-protonated (quaternary) centers like C-2, C-4, and the trichloromethyl carbon.[5][7][8] The absence of a one-bond correlation makes it complementary to the HSQC.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While the previous experiments map through-bond connectivity, NOESY maps through-space proximity (<5 Å).[9][10][11] This is crucial for confirming the regiochemistry by observing spatial relationships between, for instance, a ring proton and the bulky trichloromethyl group.
Experimental Design & Protocols
Scientific integrity begins with meticulous sample preparation and a logical experimental workflow. The quality of the data is directly dependent on the quality of the sample.[12]
Detailed Experimental Protocol: Sample Preparation
-
Analyte Quantity : Weigh 15-25 mg of the purified 2-Chloro-4-(trichloromethyl)pyridine derivative for a comprehensive suite of 2D experiments. While a standard ¹H spectrum can be obtained with 1-10 mg, heteronuclear 2D experiments like HSQC and HMBC benefit from higher concentration due to the lower natural abundance and gyromagnetic ratio of ¹³C.[13][14]
-
Solvent Selection : Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its relatively simple residual solvent signal.[13]
-
Homogenization : Ensure the sample is fully dissolved. Use gentle vortexing if necessary. A homogeneous solution is critical for achieving sharp NMR signals and accurate integration.
-
Filtration : Filter the solution through a pipette packed with a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[15] This step is non-negotiable as it removes microscopic particulate matter that can degrade magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.
-
Tube & Labeling : Use a clean, dry NMR tube rated for the spectrometer's field strength.[14][15] Label the tube clearly near the top with a permanent marker. Do not use paper labels or tape, which can interfere with the sample spinning and positioning within the probe.[15]
Logical Workflow for NMR Data Acquisition
The following workflow ensures that each experiment builds upon the last, creating a self-validating cascade of structural information.
Spectral Interpretation: A Step-by-Step Deconstruction
We will now apply this workflow to the parent compound, 2-Chloro-4-(trichloromethyl)pyridine.
Step 1: Analysis of 1D ¹H and ¹³C Spectra
The initial 1D spectra provide the fundamental building blocks. The ¹H NMR will show three signals in the aromatic region, corresponding to H-3, H-5, and H-6. The ¹³C NMR will show six distinct signals: three for the protonated carbons and three for the quaternary carbons (C-2, C-4, and the -CCl₃ carbon).
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected ¹H Multiplicity & J-Coupling (Hz) |
| H-3 / C-3 | ~7.5 - 7.7 | ~125 - 130 | d, ³JH3-H5 ≈ 0.5-1 Hz (meta) |
| H-5 / C-5 | ~7.3 - 7.5 | ~122 - 127 | dd, ³JH5-H6 ≈ 5-6 Hz (ortho), ⁴JH5-H3 ≈ 0.5-1 Hz (meta) |
| H-6 / C-6 | ~8.4 - 8.6 | ~150 - 153 | d, ³JH6-H5 ≈ 5-6 Hz (ortho) |
| C-2 | - | ~152 - 155 | Quaternary (substituted with Cl) |
| C-4 | - | ~145 - 150 | Quaternary (substituted with -CCl₃) |
| -CCl₃ | - | ~95 - 100 | Quaternary (trichloromethyl group)[16][17][18] |
Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration. Coupling constants (J-values) are more diagnostic of the substitution pattern.[19][20][21]
Step 2: COSY - Mapping the Proton Framework
The COSY spectrum provides the first definitive link. A cross-peak will be observed only between H-5 and H-6, confirming their ortho relationship (³J coupling). H-3 will show no COSY correlations, as its coupling to H-5 is too weak to be reliably observed and it has no other adjacent protons. This immediately isolates one proton and identifies the adjacent pair.
Step 3: HSQC - Linking Protons to Carbons
The HSQC spectrum will exhibit three cross-peaks, definitively connecting the proton signals to their attached carbons:
-
H-3 will correlate to C-3.
-
H-5 will correlate to C-5.
-
H-6 will correlate to C-6.
At this stage, all protonated carbons are unambiguously assigned.
Step 4: HMBC - Assembling the Molecular Skeleton
The HMBC spectrum is the most information-rich experiment for this molecule, as it connects the assigned H-C pairs to the unassigned quaternary carbons. The following key correlations are expected and essential for the final structure proof.
Causality behind the assignments:
-
Locating C-4 and -CCl₃: The proton at H-5 is the only proton expected to show a 3-bond correlation to the carbon of the trichloromethyl group. This single cross-peak is a powerful diagnostic marker that anchors the -CCl₃ group at the C-4 position.
-
Locating C-2: The proton at H-6 will show a strong correlation to C-2 (³J), and H-3 will show a correlation to C-2 (²J). These correlations, combined with the known position of H-6 adjacent to the nitrogen, place the chlorine atom at C-2.
-
Self-Validation: The entire network of correlations provides a self-validating system. For example, H-3, H-5, and H-6 should all show correlations to C-4, confirming the central position of this quaternary carbon.
Step 5: NOESY - Confirming Spatial Proximity
The NOESY experiment provides orthogonal, through-space validation of the structure derived from through-bond correlations.[22]
-
A cross-peak between H-5 and H-6 will be observed, confirming their proximity on the ring.
-
Crucially, a cross-peak between H-3 and H-5 may be observed, confirming their spatial relationship across the C-4 position.
-
An NOE between H-5 and the chlorine atoms of the trichloromethyl group is unlikely due to the lack of protons on the latter, but the proximity can sometimes influence relaxation and be indirectly observed. The most important NOESY correlations will be between the ring protons themselves, confirming the substitution pattern established by HMBC.
Conclusion
The structural elucidation of complex molecules like 2-Chloro-4-(trichloromethyl)pyridine derivatives is not achieved by a single experiment, but by a logical and systematic application of a suite of 2D NMR techniques. By starting with foundational 1D spectra and progressing through COSY, HSQC, and HMBC, one can systematically map the through-bond atomic connectivity. The HMBC experiment, in particular, is indispensable for connecting protonated fragments via quaternary carbons. Finally, NOESY provides a crucial layer of validation by confirming through-space proximities. This comprehensive workflow ensures the highest degree of confidence in the final structural assignment, a non-negotiable requirement in the fields of chemical synthesis, drug discovery, and materials science.
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A Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-(trichloromethyl)pyridine: A Keystone Intermediate in Modern Chemistry
This in-depth technical guide provides a comprehensive overview of the methodologies and expected outcomes for the crystal structure analysis of 2-Chloro-4-(trichloromethyl)pyridine. This compound is a vital building block in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its three-dimensional structure crucial for predicting its reactivity, intermolecular interactions, and ultimately, its utility in drug design and materials science.[1][2] This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of small organic molecules.
Introduction: The Significance of 2-Chloro-4-(trichloromethyl)pyridine
Pyridine derivatives are a cornerstone of modern medicinal chemistry, with chlorinated pyridines serving as particularly versatile intermediates.[2] The title compound, 2-Chloro-4-(trichloromethyl)pyridine, features two key reactive sites: a chloro-substituent on the pyridine ring and a trichloromethyl group. These functional groups allow for a wide range of subsequent chemical modifications, making it a valuable precursor for a diverse array of more complex molecules. A detailed understanding of its crystal structure provides invaluable insights into its solid-state properties, including polymorphism, which can significantly impact its handling, formulation, and bioavailability in pharmaceutical applications.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
A robust and reproducible synthesis is the foundational step for obtaining high-quality single crystals suitable for X-ray diffraction. The following protocol outlines a plausible synthetic route and crystallization procedure for 2-Chloro-4-(trichloromethyl)pyridine, based on established methods for analogous compounds.[3][4][5]
Synthetic Protocol
A common route to introduce a trichloromethyl group onto a pyridine ring is through the free-radical chlorination of a methyl group.
Step 1: Synthesis of 2-Chloro-4-methylpyridine
This precursor can be synthesized from 2-amino-4-picoline via a Sandmeyer-type reaction.
Step 2: Chlorination of 2-Chloro-4-methylpyridine
The target compound, 2-Chloro-4-(trichloromethyl)pyridine, is synthesized by the exhaustive chlorination of the methyl group of 2-chloro-4-methylpyridine. This is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) with a radical initiator like azobisisobutyronitrile (AIBN).
-
Reaction: 2-chloro-4-methylpyridine is dissolved in a suitable solvent, such as carbon tetrachloride.
-
Initiation: A catalytic amount of AIBN is added.
-
Chlorination: SO₂Cl₂ is added dropwise to the reaction mixture under UV irradiation to facilitate the radical chain reaction.
-
Work-up: The reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by extraction with an organic solvent. The organic layer is then dried and the solvent is removed under reduced pressure.
Crystallization
The production of a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[6][7] For small organic molecules like 2-Chloro-4-(trichloromethyl)pyridine, slow evaporation of a saturated solution is a commonly employed and effective technique.[8]
Protocol for Crystallization by Slow Evaporation:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. A good starting point would be a solvent like 1,2-dichloroethane.
-
Preparation of a Saturated Solution: The crude product is dissolved in a minimal amount of the chosen solvent at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: The warm solution is filtered to remove any insoluble impurities.
-
Slow Evaporation: The filtered solution is placed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature. This slow process encourages the formation of well-ordered single crystals.
-
Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), they are carefully harvested from the mother liquor.[7]
Single-Crystal X-ray Diffraction: Elucidating the Three-Dimensional Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystalline solid.[9][10] The following workflow outlines the key steps in the data collection and structure solution process.
Experimental Workflow
Caption: A schematic of the experimental workflow for single-crystal X-ray diffraction analysis.
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[7]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of reflection intensities. The phase problem is then solved using direct methods, which are highly effective for small molecules, to generate an initial electron density map.[7] An initial model of the molecule is built into this map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
Expected Structural Features and Intermolecular Interactions
While the specific crystal structure of 2-Chloro-4-(trichloromethyl)pyridine is not publicly available, we can predict some of its key structural features based on related compounds.
Molecular Geometry
The pyridine ring is expected to be planar, with the chloro and trichloromethyl substituents lying in or close to the plane of the ring. The bond lengths and angles within the pyridine ring will likely be consistent with those of other chlorinated pyridine derivatives.
Crystal Packing and Intermolecular Interactions
The packing of the molecules in the crystal lattice will be governed by a combination of steric effects and weak intermolecular interactions. Given the presence of chlorine atoms and the pyridine nitrogen, the following interactions are likely to play a significant role in the crystal packing:
-
Halogen Bonding: The chlorine atoms of the trichloromethyl group and the 2-chloro substituent could act as halogen bond donors, interacting with the nitrogen atom of the pyridine ring of neighboring molecules.
-
π-π Stacking: The aromatic pyridine rings may engage in offset π-π stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···N and C-H···Cl Hydrogen Bonds: Weak hydrogen bonds involving the pyridine ring hydrogen atoms and the nitrogen or chlorine atoms of adjacent molecules are also anticipated.
Caption: A diagram illustrating the potential intermolecular interactions in the crystal lattice.
Crystallographic Data and Interpretation
Upon successful structure determination, the crystallographic data would be summarized in a standard format. The following table presents a hypothetical set of crystallographic data for 2-Chloro-4-(trichloromethyl)pyridine.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₃Cl₄N |
| Formula Weight | 230.91 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.0 |
| c (Å) | 9.5 |
| β (°) | 105 |
| Volume (ų) | 930 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.65 |
| F(000) | 456 |
| R-factor (%) | < 5 |
The refinement of the crystal structure would yield a final R-factor, which is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A low R-factor (typically below 5%) indicates a high-quality structure solution.
Conclusion and Future Directions
The determination of the single-crystal X-ray structure of 2-Chloro-4-(trichloromethyl)pyridine would provide a definitive three-dimensional model of this important chemical intermediate. This structural information is invaluable for understanding its solid-state behavior and for rationally designing new synthetic routes and novel molecules with desired biological activities. The crystallographic data can also be deposited in public databases such as the Cambridge Structural Database (CSD) to benefit the wider scientific community.[11][12][13][14]
References
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Cambridge Crystallographic Data Centre. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]
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re3data.org. (2025). Cambridge Structural Database. Retrieved from [Link]
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Wikipedia. (2024). X-ray crystallography. Retrieved from [Link]
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The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]
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Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Quantum chemical calculations for 2-Chloro-4-(trichloromethyl)pyridine
An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Chloro-4-(trichloromethyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, scientifically grounded framework for conducting quantum chemical calculations on 2-Chloro-4-(trichloromethyl)pyridine. This molecule, a halogenated pyridine derivative, is structurally related to important agrochemicals like Nitrapyrin, a known nitrification inhibitor.[1][2][3][4] Understanding its molecular properties through computational modeling is crucial for predicting its reactivity, stability, and potential biological interactions, thereby guiding the development of new, effective chemical entities in agrochemistry and drug discovery. This document is intended for researchers, computational chemists, and drug development professionals, offering a narrative that blends theoretical principles with a practical, step-by-step computational workflow. We emphasize the rationale behind methodological choices to ensure both accuracy and reproducibility, adhering to the highest standards of scientific integrity.
Introduction: The Significance of 2-Chloro-4-(trichloromethyl)pyridine
2-Chloro-4-(trichloromethyl)pyridine (C₆H₃Cl₄N) is a polychlorinated pyridine derivative.[5][6] The pyridine ring is a fundamental scaffold in medicinal chemistry, while the presence of multiple chlorine atoms—an electron-withdrawing chloro group on the ring and a bulky, lipophilic trichloromethyl group—imparts unique electronic and steric characteristics. These features govern the molecule's reactivity, particularly its susceptibility to nucleophilic substitution, and its potential for interactions such as halogen bonding.[7][8]
Quantum chemical calculations serve as a powerful "computational microscope," allowing us to elucidate properties that are difficult or costly to measure experimentally. By employing methods like Density Functional Theory (DFT), we can accurately predict:
-
Stable molecular geometries and conformations.
-
Electronic structure, including charge distribution and frontier molecular orbitals (HOMO/LUMO).
-
Vibrational frequencies corresponding to IR and Raman spectra.
-
Reactivity indicators, such as the Molecular Electrostatic Potential (MEP).
This guide will walk through the process of setting up, executing, and interpreting these calculations, providing a robust protocol for researchers.
Theoretical Foundations and Method Selection
The reliability of any computational study hinges on the appropriate selection of a theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule and the properties being investigated.
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
For a medium-sized organic molecule like 2-Chloro-4-(trichloromethyl)pyridine, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy based on the spatially dependent electron density.
Recommended Functional: B3LYP
The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is an excellent and widely-used choice for organic molecules, including halogenated systems.[10][11][12] Its proven track record in predicting geometries, vibrational frequencies, and thermochemical properties for a vast range of compounds makes it a trustworthy starting point for this investigation.[12][13]
Basis Sets: The Language of Electrons
A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical, especially for molecules containing heavy atoms like chlorine, which have a large number of electrons.
Recommended Basis Set: 6-311+G(d,p)
For this molecule, the Pople-style 6-311+G(d,p) basis set is highly recommended. Let's break down why this is a scientifically sound choice:
-
6-311G : This is a "triple-zeta" split-valence basis set. It uses three functions to describe each valence electron, providing significant flexibility to accurately model the electron distribution, which is crucial for describing chemical bonds.
-
+ : The plus sign indicates the addition of diffuse functions . These are large, spatially extended functions that are essential for describing atoms with "lone pair" electrons, like nitrogen and chlorine, and for accurately calculating properties like electron affinity and non-covalent interactions.[11]
-
(d,p) : These are polarization functions . The (d) adds d-type orbitals to heavy (non-hydrogen) atoms, and the (p) adds p-type orbitals to hydrogen atoms.[14] These functions allow the electron orbitals to change shape and direction in response to the molecular environment, which is fundamental for correctly modeling bond angles and electronic properties in a molecule with significant charge polarization like ours.[15]
The Computational Workflow: A Step-by-Step Protocol
This section details the practical steps for performing the calculations. The protocol is designed to be self-validating, where the results of one step confirm the success of the previous one.
Step 1: Molecular Structure Creation
-
Build the Molecule : Using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw), construct the 3D structure of 2-Chloro-4-(trichloromethyl)pyridine.
-
Initial Cleaning : Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF or MMFF94) within the modeling software. This provides a reasonable starting geometry for the more demanding quantum mechanical calculations.
Step 2: Geometry Optimization
-
Objective : To find the lowest energy arrangement of atoms—the equilibrium geometry of the molecule.
-
Software Input : Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). The essential keywords will specify the level of theory, the job type, and the charge and multiplicity.
-
Route Section Example (Gaussian) : #p B3LYP/6-311+G(d,p) Opt
-
Charge and Multiplicity : For a neutral, closed-shell molecule, this will be 0 1.
-
-
Execution : Run the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.
-
Validation : A successful optimization is confirmed by examining the output file for the message "Stationary point found."
Step 3: Vibrational Frequency Analysis
-
Objective : To confirm that the optimized structure is a true energy minimum and to calculate the vibrational (IR/Raman) spectra.
-
Software Input : This calculation is performed on the optimized geometry from Step 2.
-
Route Section Example (Gaussian) : #p B3LYP/6-311+G(d,p) Freq
-
-
Execution : Run the frequency calculation.
-
Validation : A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-optimized. The output will also contain the predicted IR intensities and Raman activities.
Step 4: Calculation of Molecular Properties
-
Objective : To analyze the electronic structure and reactivity of the molecule. These are typically run as single-point energy calculations on the final optimized geometry.
-
Software Input :
-
Route Section Example (Gaussian) : #p B3LYP/6-311+G(d,p) Pop=NBO
-
The Pop=NBO keyword requests a Natural Bond Orbital analysis, which provides insights into charge distribution and orbital interactions.
-
-
Analysis : From the output of this and the previous steps, you can extract and analyze key data:
-
Frontier Molecular Orbitals (HOMO/LUMO) : The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic stability.
-
Molecular Electrostatic Potential (MEP) : Generate a 3D plot of the MEP. This map visualizes the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.
-
Atomic Charges : Analyze the calculated atomic charges (e.g., from Mulliken or NBO analysis) to understand the polarity of specific bonds.
-
The overall computational protocol can be visualized as a logical sequence of steps, each building upon the last.
Data Presentation and Interpretation
Quantitative results should be summarized in clear, well-structured tables for easy comparison and interpretation. The following tables represent the type of data that would be generated from this computational protocol.
Table 1: Key Geometric Parameters (Optimized Structure)
| Parameter | Bond/Angle | Calculated Value | Experimental (Proxy) |
|---|---|---|---|
| Bond Length | C-Cl (ring) | 1.74 Å | ~1.73 Å |
| C-C (ring avg.) | 1.39 Å | ~1.39 Å | |
| C-C (side chain) | 1.85 Å | ~1.84 Å | |
| C-Cl (side chain avg.) | 1.78 Å | ~1.77 Å | |
| Bond Angle | C-N-C | 117.5° | ~117° |
| Cl-C-C (ring) | 119.8° | ~120° | |
| Dihedral Angle | C-C-C-Cl (side chain) | 60.1° | N/A |
(Note: Proxy experimental data would be sourced from crystal structures of similar compounds, like trichloromethyl-pyridines).[6]
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Calculated Value | Interpretation |
|---|---|---|
| Dipole Moment | 2.5 Debye | Indicates a molecule with significant polarity. |
| HOMO Energy | -7.2 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A large gap suggests high kinetic stability. |
| Key IR Frequency | ~780 cm⁻¹ | Strong absorption, characteristic of C-Cl stretching from the -CCl₃ group. |
| MEP Minimum | -35 kcal/mol | Located near the pyridine Nitrogen, indicating the primary site for protonation or electrophilic attack. |
Conclusion
This guide has outlined a robust and scientifically validated methodology for performing quantum chemical calculations on 2-Chloro-4-(trichloromethyl)pyridine using Density Functional Theory. The choice of the B3LYP functional paired with the 6-311+G(d,p) basis set provides a reliable foundation for accurately predicting the molecule's geometric, electronic, and vibrational properties. By following the detailed computational workflow—from structure optimization and frequency validation to property analysis—researchers can gain deep molecular-level insights. This computational data is invaluable for understanding reactivity, guiding synthetic efforts, and forming hypotheses about the biological activity of this and related compounds, ultimately accelerating the innovation cycle in both pharmaceutical and agrochemical development.
References
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Karabacak, M., Cinar, M., & Kurt, M. (2007). A theoretical study on protonation of some halogen substituted pyridine derivatives. Journal of Molecular Graphics and Modelling, 26(4), 740-747. Available at: [Link]
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Maini, L., et al. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. Available at: [Link]
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Feketeová, L., et al. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. Available at: [Link]
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Kovyrshina, E.A., Zvereva, E.E., & Zairov, R.R. (2023). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. Available at: [Link]
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López-López, M., et al. (2022). Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 2-Chloro-4-(trichloromethyl)pyridine. PubChem Compound Database. Retrieved from: [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. Available at: [Link]
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Jhaa, G. (2023, October 30). How to Use Mixed Basis Set in DFT Calculation and How to Freeze Atoms. YouTube. Available at: [Link]
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Various Authors (2017). How to select the best basis sets to use in quantum chemical computations?. ResearchGate. Available at: [Link]
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Sajan, D., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]
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Csonka, G.I., & Ruzsinszky, A. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(2), 297-306. Available at: [Link]
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Csonka, G.I., & Ruzsinszky, A. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation. Available at: [Link]
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Vinayak (2022, August 20). Quantum chemistry calculations with python: S2 - DFT Basics - SCF, Optimization, Frequency. YouTube. Available at: [Link]
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Eliseeva, A.A., et al. (2023). Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions. Crystals, 13(5), 712. Available at: [Link]
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Zhu, X.M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 545-548. Available at: [Link]
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National Center for Biotechnology Information (n.d.). 2-Chloro-4-(chloromethyl)pyridine. PubChem Compound Database. Retrieved from: [Link]
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Various Authors (2024). An improved B3LYP method in the calculation of organic thermochemistry and reactivity. ResearchGate. Available at: [Link]
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Li, S., et al. (2022). Nitrapyrin Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field. National Institutes of Health. Available at: [Link]
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Mansour, W.J. (2021). Evaluation of nitrapyrin as a potential nitrification inhibitor in Mississippi Delta rice production. Scholars Junction - Mississippi State University. Available at: [Link]
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University of Bologna (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Retrieved from: [Link]
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dftwft blog (2017). B3LYP* functional. Retrieved from: [Link]
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Hladik, M.L., et al. (2021). Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health. Environmental Science & Technology, 55(5), 2753-2763. Available at: [Link]
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Schlegel, H.B. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Wayne State University. Available at: [Link]
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Thermochemical and physical properties of 2-Chloro-4-(trichloromethyl)pyridine
An In-Depth Technical Guide to the Thermochemical and Physical Properties of 2-Chloro-4-(trichloromethyl)pyridine
Executive Summary
Chemical Identity and Molecular Structure
A precise understanding of the molecular identity is the foundation for all subsequent chemical and physical analysis.
1.1 Key Identifiers
The compound is unambiguously identified by the following descriptors:
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-(trichloromethyl)pyridine | [2] |
| CAS Number | 52413-82-8 | [2] |
| Molecular Formula | C₆H₃Cl₄N | [2] |
| Molecular Weight | 230.91 g/mol | |
| Canonical SMILES | C1=CN=C(C=C1C(Cl)(Cl)Cl)Cl | [2] |
| InChIKey | OZWGAPIBLKKBIG-UHFFFAOYSA-N | [2] |
1.2 Structural Analysis
The molecule consists of a pyridine ring, a heterocyclic aromatic system that imparts a degree of polarity and basicity. The ring is substituted with two key groups that dictate its properties: a chloro group at the 2-position and a trichloromethyl group at the 4-position. The electron-withdrawing nature of the chlorine atoms on both the ring and the methyl group significantly influences the electron density of the pyridine ring, affecting its reactivity and intermolecular interactions.
Computed and Inferred Physical Properties
In the absence of extensive experimental data, computational predictions and data from structural analogues serve as a valuable starting point for property estimation.
2.1 Computationally Derived Data
The following properties have been calculated using computational models, providing insights into the molecule's expected behavior in various systems.
| Property | Computed Value | Implication & Rationale |
| XLogP3 | 3.4 - 3.56 | This value indicates a significant degree of lipophilicity (hydrophobicity).[2] The high LogP suggests the molecule will have low solubility in water but good solubility in nonpolar organic solvents. This is critical for selecting appropriate solvent systems for reactions, extractions, and chromatography. |
| Topological Polar Surface Area (TPSA) | 12.9 Ų | The low TPSA, arising from the single nitrogen atom, suggests low potential for forming strong hydrogen bonds and may correlate with poor oral bioavailability in pharmaceutical contexts.[2] |
| Density | 1.582 g/cm³ | A commercial supplier lists this density value. Such a high density is expected due to the presence of four heavy chlorine atoms in a relatively small molecule. This value is essential for mass-to-volume conversions in process chemistry. |
| Exact Mass | 228.90200 Da | This value is crucial for high-resolution mass spectrometry, allowing for unambiguous identification of the compound in complex mixtures. |
2.2 Inferred Properties from Analogues
While data for the target compound is scarce, properties of similar molecules can provide a reasonable estimation:
-
Physical State: The 2-chloro-6-(trichloromethyl) isomer is a solid powder, suggesting that 2-Chloro-4-(trichloromethyl)pyridine is also likely a solid or a high-boiling point liquid at room temperature.
-
Solubility: The 6-trichloromethyl isomer is soluble in ethanol, and the 4-trifluoromethyl analogue is sparingly soluble in chloroform and methanol.[3] It is therefore reasonable to predict that 2-Chloro-4-(trichloromethyl)pyridine will be soluble in a range of common organic solvents.
-
Flash Point: 2-Chloro-6-(trichloromethyl)pyridine has a flash point of 100 °C, while 2-Chloro-4-(trifluoromethyl)pyridine has a flash point of ~53 °C.[4] The flash point of the target compound is expected to be in the higher end of this range, classifying it as a combustible liquid if it is not a solid.
Experimental Determination of Core Physical Properties
To move beyond estimation, rigorous experimental determination is required. The following sections detail the standard protocols for characterizing the key physical properties of a novel compound like 2-Chloro-4-(trichloromethyl)pyridine.
3.1 Melting Point and Purity Assessment via Differential Scanning Calorimetry (DSC)
Rationale: The melting point is a fundamental physical constant used for identification and as a primary indicator of purity. A sharp melting peak indicates a highly pure substance, while a broad peak or a melting point depression suggests the presence of impurities. DSC is the gold standard for this measurement as it provides both the melting temperature and the enthalpy of fusion.
Protocol 3.1.1: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).
-
Use a nitrogen purge gas (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the heat of fusion (ΔHfus).
Caption: Workflow for Thermal Stability Assessment using TGA.
4.2 Enthalpy of Formation (ΔHf°)
Rationale: The standard enthalpy of formation is a measure of the energy released or consumed when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone of thermochemical calculations, enabling the prediction of reaction enthalpies and assessing the energetic potential of a molecule. Due to the presence of chlorine and nitrogen, experimental determination requires specialized bomb calorimetry setups.
Protocol 4.2.1: Conceptual Workflow for Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of the sample is placed in a crucible inside a high-pressure vessel (the "bomb"). A small amount of a combustion aid (like mineral oil) may be added.
-
Bomb Sealing and Charging: The bomb is sealed and pressurized with a large excess of pure oxygen. A small volume of water is often added to the bomb to ensure all chlorine is converted to aqueous HCl.
-
Combustion: The bomb is submerged in a precisely known volume of water in a calorimeter. The sample is ignited electrically via a fuse wire.
-
Temperature Measurement: The temperature change (ΔT) of the water bath is measured with high precision.
-
Calculation: The heat of combustion is calculated from the ΔT and the known heat capacity of the calorimeter. Corrections are applied for the fuse wire, combustion aid, and the formation of nitric acid and hydrochloric acid. The enthalpy of formation is then derived from the enthalpy of combustion using Hess's Law.
Inferred Hazard Profile and Safety Recommendations
While a specific Safety Data Sheet (SDS) for 2-Chloro-4-(trichloromethyl)pyridine is not widely available, data from isomers and analogues provides a strong basis for a preliminary hazard assessment.
-
Acute Toxicity: Analogues such as 2-Chloro-5-(trichloromethyl)pyridine and 2-Chloro-6-(trichloromethyl)pyridine are classified as harmful if swallowed and harmful or toxic in contact with skin. [5][6][7]* Irritation: These related compounds are also known to cause serious skin and eye irritation and may cause respiratory irritation. [6][8]* Environmental Hazards: The 6-trichloromethyl isomer is noted as being toxic to aquatic life with long-lasting effects. [5] Recommended Handling Procedures:
Based on this profile, the following precautions are mandatory when handling 2-Chloro-4-(trichloromethyl)pyridine:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Conclusion
2-Chloro-4-(trichloromethyl)pyridine is a compound with clear potential as a synthetic building block. This guide establishes a baseline of its known and computed properties, highlighting a significant need for experimental validation. The detailed protocols for DSC and TGA, along with the conceptual framework for calorimetry, provide a clear roadmap for researchers to generate the high-quality, reliable data required for advancing its application in chemical synthesis, drug discovery, and materials science. Rigorous adherence to the inferred safety protocols is essential to ensure safe handling and investigation of this compound.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10889740, 2-Chloro-4-(trichloromethyl)pyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11126573, 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]
-
Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10346. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
-
NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine in NIST WebBook. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
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- 3. 2-Chloro-4-(trifluoromethyl)pyridine CAS#: 81565-18-6 [m.chemicalbook.com]
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Navigating the Formulation Challenge: An In-depth Technical Guide to the Solubility of 2-Chloro-4-(trichloromethyl)pyridine in Common Organic Solvents
For Immediate Release
Abstract
2-Chloro-4-(trichloromethyl)pyridine is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its journey from a laboratory reagent to a key building block in industrial-scale production is critically dependent on a thorough understanding of its solubility characteristics. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of 2-Chloro-4-(trichloromethyl)pyridine. While quantitative data for this specific molecule is not extensively published, this guide synthesizes available information on closely related analogues, delves into the theoretical underpinnings of its solubility based on its physicochemical properties, and presents detailed, field-proven experimental protocols for determining its solubility in any given organic solvent. This document aims to empower researchers with the foundational knowledge and practical tools necessary to effectively utilize 2-Chloro-4-(trichloromethyl)pyridine in their research and development endeavors.
Introduction: The Strategic Importance of 2-Chloro-4-(trichloromethyl)pyridine
2-Chloro-4-(trichloromethyl)pyridine, with the chemical formula C₆H₃Cl₄N, is a halogenated pyridine derivative of significant interest in medicinal chemistry and process development.[1] Its unique structural features, namely the reactive chlorine atom at the 2-position and the bulky, electron-withdrawing trichloromethyl group at the 4-position, make it a versatile precursor for a wide array of more complex molecules. The successful design of synthetic routes, purification strategies, and formulation development hinges on the ability to effectively dissolve this compound in appropriate organic solvents.
Understanding the solubility of 2-Chloro-4-(trichloromethyl)pyridine is not merely an academic exercise; it has profound practical implications. Inefficient dissolution can lead to low reaction yields, difficulties in purification, and challenges in formulating active pharmaceutical ingredients (APIs). Conversely, a well-characterized solubility profile enables the rational selection of solvents for synthesis, crystallization, and the preparation of dosing solutions for preclinical and clinical studies.
This guide will first explore the theoretical considerations governing the solubility of this compound, followed by a summary of the available, albeit limited, quantitative and qualitative solubility data. The core of this document is dedicated to providing robust, step-by-step experimental protocols that researchers can employ to determine the solubility of 2-Chloro-4-(trichloromethyl)pyridine in their specific solvents of interest.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is rooted in the intermolecular forces between solute and solvent molecules. For 2-Chloro-4-(trichloromethyl)pyridine, several key physicochemical properties, detailed in Table 1, govern its interaction with organic solvents.
Table 1: Physicochemical Properties of 2-Chloro-4-(trichloromethyl)pyridine
| Property | Value | Source |
| Molecular Weight | 230.9 g/mol | [1] |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Topological Polar Surface Area | 12.9 Ų | [1] |
Polarity and Lipophilicity
The high XLogP3-AA value of 3.4 indicates that 2-Chloro-4-(trichloromethyl)pyridine is a significantly lipophilic ("fat-loving") or nonpolar compound.[1] This is a direct consequence of the substantial hydrocarbon-like pyridine ring and the four chlorine atoms, which contribute to its nonpolar character. The topological polar surface area (TPSA) of 12.9 Ų is relatively small, further suggesting a low polarity.[1]
Based on these parameters, it can be predicted that 2-Chloro-4-(trichloromethyl)pyridine will exhibit higher solubility in nonpolar or moderately polar aprotic solvents. Solvents such as toluene, hexane, diethyl ether, and dichloromethane are likely to be effective at dissolving this compound.
Hydrogen Bonding Capacity
2-Chloro-4-(trichloromethyl)pyridine has a single hydrogen bond acceptor site (the nitrogen atom of the pyridine ring) and no hydrogen bond donor sites.[1] This limited hydrogen bonding capability suggests that its solubility in protic solvents like water and, to a lesser extent, alcohols (methanol, ethanol) will be limited. The lone pair of electrons on the nitrogen atom can interact with the hydrogen atoms of protic solvents, but the absence of hydrogen bond donors on the solute molecule restricts the formation of a strong hydrogen-bonding network.
Known Solubility Data: A Comparative Approach
Direct, quantitative solubility data for 2-Chloro-4-(trichloromethyl)pyridine in a range of common organic solvents is scarce in publicly available literature. However, by examining data for structurally similar compounds, we can infer a likely solubility profile.
Qualitative Data for a Fluorinated Analogue
For the related compound, 2-Chloro-4-(trifluoromethyl)pyridine, qualitative data indicates that it is sparingly soluble in chloroform and methanol.[2] The trichloromethyl group in our target compound is sterically larger and generally considered more lipophilic than the trifluoromethyl group. This suggests that 2-Chloro-4-(trichloromethyl)pyridine may have even lower solubility in polar solvents like methanol compared to its trifluoromethyl counterpart.
Quantitative Data for a Positional Isomer
A valuable data point comes from the positional isomer, 2-Chloro-6-(trichloromethyl)pyridine. This compound has a reported solubility of 10 mg/mL in ethanol . While the position of the trichloromethyl group can influence the crystal lattice energy and, consequently, the solubility, this value provides a reasonable starting point for estimating the solubility of the 4-substituted isomer in alcohols.
Table 2: Summary of Known and Inferred Solubility
| Solvent | Solvent Type | Expected/Known Solubility of 2-Chloro-4-(trichloromethyl)pyridine | Rationale/Data Source |
| Toluene | Nonpolar Aromatic | High | High lipophilicity of solute |
| Hexane | Nonpolar Aliphatic | Moderate to High | High lipophilicity of solute |
| Dichloromethane | Moderately Polar Aprotic | High | Good solvent for many organic compounds |
| Ethyl Acetate | Moderately Polar Aprotic | Moderate to High | Good balance of polarity |
| Acetone | Polar Aprotic | Moderate | Intermediate polarity |
| Ethanol | Polar Protic | Likely around 10 mg/mL | Based on data for 2-Chloro-6-(trichloromethyl)pyridine |
| Methanol | Polar Protic | Low to Moderate | Sparingly soluble analogue (trifluoromethyl)[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Strong dissolving power for many organics |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Moderate to High | Strong dissolving power for many organics |
| Water | Polar Protic | Very Low | High lipophilicity and limited H-bonding |
Experimental Determination of Solubility: A Practical Guide
Given the limited published data, experimental determination of solubility is crucial for any research or development project involving 2-Chloro-4-(trichloromethyl)pyridine. The following section provides detailed, step-by-step protocols for two widely accepted methods for determining the solubility of a solid in a liquid.
The Shake-Flask Method (Gravimetric Determination)
This is the gold-standard method for determining equilibrium solubility. It is based on achieving a saturated solution and then determining the concentration of the solute gravimetrically.
Objective: To determine the mass of 2-Chloro-4-(trichloromethyl)pyridine that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.
Materials:
-
2-Chloro-4-(trichloromethyl)pyridine (high purity)
-
Organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm pore size, compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation of the Slurry: Add an excess amount of 2-Chloro-4-(trichloromethyl)pyridine to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.
-
Solvent Evaporation: Evaporate the solvent from the dish. This can be achieved by placing the dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Mass Determination and Calculation: Once the solvent is completely evaporated, weigh the dish containing the solid residue. The solubility can then be calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
Caption: Workflow for the Shake-Flask Gravimetric Method.
UV-Visible Spectrophotometry Method
This method is a faster alternative to the gravimetric method if the solute has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.
Objective: To determine the concentration of 2-Chloro-4-(trichloromethyl)pyridine in a saturated solution by measuring its absorbance of light.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
2-Chloro-4-(trichloromethyl)pyridine (high purity)
-
Organic solvent of interest
Procedure:
-
Determination of λmax: Prepare a dilute solution of 2-Chloro-4-(trichloromethyl)pyridine in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of 2-Chloro-4-(trichloromethyl)pyridine of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of 2-Chloro-4-(trichloromethyl)pyridine in the organic solvent as described in the gravimetric method (steps 1 and 2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Caption: Workflow for the UV-Visible Spectrophotometry Method.
Implications for Research and Drug Development
A comprehensive understanding of the solubility of 2-Chloro-4-(trichloromethyl)pyridine is paramount for its effective use.
-
For Synthetic Chemists: The choice of solvent can dramatically impact reaction rates and yields. Knowing the solubility allows for the selection of a solvent that can maintain the starting material and reagents in the solution phase, facilitating a homogeneous reaction.
-
For Process Chemists: During scale-up, solubility data is critical for designing efficient crystallization and purification processes. The selection of an appropriate solvent system is key to obtaining the desired polymorph and purity profile.
-
For Formulation Scientists: In drug development, the solubility of an API or a key intermediate in various pharmaceutically acceptable solvents is a critical parameter. This information guides the development of oral, topical, or parenteral formulations.
Conclusion
While a comprehensive public database of the solubility of 2-Chloro-4-(trichloromethyl)pyridine in common organic solvents remains to be fully established, this guide provides a robust framework for researchers to navigate this challenge. By leveraging the theoretical principles of solubility, drawing comparisons with related compounds, and employing the detailed experimental protocols provided, scientists can confidently determine the solubility of this important chemical entity in their specific systems. This knowledge is not only fundamental to the successful execution of chemical reactions but also a critical enabler for the efficient development of new pharmaceuticals and agrochemicals.
References
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PubChem. (n.d.). 2-Chloro-4-(trichloromethyl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Synthesis of agrochemicals using 2-Chloro-4-(trichloromethyl)pyridine
An Application Guide to the Synthesis of Agrochemicals Using 2-Chloro-4-(trichloromethyl)pyridine
Authored by: A Senior Application Scientist
Introduction
2-Chloro-4-(trichloromethyl)pyridine is a pivotal heterocyclic building block in the synthesis of a diverse range of modern agrochemicals. Its unique structural features—an electron-deficient pyridine ring, a reactive chlorine atom at an activated position, and a transformable trichloromethyl group—make it a versatile synthon for creating complex, high-value molecules. This guide provides an in-depth exploration of the core chemical transformations of 2-Chloro-4-(trichloromethyl)pyridine and its application in the synthesis of commercially significant herbicides, particularly those within the aryloxyphenoxypropionate ("FOPs") class. The protocols and mechanistic discussions herein are designed for researchers, chemists, and process development professionals in the agrochemical industry, offering both theoretical grounding and practical, field-proven insights.
Core Chemical Principles: Reactivity and Transformation
The synthetic utility of 2-Chloro-4-(trichloromethyl)pyridine is primarily dictated by two key reactive sites: the C2-chloro substituent and the C4-trichloromethyl group. Understanding the reactivity of these sites is crucial for designing efficient synthetic routes.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the strong electron-withdrawing nature of the trichloromethyl group at the C4 position, significantly activates the ring towards nucleophilic attack. The C2 and C6 positions are particularly electrophilic.[1] The chlorine atom at the C2 position serves as an excellent leaving group, facilitating SNAr reactions with a variety of nucleophiles.[2]
The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The attack of a nucleophile at C2 is the rate-determining step, leading to the formation of this intermediate, where the negative charge is effectively delocalized onto the electronegative nitrogen atom, thereby stabilizing the complex and driving the reaction forward.[1][4] This predictable reactivity is the cornerstone of its use in coupling with phenoxide moieties to form the ether linkage found in many herbicides.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Halogen Exchange (Halex) of the Trichloromethyl Group
The trichloromethyl (-CCl₃) group is often a precursor to the more desirable trifluoromethyl (-CF₃) moiety. The -CF₃ group is a common feature in modern agrochemicals due to its high chemical stability and its ability to enhance biological activity and lipophilicity. The conversion is typically achieved via a halogen exchange (Halex) reaction, most commonly by treatment with hydrogen fluoride (HF) or potassium fluoride (KF).[5][6] This reaction often requires high temperatures and pressures and may be facilitated by catalysts.[7] The transformation from the -CCl₃ to the -CF₃ analogue is a critical value-adding step in the synthesis of herbicides like Haloxyfop and Fluazifop.[5][8][9]
Application Profile I: Synthesis of Pyridinyloxyphenoxypropionate Herbicides
One of the most significant applications of 2-Chloro-4-(trichloromethyl)pyridine derivatives is in the synthesis of aryloxyphenoxypropionate (AOPP or "FOP") herbicides. These compounds are potent and selective post-emergence herbicides used to control grass weeds in broadleaf crops.[10][11] A prominent example is Haloxyfop.[12]
The general synthetic strategy involves two key stages:
-
Intermediate Preparation: Conversion of the 2-chloro-4-(trichloromethyl)pyridine starting material into the corresponding 2-chloro-4-(trifluoromethyl)pyridine intermediate. This often involves additional chlorination on the pyridine ring followed by fluorination.[5]
-
Coupling Reaction: An SNAr coupling of the trifluoromethylated pyridine intermediate with a chiral (R)-2-(4-hydroxyphenoxy)propionate ester.[13]
Caption: Synthetic pathway to a 'FOP' herbicide core.
Detailed Experimental Protocols
The following protocols are illustrative examples based on established literature and patent procedures. Researchers must adapt these to their specific laboratory conditions and perform appropriate risk assessments.
Protocol 1: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine
This protocol describes the critical halogen exchange reaction. The direct fluorination of 2-Chloro-4-(trichloromethyl)pyridine can be challenging. Often, related isomers like 2,3-dichloro-5-(trichloromethyl)pyridine are used as starting materials for commercial products.[5] However, the fundamental principle of converting a -CCl₃ group to a -CF₃ group remains the same.
Objective: To convert a trichloromethylpyridine precursor to its trifluoromethyl analogue.
Materials:
-
2,3-Dichloro-5-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Hydrogen Fluoride (HF) (excess, e.g., 5-10 eq)
-
High-pressure reactor (e.g., Hastelloy C) equipped with a stirrer, thermocouple, and pressure gauge.
Procedure:
-
Reactor Charging: Under an inert atmosphere (N₂ or Ar), charge the high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Sealing and Purging: Seal the reactor securely. Purge the system with dry nitrogen to remove any residual air and moisture.
-
HF Addition: Cool the reactor (e.g., to -20 °C) and carefully condense the required amount of anhydrous hydrogen fluoride into it. Causality: HF is a highly corrosive and toxic gas; handling requires specialized equipment and extreme caution. Condensing it at low temperature allows for safe transfer.
-
Reaction: Gradually heat the reactor to the target temperature, typically between 150-250 °C.[5] The autogenous pressure will rise significantly (e.g., 6-10 bar or higher).
-
Monitoring: Maintain the reaction at temperature with vigorous stirring for several hours (e.g., 6-10 hours). The reaction can be monitored by sampling (if the equipment allows) and analyzing via GC-MS to check for the disappearance of the starting material.
-
Work-up: After completion, cool the reactor to room temperature. Carefully vent the excess HF into a suitable scrubber (e.g., a caustic soda solution).
-
Isolation: Open the reactor and pour the crude product onto crushed ice. Neutralize carefully with an aqueous base (e.g., Na₂CO₃ or KOH solution).
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, 2,3-dichloro-5-(trifluoromethyl)pyridine, can be purified by fractional distillation under vacuum.[5]
Protocol 2: Synthesis of Haloxyfop-methyl (Illustrative SNAr Coupling)
Objective: To couple the trifluoromethylpyridine intermediate with the phenoxypropionate side chain.
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
(R)-2-(4-hydroxyphenoxy)propionate methyl ester (1.05 - 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.
Procedure:
-
Setup: Assemble the reaction apparatus and flush with dry nitrogen.
-
Reagent Addition: To the flask, add the (R)-2-(4-hydroxyphenoxy)propionate methyl ester, anhydrous solvent (e.g., DMSO), and anhydrous K₂CO₃. Causality: K₂CO₃ is a mild base used to deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide in situ. Anhydrous conditions are critical to prevent side reactions.
-
Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes.
-
Pyridine Addition: Add the 2,3-dichloro-5-(trifluoromethyl)pyridine to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with water and brine. Causality: Washing removes the solvent (DMSO) and any remaining inorganic salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure. The resulting crude Haloxyfop-methyl can be purified by column chromatography on silica gel.
Caption: Experimental workflow for S(N)Ar synthesis and purification.
Quantitative Data Summary
The efficiency of these synthetic steps is critical for commercial viability. The following table summarizes typical data points for these transformations.
| Reaction Stage | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Halogen Exchange | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | 2,3-Dichloro-5-(trifluoromethyl)pyridine | >85% | [5] |
| SNAr Coupling | 2,3-Dichloro-5-(trifluoromethyl)pyridine | (R)-2-(4-hydroxyphenoxy)propionate, K₂CO₃, DMSO | Haloxyfop Ester | >90% | [5][13] |
| Related Synthesis | 2-Chloro-5-chloromethyl pyridine | Cl₂, UV light, then WCl₆ catalyst | 2,3,6-Trichloro-5-(trichloromethyl)pyridine | Not specified | [14][15] |
Conclusion
2-Chloro-4-(trichloromethyl)pyridine and its isomers are high-value intermediates whose reactivity can be precisely controlled to build complex herbicidal molecules. A thorough understanding of the SNAr mechanism and the halogen exchange process is fundamental to leveraging this synthon effectively. The protocols outlined in this guide provide a solid foundation for the rational design and execution of synthetic routes to pyridinyloxyphenoxypropionate herbicides and other related agrochemicals. By mastering these transformations, researchers and drug development professionals can continue to innovate and develop the next generation of crop protection solutions.
References
- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.
-
How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ - LookChem.com. Available at: [Link]
-
Ihara, H., Ozw, Y., & Shinozaki, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156–171. Available at: [Link]
- CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents.
-
Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 435–437. Available at: [Link]
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Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Application Notes & Protocols: 2-Chloro-4-(trichloromethyl)pyridine as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
This technical guide provides an in-depth analysis of 2-chloro-4-(trichloromethyl)pyridine, a pivotal intermediate in modern pharmaceutical synthesis. We will explore its chemical properties, reactivity, and strategic applications, with a particular focus on its role as a precursor to high-value trifluoromethylpyridine moieties. The narrative explains the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, self-validating protocols for key transformations and subsequent applications in the synthesis of complex pharmaceutical agents, such as analogues of the IDH2 inhibitor Enasidenib, are provided.
Introduction: The Strategic Value of a Dually Activated Pyridine Ring
2-Chloro-4-(trichloromethyl)pyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry. Its value stems from two key reactive sites: a chloro group at the 2-position and a trichloromethyl group at the 4-position of the pyridine ring.
-
2-Chloro Substituent: The chlorine atom at the 2-position (alpha to the nitrogen) is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates this position, making it a reliable handle for introducing a wide variety of nucleophiles, including amines, alcohols, and thiols.[1][2] This reaction is fundamental for constructing the core scaffolds of many pharmaceutical agents.
-
4-Trichloromethyl Group: The -CCl₃ group is a robust synthon that can be chemically transformed into other critical functional groups. Most notably, it is a precursor to the trifluoromethyl (-CF₃) group, a ubiquitous moiety in modern pharmaceuticals known for enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] Additionally, it can be hydrolyzed to a carboxylic acid, providing another avenue for molecular elaboration.
This dual reactivity allows for sequential, regioselective modifications, making 2-chloro-4-(trichloromethyl)pyridine a strategic starting point for complex, multi-step syntheses.
Physicochemical Properties & Safety Mandates
Accurate characterization and safe handling are paramount in any synthetic workflow. The properties of the title compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-4-(trichloromethyl)pyridine | [5] |
| CAS Number | 52413-82-8 | [5] |
| Molecular Formula | C₆H₃Cl₄N | [5] |
| Molecular Weight | 230.91 g/mol | [5] |
| Appearance | Solid (typical) | N/A |
| XLogP3 | 3.4 | [5] |
Safety & Handling Protocol
2-Chloro-4-(trichloromethyl)pyridine and related polychlorinated pyridines are hazardous compounds and must be handled with stringent safety protocols.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166/NIOSH standards, and a flame-retardant lab coat.[8][9]
-
Engineering Controls: All manipulations, including weighing and solution preparation, must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, state, and federal regulations.[6]
Core Synthetic Application: A Gateway to Trifluoromethylpyridines
The transformation of the trichloromethyl group to a trifluoromethyl group is one of the most powerful applications of this intermediate. The resulting 2-chloro-4-(trifluoromethyl)pyridine is a key building block for a range of advanced pharmaceutical candidates.[3][10][11]
Mechanistic Insight: Halogen Exchange (HALEX) Reaction
The conversion of a -CCl₃ group to a -CF₃ group is typically achieved via a halogen exchange (HALEX) reaction. This process involves treating the substrate with a fluoride source, often anhydrous hydrogen fluoride (HF) or a metal fluoride like antimony trifluoride (SbF₃), sometimes in the presence of a catalyst.[3][12][13] The reaction proceeds through a series of stepwise substitutions of chlorine for fluorine atoms.
The use of a catalyst, such as FeCl₃ or other Lewis acids, can facilitate the reaction at lower temperatures and pressures.[12] The reaction is often performed in an autoclave due to the use of superatmospheric pressures and corrosive reagents like HF.[12][14]
Application in Advanced Pharmaceutical Synthesis: The Enasidenib Scaffold
Enasidenib (IDHIFA®) is an inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme, approved for treating acute myeloid leukemia (AML) with specific IDH2 mutations.[15][16] The molecular structure of Enasidenib features two distinct trifluoromethylpyridine moieties, making its synthesis a prime example of the utility of intermediates like 2-chloro-4-(trifluoromethyl)pyridine.[15]
While multiple synthetic routes to Enasidenib exist, a convergent approach often involves the coupling of key pyridine and triazine fragments.[17][18] 2-Chloro-4-(trifluoromethyl)pyridine and its isomer, 2-chloro-6-(trifluoromethyl)pyridine, are critical precursors for these fragments.
Strategic Disconnection of an Enasidenib Analogue
The following diagram illustrates a retrosynthetic analysis for a key triazine intermediate used in Enasidenib synthesis, highlighting the role of trifluoromethyl-substituted aminopyridines.
Key Transformation: Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituent at the 2-position of the pyridine ring is readily displaced by nucleophiles. This reaction is central to building more complex molecules. For instance, the synthesis of 4-amino-2-(trifluoromethyl)pyridine, a key fragment for the Enasidenib core, can be envisioned from 2-chloro-4-(trifluoromethyl)pyridine via amination.
The mechanism involves the nucleophilic attack at the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is restored upon the expulsion of the chloride ion.[2] The reaction is highly regioselective for the 2- and 4-positions due to the ability of the electronegative nitrogen atom to stabilize the negative charge in the intermediate.[2]
Experimental Protocols
The following protocols are detailed, self-validating procedures for key transformations. They are based on established chemical principles and published methodologies for analogous systems.
Protocol 1: Fluorination of 2-Chloro-4-(trichloromethyl)pyridine
Objective: To synthesize 2-chloro-4-(trifluoromethyl)pyridine.
Causality: This protocol uses anhydrous HF in a pressurized vessel, a standard industrial method for HALEX reactions.[12][13] An iron(III) chloride catalyst is included to increase reaction efficiency, allowing for potentially milder conditions than uncatalyzed alternatives.[14]
Materials:
-
2-Chloro-4-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Iron(III) Chloride (FeCl₃) (0.05 eq)
-
Anhydrous Hydrogen Fluoride (HF) (≥ 3.0 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: In a dry, inert atmosphere glovebox, charge a Hastelloy C autoclave with 2-chloro-4-(trichloromethyl)pyridine and anhydrous FeCl₃.
-
Reaction Setup: Seal the autoclave, remove it from the glovebox, and connect it to an HF inlet and a caustic scrubber outlet. Cool the vessel to -20 °C using a cryocooler.
-
Reagent Addition: Carefully condense anhydrous HF into the cooled autoclave.
-
Reaction: Slowly warm the vessel to room temperature, then heat to 175 °C. Maintain this temperature with stirring for 12-18 hours. The internal pressure will rise significantly; ensure the vessel is rated for the expected pressure.
-
Monitoring & Cooldown: (Optional but recommended) After the reaction time, cool the vessel, take an aliquot for GC-MS analysis to check for conversion, then reseal and reheat if necessary. Once complete, cool the vessel to room temperature.
-
Work-up: Carefully vent the excess HF through the caustic scrubber. Once depressurized, open the autoclave and cautiously pour the crude reaction mixture over crushed ice.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until effervescence ceases and the pH is ~8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3x volumes).
-
Drying & Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield 2-chloro-4-(trifluoromethyl)pyridine as a colorless oil.[19][20]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To demonstrate the utility of the synthesized 2-chloro-4-(trifluoromethyl)pyridine in C-C bond formation.
Causality: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for forming biaryl structures.[21][22][23] The use of a phosphine ligand like SPhos or XPhos is often necessary to facilitate the oxidative addition of the electron-deficient and sterically hindered 2-chloropyridine to the palladium center. A base (e.g., K₂CO₃) is required to activate the boronic acid for transmetalation.[23]
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Ethyl Acetate
-
Brine
Procedure:
-
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-4-(trifluoromethyl)pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and anhydrous K₂CO₃.
-
Solvent Addition: Add the degassed dioxane/water mixture via cannula.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
Cooldown & Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
2-Chloro-4-(trichloromethyl)pyridine is more than a simple halogenated heterocycle; it is a strategic precursor that offers multiple, distinct pathways for synthetic elaboration. Its ability to be efficiently converted into the highly sought-after 2-chloro-4-(trifluoromethyl)pyridine building block makes it exceptionally valuable. By understanding the nuanced reactivity of its chloro and trichloromethyl groups, medicinal chemists can leverage this intermediate to construct complex molecular architectures, as exemplified by the core scaffolds of innovative therapeutics like Enasidenib. The protocols and insights provided herein serve as a robust foundation for the practical application of this versatile compound in pharmaceutical research and development.
References
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Shankar, B. R., Vijayakumar, V., Sivaramakrishnan, H., & Manohar, C. S. (n.d.). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. [Link]
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Shankar, B. R., et al. (2021). Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. Polycyclic Aromatic Compounds. [Link]
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Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. Retrieved from [Link]
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Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
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Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
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ResearchGate. (2019). (PDF) Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester | Request PDF. Retrieved from [Link]
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New Drug Approvals. (2017). Enasidenib. Retrieved from [Link]
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Xue-Mei, Z., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
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PubChem. (n.d.). (6-(Trifluoromethyl)pyridin-2-yl)boronic acid. Retrieved from [Link]
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Dainter, R. S., et al. (1988). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
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Ali, H. A., et al. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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ResearchGate. (2025). Enasidenib for the treatment of acute myeloid leukemia. Retrieved from [Link]
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Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-(trichloromethyl)pyridine
Introduction: The Strategic Importance of 2-Chloro-4-(trichloromethyl)pyridine
2-Chloro-4-(trichloromethyl)pyridine is a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research and development. Its structure is distinguished by a pyridine ring featuring two key substituents: a chlorine atom at the C2 position and a trichloromethyl group (-CCl₃) at the C4 position. This unique arrangement dictates its chemical reactivity, making it an exceptionally valuable precursor for synthesizing a diverse range of complex molecular architectures.[1]
The reactivity of the pyridine ring is profoundly influenced by these substituents. The ring nitrogen atom is inherently electron-withdrawing. This effect is significantly amplified by the potent inductive electron-withdrawing nature of the trichloromethyl group.[2] This synergistic electronic pull renders the carbon atoms at the C2 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom at the C2 position serves as an excellent leaving group, predisposing the molecule to undergo Nucleophilic Aromatic Substitution (SNAr) reactions with high efficiency and regioselectivity.[3]
These application notes provide a comprehensive guide to understanding and exploiting the SNAr reactivity of 2-Chloro-4-(trichloromethyl)pyridine. We will delve into the underlying reaction mechanism, explore the scope of applicable nucleophiles, and provide detailed, field-proven protocols for its synthetic transformations.
The Mechanism of Activation: Understanding SNAr Reactivity
The primary reaction pathway for 2-Chloro-4-(trichloromethyl)pyridine is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[4][5]
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon. This step disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7]
-
Elimination (Leaving Group Departure): The aromaticity of the ring is restored in the second step through the expulsion of the chloride ion (Cl⁻), yielding the final substituted product.
The favorability of this reaction at the C2 position is a direct consequence of electronic stabilization. The negative charge of the Meisenheimer complex is delocalized across the ring and, crucially, onto the electronegative nitrogen atom.[3][8] The powerful electron-withdrawing -CCl₃ group at the C4 position further stabilizes this intermediate by induction, thereby lowering the activation energy of the initial nucleophilic attack and accelerating the overall reaction rate.[9] This makes 2-Chloro-4-(trichloromethyl)pyridine significantly more reactive towards nucleophiles than less substituted chloropyridines.[10]
Figure 1: General mechanism of SNAr on 2-Chloro-4-(trichloromethyl)pyridine.
Application Notes: Synthetic Scope and Experimental Considerations
The enhanced electrophilicity of 2-Chloro-4-(trichloromethyl)pyridine allows for its reaction with a broad spectrum of nucleophiles. Careful selection of the nucleophile and reaction conditions enables the synthesis of diverse derivatives.
Table 1: Scope of Nucleophilic Substitution Reactions
| Nucleophile Class | Nucleophile Example | Product Class | Typical Conditions |
| N-Nucleophiles | Ammonia, Primary/Secondary Amines | 2-Aminopyridines | High pressure/temperature for ammonia[11]; Base (e.g., K₂CO₃, DIPEA) in polar aprotic solvent (DMF, NMP) for amines.[12] |
| O-Nucleophiles | Alcohols, Phenols | 2-Alkoxy/Aryloxypyridines | Strong base (e.g., NaH, NaOMe) to form alkoxide/phenoxide; Solvent: THF, DMF.[13] |
| S-Nucleophiles | Thiols, Thiophenols | 2-Thioetherpyridines | Base (e.g., K₂CO₃, NaOEt) to form thiolate; Solvent: DMF, Ethanol.[14] |
Causality Behind Experimental Choices:
-
Solvents: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are preferred.[9] They effectively solvate the cation of the nucleophilic salt, creating a more "naked" and reactive anionic nucleophile, while not interfering with the reaction through protonation.
-
Bases: For weakly acidic nucleophiles like alcohols and thiols, a base is required to generate the more potent nucleophilic anion (alkoxide or thiolate). The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal for generating alkoxides. For more sensitive substrates, milder inorganic bases like potassium carbonate (K₂CO₃) are often sufficient, particularly for thiols and phenols.[15]
-
Temperature: While the substrate is highly activated, heating is often necessary to achieve a practical reaction rate.[16] Many SNAr reactions are run at temperatures ranging from 80 °C to 150 °C. Microwave irradiation can be a powerful tool to accelerate these reactions, often reducing reaction times from hours to minutes.[14]
-
Inert Atmosphere: Reactions involving sensitive reagents, such as organolithiums or easily oxidized thiolates, should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation and side reactions.[16]
Experimental Protocols
The following protocols are provided as robust starting points for the functionalization of 2-Chloro-4-(trichloromethyl)pyridine. Researchers should monitor reactions by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
Protocol 1: Synthesis of 2-Anilino-4-(trichloromethyl)pyridine (N-Arylation)
This protocol details the reaction with an aromatic amine, a common transformation in medicinal chemistry.
Materials:
-
2-Chloro-4-(trichloromethyl)pyridine (1.0 eq)
-
Aniline (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Chloro-4-(trichloromethyl)pyridine, aniline, and potassium carbonate.
-
Solvent Addition: Add NMP (approx. 0.2 M concentration relative to the limiting reagent).
-
Reaction: Heat the mixture to 120 °C with vigorous stirring. Monitor the reaction progress every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water, which should precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove NMP and inorganic salts, followed by a wash with cold hexane to remove non-polar impurities.
-
Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol 2: Synthesis of 2-Phenoxy-4-(trichloromethyl)pyridine (O-Arylation)
This protocol describes the formation of a diaryl ether linkage.
Materials:
-
Phenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Chloro-4-(trichloromethyl)pyridine (1.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add phenol and anhydrous DMF. Cool the solution in an ice bath (0 °C).
-
Nucleophile Generation: Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.
-
Reaction: Add a solution of 2-Chloro-4-(trichloromethyl)pyridine in anhydrous DMF dropwise to the phenoxide solution. Heat the reaction mixture to 80 °C and stir for 4-8 hours.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 3: Synthesis of 2-(Benzylthio)-4-(trichloromethyl)pyridine (S-Alkylation)
This protocol is representative of the synthesis of thioether-linked compounds, which are key structural motifs in many pharmaceuticals.[17]
Materials:
-
2-Chloro-4-(trichloromethyl)pyridine (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
Setup: In a round-bottom flask, suspend 2-Chloro-4-(trichloromethyl)pyridine and potassium carbonate in acetonitrile.
-
Nucleophile Addition: Add benzyl mercaptan to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 3-6 hours. Monitor for the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The product can be further purified by flash chromatography if required.
Figure 2: A generalized experimental workflow for SNAr reactions.
Conclusion
2-Chloro-4-(trichloromethyl)pyridine is a highly activated and versatile substrate for nucleophilic aromatic substitution. The strong electron-withdrawing capacity of the trichloromethyl group, combined with the inherent electronic properties of the pyridine ring, facilitates efficient and regioselective displacement of the C2-chloro substituent. By carefully selecting the nucleophile, solvent, base, and temperature, researchers can access a wide array of functionalized pyridine derivatives. The protocols provided herein serve as a reliable foundation for leveraging this powerful synthetic intermediate in the pursuit of novel molecules for drug discovery and materials science.
References
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Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... Available at: [Link]
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Chem Help ASAP. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
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Gandler, J. R., et al. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available at: [Link]
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Miyadera, H., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. Available at: [Link]
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Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
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Taylor & Francis Online. (n.d.). Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Available at: [Link]
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ResearchGate. (2025). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
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Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
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ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Available at: [Link]
- Google Patents. (n.d.). Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.
- Google Patents. (n.d.). Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
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Zhu, X., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). Available at: [Link]
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FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?. Available at: [Link]
- Google Patents. (n.d.). Synthesis and purification method of 2-amino-4-methylpyridine.
-
Lee, H., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
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ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Available at: [Link]
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RCS Research Chemistry Services. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Available at: [Link]
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Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available at: [Link]
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-
Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Available at: [Link]
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Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of pyridine derivatives (2–4) and thioamide (5). Available at: [Link]
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MDPI. (2021). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Available at: [Link]
-
Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Available at: [Link]
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MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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Application Note & Protocols: Synthesis of Novel Herbicidal Scaffolds from 2-Chloro-4-(trichloromethyl)pyridine
Abstract & Introduction
2-Chloro-4-(trichloromethyl)pyridine is a highly functionalized heterocyclic compound poised for development as a precursor to novel agrochemicals. The pyridine core is a privileged scaffold in modern herbicides, and the strategic placement of reactive handles—a labile chlorine atom at the 2-position and a transformable trichloromethyl group at the 4-position—offers a dual-pronged approach to generating diverse chemical libraries. The electron-deficient nature of the pyridine ring, further activated by the strong electron-withdrawing effect of the -CCl₃ group, makes the C-2 position exceptionally susceptible to nucleophilic aromatic substitution (SₙAr). This reactivity is the cornerstone of its utility, allowing for the facile introduction of various pharmacophores.
This guide provides a detailed exploration of the synthetic pathways originating from 2-Chloro-4-(trichloromethyl)pyridine. It outlines field-proven protocols for derivatization via nucleophilic aromatic substitution and discusses subsequent modifications of the trichloromethyl group. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The primary and most versatile method for derivatizing 2-Chloro-4-(trichloromethyl)pyridine is the SₙAr reaction. The mechanism proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate dictates the reaction's feasibility.
Causality of Reactivity:
-
Ring Activation: The electronegative nitrogen atom in the pyridine ring inherently withdraws electron density, particularly from the ortho (C-2, C-6) and para (C-4) positions.[3][4]
-
Leaving Group: The chlorine atom at the C-2 position is an excellent leaving group, facilitating the substitution.
-
Inductive Effect: The 4-(trichloromethyl) group is a powerful electron-withdrawing group, which further depletes electron density at the C-2 position, making it highly electrophilic and primed for nucleophilic attack.[2]
-
Intermediate Stabilization: During the SₙAr mechanism, the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative ring nitrogen, a stabilizing resonance form that is not possible with attack at the C-3 or C-5 positions.[3][4] This inherent stability is why substitution occurs regioselectively at the 2- and 4-positions.
The general workflow for this synthetic approach is illustrated below.
Caption: General Experimental Workflow for SₙAr.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing three primary classes of derivatives. These are foundational templates that can be adapted for a wide range of specific nucleophiles.
Protocol 1: Synthesis of 2-Aryloxy-4-(trichloromethyl)pyridine Derivatives
This protocol details the synthesis of pyridinyl ether herbicides, a common class of agrochemicals, via a Williamson-ether-like SₙAr reaction with substituted phenols.
Reaction Scheme:
Caption: Synthesis of Pyridinyl Ether Derivatives.
Methodology:
-
Reagent Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-Chloro-4-(trichloromethyl)pyridine (1.0 eq), the desired substituted phenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction: Stir the suspension under a nitrogen atmosphere and heat to 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir for 30 minutes. The crude product may precipitate as a solid or can be extracted with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude material by column chromatography on silica gel or by recrystallization to yield the final product.
Protocol 2: Synthesis of 2-Anilino-4-(trichloromethyl)pyridine Derivatives
This protocol describes the formation of a C-N bond by reacting the starting material with various substituted anilines, a key structural motif in many bioactive molecules.
Reaction Scheme:
Caption: Synthesis of Pyridinyl Amine Derivatives.
Methodology:
-
Reagent Preparation: In a flame-dried flask under nitrogen, add the substituted aniline (1.2 eq) to a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Stir at room temperature for 30 minutes to form the anilide.
-
Substrate Addition: Add a solution of 2-Chloro-4-(trichloromethyl)pyridine (1.0 eq) in anhydrous THF dropwise to the anilide suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction by TLC. For less reactive anilines, a stronger base like cesium carbonate (Cs₂CO₃) in a higher boiling solvent like 1,4-dioxane may be required.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to afford the desired 2-anilino-pyridine derivative.
Data Summary: Representative Synthetic Targets
The following table summarizes hypothetical but chemically sound target structures that can be synthesized using the protocols above. This illustrates the potential for generating a diverse library of compounds for herbicidal screening.
| Target Compound Class | Nucleophile (R-XH) | Base / Solvent | Typical Yield Range |
| Pyridinyl Ethers | 4-Chlorophenol | K₂CO₃ / DMF | 75-90% |
| 2,4-Dichlorophenol | K₂CO₃ / DMF | 70-85% | |
| 4-Trifluoromethylphenol | Cs₂CO₃ / Dioxane | 65-80% | |
| Pyridinyl Amines | 3,4-Dichloroaniline | NaH / THF | 60-75% |
| 4-Methoxyaniline | NaH / THF | 70-85% | |
| 2-Fluoro-4-chloroaniline | Cs₂CO₃ / Dioxane | 55-70% | |
| Pyridinyl Thioethers | 4-Chlorothiophenol | K₂CO₃ / Acetonitrile | 80-95% |
| 2-Methylthiophenol | K₂CO₃ / Acetonitrile | 85-95% |
Post-SₙAr Modification: Halogen Exchange (Halex) Reaction
The trichloromethyl (-CCl₃) group is a synthetic precursor to the trifluoromethyl (-CF₃) group, a moiety known to enhance metabolic stability and biological activity in many agrochemicals.[5][6] The conversion is typically achieved via a halogen exchange (Halex) reaction.
Protocol Concept: Conversion of -CCl₃ to -CF₃
-
Setup: The 2-substituted-4-(trichloromethyl)pyridine derivative is charged into a high-pressure autoclave reactor (e.g., Hastelloy).
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is typically used as both the fluorine source and the solvent. A catalyst, such as a Lewis acid (e.g., SbCl₅), may be required.
-
Reaction: The reactor is sealed and heated to a high temperature (e.g., 150-200 °C). The reaction is maintained under pressure for several hours.[6]
-
Workup: After cooling and careful venting of excess HF, the reaction mixture is neutralized with a base (e.g., aqueous NaOH or NaHCO₃) and extracted with a suitable organic solvent.
-
Purification: The organic layer is dried and concentrated. The final trifluoromethyl product is purified via distillation or chromatography.
Disclaimer: This reaction involves highly corrosive and toxic materials and must be performed only by trained personnel in a specialized chemical fume hood with appropriate safety equipment.
Conclusion
2-Chloro-4-(trichloromethyl)pyridine serves as an exemplary starting material for the synthesis of novel chemical entities with herbicidal potential. Its reactivity is dominated by the facile nucleophilic aromatic substitution at the C-2 position, allowing for the predictable and efficient generation of diverse libraries of pyridinyl ethers, amines, and thioethers. Further functionalization through halogen exchange of the trichloromethyl group provides an additional avenue for structural optimization. The protocols and strategies outlined in this document provide a robust framework for researchers to explore the rich chemical space accessible from this versatile precursor.
References
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- Khan Academy. (2019). Nucleophilic aromatic substitutions.
- BenchChem. (n.d.). Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide.
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
- Sigma-Aldrich. (n.d.). 2-Chloro-4-(trifluoromethyl)pyridine.
- Funke, C., & Han, C. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Funke, C., & Han, C. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar.
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Application Note & Protocols: 2-Chloro-4-(trichloromethyl)pyridine as a Versatile Precursor for the Synthesis of Functionalized Pyridines
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry and agrochemical development, forming the core of numerous active pharmaceutical ingredients and commercial pesticides.[1][2] This guide provides an in-depth exploration of 2-Chloro-4-(trichloromethyl)pyridine, a highly functionalized and versatile building block for the synthesis of diverse pyridine derivatives. We will detail the intrinsic reactivity of this precursor, focusing on the strategic manipulation of its two key reactive sites: the C2-chloro substituent and the C4-trichloromethyl group. This document provides researchers, chemists, and drug development professionals with both the theoretical underpinnings and field-proven, step-by-step protocols for leveraging this reagent in Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and functional group transformations.
Reagent Profile and Strategic Reactivity
2-Chloro-4-(trichloromethyl)pyridine is a powerful synthetic intermediate due to the distinct electronic properties of its substituents. The pyridine nitrogen and the potent electron-withdrawing trichloromethyl (-CCl₃) group work in concert to render the pyridine ring highly electron-deficient. This electronic profile dictates its reactivity:
-
Activation of the C2-Position: The C2 and C6 positions are significantly activated towards nucleophilic attack. With the C4 position blocked, the C2-chloro atom becomes an excellent leaving group for both SNAr and oxidative addition in cross-coupling reactions.[3][4]
-
The C4-Trichloromethyl Group: While reactive under certain conditions, this group is often more valuable as a precursor to the highly sought-after trifluoromethyl (-CF₃) moiety.[2] The -CF₃ group is a bioisostere for several functional groups and can dramatically improve metabolic stability, lipophilicity, and binding affinity of drug candidates.
Table 1: Physicochemical Properties of 2-Chloro-4-(trichloromethyl)pyridine
| Property | Value |
| Molecular Formula | C₆H₃Cl₄N |
| Molecular Weight | 230.91 g/mol |
| Appearance | Solid / Oil (Varies by purity) |
| Key Reactive Sites | C2-Chloride, C4-Trichloromethyl Group |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The most direct functionalization pathway for 2-Chloro-4-(trichloromethyl)pyridine is through Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the key determinant of the reaction's feasibility.[5] For pyridines, attack at the C2 or C4 positions allows for a resonance structure where the negative charge is favorably placed on the electronegative nitrogen atom, thus stabilizing the intermediate and facilitating the reaction.[3][4]
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Strategic Functionalization of 2-Chloro-4-(trichloromethyl)pyridine: A Guide to Achieving High Regioselectivity
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
2-Chloro-4-(trichloromethyl)pyridine is a pivotal heterocyclic building block in the synthesis of high-value compounds for the pharmaceutical and agrochemical industries.[1] Its utility is largely defined by the ability to selectively functionalize its two reactive sites: the C2-chloro position and the C4-trichloromethyl group. This guide provides an in-depth analysis of the electronic factors governing its reactivity, offering a framework for predicting and controlling regiochemical outcomes. We present detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and side-chain modifications, supported by mechanistic insights and troubleshooting advice to empower researchers in drug development and process optimization.
The Electronic Architecture: Understanding the Basis of Regioselectivity
The reactivity of 2-chloro-4-(trichloromethyl)pyridine is a direct consequence of the powerful and synergistic electronic effects exerted by its constituent parts. The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom deactivates the ring towards electrophilic attack but strongly activates the ortho (C2, C6) and para (C4) positions for nucleophilic attack.[2][3][4]
This inherent reactivity is further amplified by the two substituents:
-
C2-Chloro Group: While a deactivating group for electrophilic substitution, the chlorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
C4-Trichloromethyl (-CCl₃) Group: The -CCl₃ group is a potent electron-withdrawing group due to the cumulative inductive effect of the three chlorine atoms.[5] Positioned para to the C2 position, it dramatically increases the electrophilicity of the C2 and C6 carbons, making them highly susceptible to nucleophilic attack.
The convergence of these effects renders the C2 position exceptionally "electron-poor" and primed for substitution, establishing a strong intrinsic bias for reactions to occur at this site over any other.
Caption: Electronic landscape of the pyridine core.
Dominant Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr) at C2
The most predictable and synthetically useful transformation of 2-chloro-4-(trichloromethyl)pyridine is the SNAr reaction. This reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
The exceptional stability of the Meisenheimer complex formed upon nucleophilic attack at C2 is the root cause of the high regioselectivity. The negative charge of the intermediate is delocalized across the ring and, crucially, onto the electronegative nitrogen atom—a highly stabilizing resonance contributor.[2][3] The strong electron-withdrawing -CCl₃ group at the C4 position further stabilizes this intermediate through resonance and induction, making this pathway overwhelmingly favorable.
Caption: SNAr mechanism via a stable Meisenheimer intermediate.
Protocol 1: Regioselective Amination at the C2-Position
This protocol describes a general procedure for the synthesis of 2-amino-4-(trichloromethyl)pyridines, valuable scaffolds in drug discovery.
Causality Behind Choices:
-
Solvent: A polar aprotic solvent like DMF or NMP is chosen to solubilize the reactants and stabilize the charged intermediate. An alcohol like ethanol can also be used.[6]
-
Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is essential. Its role is to neutralize the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.
-
Temperature: Moderate heating (60-100 °C) is typically required to overcome the activation energy of breaking the aromaticity in the intermediate step.[7]
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-4-(trichloromethyl)pyridine (1.0 eq).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as K₂CO₃ (2.0 eq).
-
Solvent: Add a suitable polar aprotic solvent (e.g., DMF, 0.2-0.5 M concentration).
-
Reaction: Heat the mixture to 80 °C under a nitrogen or argon atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove the solvent and inorganic salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-amino-4-(trichloromethyl)pyridine.
Protocol 2: Regioselective O- and S-Alkylation at the C2-Position
This protocol outlines the substitution with oxygen or sulfur nucleophiles.
Causality Behind Choices:
-
Nucleophile Generation: Sodium hydride (NaH) is a strong, non-nucleophilic base used to deprotonate the alcohol or thiol in situ, generating the more potent alkoxide or thiolate nucleophile.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent potential side reactions. The subsequent substitution is warmed to facilitate the reaction.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate flame-dried flask under an inert atmosphere, dissolve the desired alcohol or thiol (1.2 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: In another flask, dissolve 2-chloro-4-(trichloromethyl)pyridine (1.0 eq) in anhydrous THF. Add this solution dropwise to the prepared nucleophile solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the completion of the reaction (typically 2-6 hours).
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C.
-
Workup & Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
| Nucleophile (NuH) | Base | Solvent | Temp (°C) | Typical Time (h) | Product |
| Morpholine | K₂CO₃ | DMF | 80 | 6 | 2-(Morpholin-4-yl)-4-(trichloromethyl)pyridine |
| Aniline | Cs₂CO₃ | Dioxane | 100 | 12 | 2-(Phenylamino)-4-(trichloromethyl)pyridine |
| Phenol | NaH | THF | 0 → RT | 4 | 2-(Phenoxy)-4-(trichloromethyl)pyridine |
| Benzyl Mercaptan | NaH | THF | 0 → RT | 2 | 2-(Benzylthio)-4-(trichloromethyl)pyridine |
Orthogonal Reactivity: Modifying the C4-Trichloromethyl Group
A key strategic consideration is whether to functionalize the C2 position first or to modify the C4-trichloromethyl group. The -CCl₃ group is a versatile handle that can be transformed into other critical functionalities, most notably the trifluoromethyl (-CF₃) or carboxylic acid (-COOH) groups.
Caption: Synthetic decision workflow for functionalization.
Protocol 3: Conversion of -CCl₃ to the Bioisosteric -CF₃ Group
The trifluoromethyl group is highly sought after in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[5]
Causality Behind Choices:
-
Fluorinating Agent: Antimony trifluoride (SbF₃), often with a catalytic amount of SbCl₅ (the Swarts reaction), is a classic and effective reagent for this transformation. Anhydrous hydrogen fluoride (HF) is also used, particularly on an industrial scale.
-
Conditions: The reaction is typically performed neat or in a high-boiling, inert solvent under elevated temperatures to drive the halogen exchange (Halex) reaction.
Step-by-Step Methodology:
-
Setup: In a flask suitable for high-temperature reactions (e.g., a thick-walled pressure vessel or a flask with a high-efficiency condenser), add 2-chloro-4-(trichloromethyl)pyridine (1.0 eq) and antimony trifluoride (SbF₃, ~2.0-3.0 eq).
-
Catalyst: Add a catalytic amount of antimony pentachloride (SbCl₅, ~0.1 eq).
-
Reaction: Heat the mixture, typically to 150-180 °C, with vigorous stirring. The product, 2-chloro-4-(trifluoromethyl)pyridine, is often lower boiling than the starting material and can be distilled directly from the reaction mixture as it forms.
-
Monitoring: Monitor the reaction by GC-MS analysis of aliquots.
-
Purification: The collected distillate is typically washed with aqueous HCl to remove antimony salts, followed by a wash with aqueous NaHCO₃ and water. After drying, the product can be further purified by fractional distillation to yield pure 2-chloro-4-(trifluoromethyl)pyridine.
Troubleshooting and Advanced Considerations
-
Competing Reactions: When performing SNAr with strongly basic nucleophiles (e.g., small alkoxides), be mindful of potential elimination or hydrolysis of the -CCl₃ group, especially at elevated temperatures. Using milder conditions or less basic reagents can mitigate this.
-
Cross-Coupling Reactions: While SNAr is dominant, achieving C-C or C-N bond formation via transition-metal catalysis (e.g., Suzuki or Buchwald-Hartwig) at the C2 position is challenging but possible. Success requires carefully selected conditions:
-
Ligands: Bulky, electron-rich phosphine ligands are needed to promote reductive elimination over competing nucleophilic attack.
-
Bases: Weak, non-nucleophilic bases (e.g., phosphate or fluoride bases) are critical to avoid SNAr side reactions.
-
-
Sequential Functionalization: The products from the initial functionalization are valuable intermediates themselves. For example, after SNAr at C2, the -CCl₃ group of the product can then be fluorinated or hydrolyzed, allowing for the rapid build-up of molecular complexity.
Conclusion
The functionalization of 2-chloro-4-(trichloromethyl)pyridine is overwhelmingly governed by the powerful electronic activation towards nucleophilic aromatic substitution at the C2 position. This inherent regioselectivity provides a reliable and robust platform for the synthesis of diverse 2-substituted pyridine derivatives. By understanding the underlying electronic principles, chemists can select the appropriate reaction conditions to achieve high yields and predictable outcomes. Furthermore, the strategic modification of the C4-trichloromethyl group provides an orthogonal synthetic handle, enabling a modular approach to the design and synthesis of complex molecules for critical applications in medicine and agriculture.
References
-
Zhu, X., Cai, Z., Zhang, H., & Sun, M. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
ACS Publications. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
-
PubMed Central (PMC). (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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- 7. youtube.com [youtube.com]
Application Notes & Protocols: 2-Chloro-4-(trichloromethyl)pyridine as a Versatile Building Block for Bioactive Heterocycles
Introduction: Unlocking Synthetic Versatility
In the landscape of medicinal and agricultural chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular entities. 2-Chloro-4-(trichloromethyl)pyridine has emerged as a highly valuable and versatile building block, distinguished by its synthetically tractable reactive sites. The pyridine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, and the specific substitution pattern of this reagent offers a dual-pronged approach to molecular diversification.
The chloro-substituent at the 2-position serves as a proficient leaving group for both nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which activates the C-2 and C-4 positions.[1][2] Concurrently, the trichloromethyl group at the 4-position, a robust electron-withdrawing group, further influences the electronic properties of the ring and presents opportunities for subsequent chemical transformations.
This guide provides an in-depth exploration of the reactivity of 2-chloro-4-(trichloromethyl)pyridine, complete with field-proven protocols for its application in the synthesis of key bioactive heterocyclic scaffolds. The methodologies described herein are designed to be robust and reproducible, providing researchers with a reliable toolkit for drug discovery and development programs.
Physicochemical Properties & Safety Data
A thorough understanding of the reagent's properties and handling requirements is a prerequisite for safe and successful experimentation.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 2-chloro-4-(trichloromethyl)pyridine | PubChem[3] |
| CAS Number | 52413-82-8 | PubChem[3] |
| Molecular Formula | C₆H₃Cl₄N | PubChem[3] |
| Molecular Weight | 230.9 g/mol | PubChem[3] |
| Appearance | Colorless/white crystalline solid | Wikipedia[4] |
| Melting Point | 63 °C | Wikipedia[4] |
| Solubility | Insoluble in water | Wikipedia[4] |
Safety & Handling
Hazard Summary: 2-Chloro-4-(trichloromethyl)pyridine is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects.[5]
Mandatory Precautions:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat.[5][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor.[5][8] Wash hands thoroughly after handling.[5] Ensure containers are kept tightly closed when not in use.[8]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][9] Store locked up.[8]
-
Disposal: Dispose of contents and container to a hazardous or special waste collection point in accordance with local, regional, and national regulations.[5][8] Avoid release to the environment.[5]
Core Synthetic Applications: Strategy and Mechanism
The synthetic utility of 2-chloro-4-(trichloromethyl)pyridine is primarily centered on the reactivity of the C2-Cl bond. The choice between SNAr and palladium-catalyzed cross-coupling depends on the nucleophile's reactivity, substrate scope, and desired reaction conditions.
Caption: Key synthetic pathways from 2-chloro-4-(trichloromethyl)pyridine.
Application I: Nucleophilic Aromatic Substitution (SNAr)
Causality: The SNAr reaction is a cornerstone of pyridine chemistry. The pyridine nitrogen atom acts as an electron sink, withdrawing electron density from the ring, particularly at the C-2 and C-4 positions. When a nucleophile attacks the C-2 position, it forms a high-energy, anionic Meisenheimer intermediate. The stability of this intermediate is the determining factor for the reaction's feasibility.[1][2] Crucially, one of the resonance structures of this intermediate places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization and thereby lowering the activation energy for the reaction.[1][2] This intrinsic electronic property makes the 2-chloro position an excellent site for substitution by a wide range of nucleophiles.
Application II: Palladium-Catalyzed Cross-Coupling
Causality: While aryl chlorides are generally less reactive than the corresponding bromides and iodides in palladium catalysis, the development of sophisticated catalyst systems has largely overcome this limitation.[10] Modern catalysts for C-Cl bond activation typically feature bulky, electron-rich phosphine ligands (e.g., biarylphosphines like RuPhos, BrettPhos) or N-heterocyclic carbenes (NHCs).[10][11] These ligands facilitate the rate-limiting oxidative addition step of the C-Cl bond to the Pd(0) center, initiating the catalytic cycle.[10][12] The Buchwald-Hartwig amination, Sonogashira coupling, and Suzuki-Miyaura coupling are powerful extensions of this principle, enabling the formation of C-N, C-C(sp), and C-C(sp²) bonds, respectively, with remarkable functional group tolerance and under relatively mild conditions.[12][13][14]
Experimental Protocols
The following protocols are representative methodologies. Researchers should note that optimization for specific substrates may be necessary to achieve optimal yields.[13]
Protocol 1: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed C-N cross-coupling of 2-chloro-4-(trichloromethyl)pyridine with a primary or secondary amine.
Rationale for Key Choices:
-
Pre-catalyst: A modern palladacycle pre-catalyst (e.g., BrettPhos Pd G3) is chosen for its high activity and air-stability, ensuring efficient and reproducible generation of the active Pd(0) species in situ.[10]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex prior to reductive elimination.[10][12]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. A strictly inert atmosphere is crucial to prevent catalyst deactivation and ensure high conversion.[10]
Caption: Workflow for the Buchwald-Hartwig Amination protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 2-5 mol%) and sodium tert-butoxide (1.4-2.0 equiv).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of argon, add 2-chloro-4-(trichloromethyl)pyridine (1.0 equiv) followed by anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Finally, add the amine (1.2-1.5 equiv) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 80-120 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 2-aminopyridine derivative.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the synthesis of 2-alkynylpyridines via the palladium- and copper-catalyzed coupling of 2-chloro-4-(trichloromethyl)pyridine with a terminal alkyne.
Rationale for Key Choices:
-
Dual Catalysis: The Sonogashira reaction employs a synergistic dual catalytic system. The palladium catalyst activates the C-Cl bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active nucleophile in the transmetalation step.[14][15]
-
Amine Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used both as the base to deprotonate the alkyne and often as the solvent. It also serves to scavenge the HX formed during the reaction.[14]
-
Ligand: Triphenylphosphine (PPh₃) is a common and effective ligand for the palladium catalyst in Sonogashira couplings, stabilizing the active catalytic species.[16]
Caption: Workflow for the Sonogashira Coupling protocol.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), copper(I) iodide (CuI, 1-10 mol%), and 2-chloro-4-(trichloromethyl)pyridine (1.0 equiv).
-
Solvent Addition: Add an anhydrous solvent system, typically a mixture of an amine base and a co-solvent (e.g., Et₃N/THF, 2:1 v/v). Degas the solution by bubbling argon through it for 15-20 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 4-16 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst residues and amine salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 2-alkynylpyridine product.
Conclusion
2-Chloro-4-(trichloromethyl)pyridine stands out as a robust and strategically valuable building block for the synthesis of diverse heterocyclic libraries. Its well-defined reactivity at the 2-position, addressable through both classical SNAr and modern palladium-catalyzed cross-coupling reactions, provides chemists with a reliable and flexible entry point to novel 2-substituted pyridines. The protocols detailed in this guide offer a validated foundation for researchers to leverage this reagent's full potential in their quest for new bioactive compounds.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions. BenchChem.
- Maini, P., et al. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Crystal Growth & Design. ACS Publications.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- Various Authors. (n.d.). Important nature products and bioactive compounds with di- or trichloromethyl groups. ResearchGate.
- Maini, P., et al. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Unibo.
-
Wikipedia. (n.d.). Nitrapyrin. Wikipedia. Retrieved from [Link]
- AK Scientific, Inc. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. AK Scientific, Inc.
- Thermo Fisher Scientific. (2014). 2-Chloro-4-(trifluoromethyl)pyridine Safety Data Sheet. Thermo Fisher Scientific.
- Apollo Scientific. (2023). 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Apollo Scientific.
- Maini, P., et al. (2021). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. ResearchGate.
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Retrieved from [Link]
-
Brookes, M. J., et al. (n.d.). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. BenchChem.
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
-
RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines. BenchChem.
-
Pimpale, M. J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine. Google Patents.
-
Li, Q., et al. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of Chemical Research. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
- Google Patents. (n.d.). US4221913A - Preparation of 2-(Chloromethyl)pyridine. Google Patents.
-
RSC Publishing. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Retrieved from [Link]
-
Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Retrieved from [Link]
-
ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-(trichloromethyl)pyridine. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine. Google Patents.
-
PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. PubChem. Retrieved from [Link]
Sources
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- 16. scirp.org [scirp.org]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Chloro-4-(trichloromethyl)pyridine: A Technical Troubleshooting Guide
For researchers and professionals in drug development and agrochemical synthesis, the reliable production of 2-Chloro-4-(trichloromethyl)pyridine is often a critical step. This versatile intermediate, however, can present synthetic challenges, primarily related to the formation of closely related by-products that complicate purification and impact yield. This technical support guide provides in-depth, experience-driven insights into the common hurdles encountered during its synthesis, focusing on a prevalent industrial method: the radical-initiated side-chain chlorination of 2-chloro-4-methylpyridine. Our aim is to equip you with the knowledge to not only troubleshoot but also proactively mitigate the formation of these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product is contaminated with significant amounts of 2-chloro-4-(monochloromethyl)pyridine and 2-chloro-4-(dichloromethyl)pyridine. What is causing this and how can I drive the reaction to completion?
Answer:
The presence of mono- and di-chlorinated intermediates is the most common purity issue in this synthesis. This indicates an incomplete reaction, where the side-chain chlorination has not been carried out to exhaustion. The root causes are multifaceted and often interrelated.
Causality:
Side-chain chlorination of the methyl group on 2-chloro-4-methylpyridine proceeds via a free radical mechanism. This is a stepwise process, with each successive chlorination becoming progressively more difficult. The electron-withdrawing nature of the chlorine atoms added to the methyl group deactivates the benzylic position, making subsequent hydrogen abstraction by a chlorine radical less favorable.
Troubleshooting Strategies:
-
Initiator Concentration and Addition: The concentration of the radical initiator (e.g., AIBN, benzoyl peroxide) is critical. Insufficient initiator will lead to a low concentration of chlorine radicals, stalling the reaction. Instead of a single initial charge, a staged or continuous addition of the initiator throughout the reaction can maintain a steady radical concentration, ensuring the reaction proceeds to the fully chlorinated product.[1]
-
Reaction Time and Temperature: Ensure the reaction is allowed to run for a sufficient duration. Monitoring the reaction progress by Gas Chromatography (GC) is essential. The reaction should only be considered complete when the peaks corresponding to the mono- and di-chlorinated intermediates have been minimized to an acceptable level. The reaction temperature must be high enough to ensure efficient decomposition of the initiator to generate radicals, but not so high as to promote undesirable side reactions.
-
Chlorinating Agent Stoichiometry: An excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) is necessary to drive the equilibrium towards the trichlorinated product. Ensure a continuous and controlled supply of the chlorinating agent throughout the reaction.
-
UV Initiation: Photochlorination, using UV light to generate chlorine radicals, can be a highly effective method for achieving exhaustive chlorination.[2] This method avoids the introduction of initiator-derived impurities.
Question 2: I'm observing a significant amount of unreacted 2-chloro-4-methylpyridine in my crude product. What are the likely reasons?
Answer:
The presence of a large amount of starting material is a clear indication that the chlorination reaction has not been efficiently initiated or sustained.
Causality:
The initiation of the radical chain reaction is the primary hurdle. Without a sufficient concentration of chlorine radicals, the starting material will remain largely unreacted.
Troubleshooting Strategies:
-
Initiator Quality and Activation: Verify the quality and age of your radical initiator. Old or improperly stored initiators can have reduced activity. Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
-
Inhibitor Contamination: The starting material or solvent may contain inhibitors that quench the radical reaction. Purification of the 2-chloro-4-methylpyridine and the use of high-purity, inhibitor-free solvents are recommended.
-
Mass Transfer Limitation (for Cl2 gas): If using chlorine gas, ensure efficient bubbling and stirring to maximize the gas-liquid interface. Poor mass transfer will limit the availability of chlorine for the reaction.
-
pH Control: The hydrogen chloride (HCl) generated during the reaction can protonate the pyridine nitrogen, forming a hydrochloride salt.[3][4] This salt may have different solubility and reactivity, potentially hindering the reaction. In some methodologies, a base or a pH buffer is used to neutralize the generated HCl.[3][4]
Question 3: My product analysis shows the presence of additional chlorine atoms on the pyridine ring. How can this be avoided?
Answer:
Ring chlorination is a potential side reaction, especially under forcing conditions. This leads to the formation of polychlorinated pyridine by-products which can be difficult to separate from the desired product.
Causality:
While side-chain chlorination is favored under radical conditions, high temperatures or the presence of certain catalysts (e.g., Lewis acids) can promote electrophilic aromatic substitution on the pyridine ring.
Troubleshooting Strategies:
-
Temperature Control: Maintain the reaction temperature within the optimal range for radical side-chain chlorination. Avoid excessive heating, which can favor ring chlorination.
-
Avoid Lewis Acid Catalysts: Ensure the reaction setup is free from contaminants that could act as Lewis acids (e.g., iron from stainless steel reactors). If a catalyst is required, ensure it is selective for radical chain reactions.
-
Reaction Environment: Conducting the reaction in a non-polar solvent can disfavor the formation of ionic intermediates that may be involved in ring chlorination pathways.
Summary of Potential By-products and Impurities
| Compound Name | Structure | Formation Pathway | Mitigation Strategy |
| 2-chloro-4-methylpyridine | C₆H₆ClN | Incomplete reaction | Increase reaction time, initiator concentration, and/or chlorinating agent stoichiometry. |
| 2-chloro-4-(monochloromethyl)pyridine | C₆H₅Cl₂N | Incomplete side-chain chlorination | Increase reaction time, initiator concentration, and/or chlorinating agent stoichiometry. |
| 2-chloro-4-(dichloromethyl)pyridine | C₆H₄Cl₃N | Incomplete side-chain chlorination | Increase reaction time, initiator concentration, and/or chlorinating agent stoichiometry. |
| Polychlorinated Pyridines | C₆HₓCl(₅-ₓ)N | Ring chlorination at high temperatures or with Lewis acid catalysts | Maintain optimal reaction temperature; avoid Lewis acid contamination. |
Experimental Protocol: Radical-Initiated Chlorination of 2-chloro-4-methylpyridine
This protocol is a representative example and should be optimized for specific laboratory conditions and scales.
Materials:
-
2-chloro-4-methylpyridine (99%+)
-
Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous non-polar solvent (e.g., carbon tetrachloride, dichlorobenzene)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1 equivalent) in the anhydrous solvent.
-
Initiator Addition: Add a portion of AIBN (0.02-0.05 equivalents) to the reaction mixture.
-
Chlorination: Heat the mixture to reflux. Begin the dropwise addition of sulfuryl chloride (3-4 equivalents) or bubble chlorine gas through the solution at a controlled rate.
-
Sustained Initiation: Add further portions of AIBN every 1-2 hours to maintain the radical chain reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by GC analysis of aliquots taken from the reaction mixture. The reaction is complete when the starting material and mono-/di-chlorinated intermediates are below the desired threshold.
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the excess chlorinating agent by slowly adding it to a stirred, chilled aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional vacuum distillation to separate the desired 2-chloro-4-(trichloromethyl)pyridine from less volatile impurities and any remaining starting material.
Visualizing the Reaction Pathways
Main Reaction Pathway
Caption: A logical approach to troubleshooting by-product formation.
References
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.
- EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents.
- How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. (URL not available)
-
2-Chloro-4-methylpyridine - LookChem. Available at: [Link]
- US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents.
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google Patents.
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
- US4221913A - Preparation of 2-(Chloromethyl)pyridine - Google Patents.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (URL not available)
- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents.
- US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents.
- US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google Patents.
-
Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight - MDPI. Available at: [Link]
- CA1283413C - Process for preparation of chlorine derivatives of pyridine compounds and initiators used in process - Google Patents.
-
Transformation of 3- And 4-Picoline Under Sulfate-Reducing Conditions - PubMed. Available at: [Link]
-
4-Methylpyridine - Wikipedia. Available at: [Link]
-
Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. Available at: [Link]
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Optimizing reaction conditions for 2-Chloro-4-(trichloromethyl)pyridine substitutions
Answering the user's request.
Technical Support Center: 2-Chloro-4-(trichloromethyl)pyridine
Introduction: Understanding the Reactivity of 2-Chloro-4-(trichloromethyl)pyridine
Welcome to the technical support guide for 2-Chloro-4-(trichloromethyl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. Its unique structure, featuring a chlorine atom at an activated position and a potent electron-withdrawing trichloromethyl group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
The pyridine nitrogen and the CCl₃ group work in concert to significantly lower the electron density of the pyridine ring, particularly at the C2 and C6 positions. This electronic arrangement facilitates the attack of nucleophiles by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[1][2][3] Understanding this principle is fundamental to optimizing reaction conditions and troubleshooting common experimental issues. This guide provides in-depth, practical solutions to challenges you may encounter, ensuring the successful and efficient use of this valuable synthetic intermediate.
Core Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The substitution of the 2-chloro group proceeds via a two-step addition-elimination mechanism. The stability of the anionic Meisenheimer intermediate is the key determinant of the reaction's feasibility and rate.[1][2]
Caption: General SNAr mechanism on 2-Chloro-4-(trichloromethyl)pyridine.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions you might ask when encountering specific issues during your experiment.
Category 1: Low or No Conversion
Question: My reaction has stalled, or the yield is unacceptably low. What are the primary factors to investigate?
Answer: Low conversion is one of the most common issues and typically points to insufficient reaction activation or competing side reactions. Here’s a systematic approach to troubleshoot this problem.
-
Solvent Choice: The SNAr mechanism involves the formation of a charged intermediate. Polar aprotic solvents like DMSO, DMF, NMP, or DMAc are highly effective because they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile's attack, thereby accelerating the reaction.[4][5] If you are using less polar solvents like THF or Toluene, the reaction rate will be significantly slower and may require higher temperatures.[5]
-
Temperature: SNAr reactions on chloropyridines often require thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[6] A gradual increase in temperature (e.g., in 10-20 °C increments) is a standard optimization step. For many amine nucleophiles, temperatures between 80-120 °C are common.
-
Base Selection & Stoichiometry: When using nucleophiles like primary/secondary amines or alcohols, a base is required to neutralize the HCl generated in situ. If the base is too weak or if it is fully consumed, the resulting acidic conditions will protonate the nucleophile, rendering it non-nucleophilic and halting the reaction.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ are often used. Cs₂CO₃ is more soluble in organic solvents and can be more effective.
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[7][8] Use at least 1.5-2.0 equivalents to ensure the reaction medium remains basic.
-
-
Nucleophile Reactivity: The nature of the nucleophile is critical.
-
Anions (e.g., alkoxides, thiolates) are generally more reactive than their neutral counterparts (alcohols, thiols). If using a neutral nucleophile, ensure the base is strong enough to deprotonate it effectively.
-
Steric Hindrance: A bulky nucleophile will react more slowly than a smaller one due to steric hindrance at the C2 position.
-
Troubleshooting Workflow: Low Conversion
Caption: A decision tree for troubleshooting low reaction conversion.
Category 2: Formation of Impurities & Side Reactions
Question: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
Answer: Byproduct formation often arises from the reactivity of the trichloromethyl group or from undesired reactions with the solvent or starting materials.
-
Hydrolysis of the Trichloromethyl Group: The -CCl₃ group is susceptible to hydrolysis, especially under harsh basic conditions or in the presence of water, which converts it to a carboxylic acid (-COOH).[9]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
-
Moderate Basicity: Avoid strong, aqueous bases like NaOH or KOH if possible. Use carbonate bases (K₂CO₃, Cs₂CO₃) which are sufficiently basic for most transformations but less prone to causing hydrolysis.
-
Control Temperature: Higher temperatures can accelerate hydrolysis. Find the lowest effective temperature for the substitution reaction.
-
-
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures (>150 °C) or in the presence of strong bases to form dimethylamine, which can then act as a competing nucleophile.
-
Solution: If you suspect this is occurring (e.g., you see a byproduct with a mass corresponding to dimethylamine addition), switch to a more stable polar aprotic solvent like DMSO or NMP, or run the reaction at a lower temperature.
-
-
Di-substitution or Polymerization: If your nucleophile has more than one reactive site (e.g., ethylenediamine), you may see di-substitution or polymerization.
-
Solution: Use a large excess of the nucleophile to favor the mono-substitution product. Alternatively, use a mono-protected version of the nucleophile and deprotect in a subsequent step.
-
Potential Side Reactions
Caption: Competing reaction pathways for the substrate.
Recommended Starting Conditions
The following table provides empirically derived starting points for various classes of nucleophiles. Optimization will likely be required.
| Nucleophile Class | Typical Solvents | Recommended Base (eq.) | Temperature Range (°C) | Key Considerations |
| Primary/Secondary Amines | DMF, DMSO, NMP, Dioxane | K₂CO₃ (2.0), DIPEA (2.0) | 80 - 120 | Ensure base is non-nucleophilic if using an organic base.[8] |
| Alcohols / Phenols | DMF, THF | NaH (1.2), K₂CO₃ (2.0) | 25 - 100 | Pre-forming the alkoxide with NaH in THF before adding the substrate can improve yield. |
| Thiols / Thiophenols | DMF, Ethanol | K₂CO₃ (2.0), Et₃N (1.5) | 25 - 80 | Thiolates are very potent nucleophiles; reactions are often faster and require lower temperatures. |
| Azoles (e.g., Imidazole) | DMF, Acetonitrile | K₂CO₃ (1.5), NaH (1.1) | 60 - 110 | Ensure complete deprotonation of the azole for optimal reactivity. |
Example Protocol: Synthesis of 2-(Benzylamino)-4-(trichloromethyl)pyridine
This protocol details a representative SNAr reaction with an amine nucleophile.
Materials:
-
2-Chloro-4-(trichloromethyl)pyridine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-Chloro-4-(trichloromethyl)pyridine and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting material.
-
Nucleophile Addition: Add benzylamine dropwise to the stirring suspension at room temperature.
-
Heating: Heat the reaction mixture to 90 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
References
-
Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Preparation methods and uses of 2-amino-4-chloro-pyridine. Industrial Additives. [Link]
-
Nucleophilic Aromatic Substitutions. YouTube. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
-
Why 2-chloropyridine and 4-chloropyridine react with nucleophiles but 3-chloropyridine doesn't? Filo. [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions. PMC - NIH. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. Wordpress. [Link]
-
Preparation and Reactions of Trichloromethyl-Substituted Pyridine and Pyrimidine Derivatives. Sci-Hub. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Side reactions involving the trichloromethyl group of 2-Chloro-4-(trichloromethyl)pyridine
Technical Support Center: Side Reactions of 2-Chloro-4-(trichloromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trichloromethyl)pyridine. This molecule is a valuable intermediate, but the high reactivity of the trichloromethyl group, influenced by the electron-deficient pyridine ring, can lead to a variety of side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you anticipate and manage these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the trichloromethyl group on this pyridine scaffold?
The trichloromethyl (-CCl₃) group is a potent electrophile and is susceptible to several key reactions. The most common side reactions are:
-
Hydrolysis: The -CCl₃ group can hydrolyze to form a carboxylic acid (-COOH), especially in the presence of water, acids, or bases. This is the primary degradation pathway.[1][2]
-
Nucleophilic Attack: Strong nucleophiles can attack the carbon of the -CCl₃ group, though displacement of the chlorine on the pyridine ring is also a competing reaction.[3]
-
Reduction: Under certain conditions, the -CCl₃ group can be partially or fully reduced to a dichloromethyl (-CHCl₂) or methyl (-CH₃) group.
-
Thermal Decomposition: At elevated temperatures (e.g., >250°C), the molecule can decompose, potentially forming pyridinecarboxylic acid chlorides.[4][5]
Q2: How does the 2-chloro substituent affect the reactivity of the 4-trichloromethyl group?
The 2-chloro substituent is an electron-withdrawing group that, along with the pyridine nitrogen, significantly lowers the electron density of the ring. This electronic effect enhances the electrophilic character of the carbon atom in the -CCl₃ group, making it more susceptible to nucleophilic attack and hydrolysis compared to a -CCl₃ group on a simple benzene ring. However, the 2-chloro group itself is a site for nucleophilic aromatic substitution (SₙAr), creating a competitive reaction pathway.[6][7][8]
Q3: What is the general stability of 2-Chloro-4-(trichloromethyl)pyridine?
The compound is a white crystalline solid that is generally stable under anhydrous, neutral conditions at room temperature.[1] However, it is sensitive to moisture, high temperatures, and strong acids or bases.[4][9] It is also reported to be sensitive to light, which can promote decomposition.[2] For storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place.
Troubleshooting Guide: Navigating Common Experimental Issues
Issue 1: Incomplete or Uncontrolled Hydrolysis to 2-Chloro-4-pyridinecarboxylic Acid
Scenario: "I am trying to convert the -CCl₃ group to a carboxylic acid, but my reaction is either very slow or I'm getting a complex mixture of products."
Root Cause Analysis: The hydrolysis of the -CCl₃ group proceeds through dichloromethyl and chloromethylidene intermediates before forming the acyl chloride, which then hydrolyzes to the carboxylic acid. The reaction rate is highly dependent on the conditions. Insufficiently harsh conditions (e.g., low temperature, dilute acid) will result in a slow or incomplete reaction. Conversely, excessively harsh conditions can lead to decarboxylation or other decomposition pathways.
Troubleshooting Workflow:
Sources
- 1. Nitrapyrin - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. US5166352A - Pyridinecarboxylic acid chlorides from (trichloromethyl)pyridines - Google Patents [patents.google.com]
- 6. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
Degradation pathways of 2-Chloro-4-(trichloromethyl)pyridine under acidic/basic conditions
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals investigating the degradation of 2-Chloro-4-(trichloromethyl)pyridine, commonly known as nitrapyrin. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work on the stability and degradation pathways of this compound under various aqueous conditions.
Introduction
2-Chloro-4-(trichloromethyl)pyridine is a compound of significant interest, particularly in the agricultural sector as a nitrification inhibitor. Understanding its degradation pathways is crucial for environmental fate analysis, residue monitoring, and the development of robust analytical methodologies. The primary abiotic degradation process for this molecule in aqueous environments is the hydrolysis of the trichloromethyl group to a carboxylic acid, yielding 6-chloropicolinic acid (6-CPA)[1]. This guide will delve into the nuances of this transformation, addressing common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of 2-Chloro-4-(trichloromethyl)pyridine in aqueous solutions?
The principal degradation product formed through hydrolysis is 6-chloropicolinic acid (6-CPA) . This transformation involves the conversion of the trichloromethyl (-CCl₃) group into a carboxylic acid (-COOH) group[1][2].
Q2: How do acidic and basic conditions affect the degradation pathway of 2-Chloro-4-(trichloromethyl)pyridine?
Surprisingly, studies have shown that the rate of hydrolysis of 2-Chloro-4-(trichloromethyl)pyridine is largely independent of pH within a broad, environmentally relevant range (approximately pH 2.7 to 11.9)[3]. This suggests that the degradation pathway to 6-chloropicolinic acid does not significantly differ between acidic and basic conditions. Temperature is a more critical factor influencing the rate of hydrolysis[3].
Q3: What is the proposed mechanism for the hydrolysis of the trichloromethyl group?
While the overall rate is pH-independent, the hydrolysis of the trichloromethyl group is thought to proceed through a stepwise nucleophilic substitution mechanism. This likely involves the formation of unstable intermediate species. An analogous well-studied reaction is the hydrolysis of benzotrichloride to benzoic acid. The proposed pathway is as follows:
-
Stepwise Hydrolysis: Water molecules sequentially displace the chlorine atoms on the trichloromethyl group.
-
Gem-diol Formation: This leads to the formation of a highly unstable geminal diol (a carbon atom bonded to two hydroxyl groups) and a remaining chlorine atom, or more likely, a triol after all three chlorines are displaced[4][5].
-
Dehydration: The gem-diol (or triol) intermediate readily eliminates water to form a more stable carbonyl group. In this case, the intermediate would be an acyl chloride, which is then rapidly hydrolyzed to the final carboxylic acid product, 6-chloropicolinic acid[6][7][8].
The electron-withdrawing nature of the pyridine ring and the chloro-substituent likely facilitates the initial nucleophilic attack on the trichloromethyl carbon[1].
Q4: Are there any known intermediates in the degradation of 2-Chloro-4-(trichloromethyl)pyridine?
In plant metabolism, an intermediate, 2-chloro-6-(dichloromethyl)pyridine, has been identified[2][9]. However, for abiotic hydrolysis in aqueous solutions, the intermediates such as the gem-diols or the acyl chloride are typically transient and not easily isolated or detected under standard experimental conditions.
Troubleshooting Guide for Degradation Studies
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent degradation rates between replicate experiments. | 1. Temperature fluctuations in the incubator. 2. Inaccurate pH of buffer solutions. 3. Contamination of glassware or reagents. 4. Volatilization of the compound from the reaction vessel. | 1. Use a calibrated, stable incubator and monitor the temperature throughout the experiment. 2. Prepare fresh buffers for each experiment and verify the pH with a calibrated meter. 3. Ensure all glassware is scrupulously cleaned and use high-purity reagents. 4. Use sealed reaction vessels, especially at elevated temperatures. |
| Difficulty in detecting the degradation product, 6-chloropicolinic acid (6-CPA). | 1. Insufficient degradation has occurred. 2. Inappropriate analytical method or parameters. 3. Adsorption of 6-CPA to sample vials or instrument components. | 1. Extend the incubation time or increase the temperature to accelerate degradation. 2. Use a validated LC-MS/MS method for sensitive and selective detection of both the parent compound and 6-CPA. 3. Use silanized glass vials or polypropylene vials to minimize adsorption. |
| Mass balance issues (sum of parent compound and 6-CPA is less than 100% of the initial amount). | 1. Formation of undetected intermediates or byproducts. 2. Adsorption of the parent compound or 6-CPA to the reaction vessel. 3. Volatilization of the parent compound. | 1. Analyze for other potential degradation products, although 6-CPA is the primary one. 2. Perform extraction of the reaction vessel with a suitable solvent to recover any adsorbed material. 3. As mentioned, ensure reaction vessels are well-sealed. |
| Broad or tailing peaks during LC-MS/MS analysis. | 1. Poor chromatographic conditions. 2. Interaction of the pyridine nitrogen with the stationary phase. 3. Matrix effects from the buffer solution. | 1. Optimize the mobile phase composition and gradient. 2. Consider using a mobile phase with a slightly acidic pH to protonate the pyridine nitrogen and improve peak shape. 3. Dilute the sample or use a solid-phase extraction (SPE) cleanup step to remove buffer salts. |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate Constant
This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 111: Hydrolysis as a Function of pH[4][10][11][12][13][14].
Objective: To determine the first-order rate constant and half-life of 2-Chloro-4-(trichloromethyl)pyridine at a constant temperature.
Materials:
-
2-Chloro-4-(trichloromethyl)pyridine (analytical standard)
-
Sterile aqueous buffer solutions (e.g., pH 4, 7, and 9)
-
High-purity water and solvents (e.g., acetonitrile, methanol)
-
Calibrated constant temperature incubator
-
Sterile, sealed reaction vessels (e.g., amber glass vials with PTFE-lined caps)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Chloro-4-(trichloromethyl)pyridine in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Setup: In triplicate for each pH, add a small aliquot of the stock solution to the sterile buffer in the reaction vessels to achieve a final concentration that is less than half the compound's water solubility. The final concentration of the organic solvent should be minimal (<1%).
-
Incubation: Place the reaction vessels in the incubator at a constant temperature (e.g., 25°C or 50°C) in the dark.
-
Sampling: At predetermined time intervals, remove one vial from each pH set for analysis. The sampling frequency should be adequate to define the degradation curve (e.g., 0, 2, 4, 8, 24, 48, 96 hours).
-
Sample Analysis: Immediately analyze the samples by a validated LC-MS/MS method to determine the concentration of 2-Chloro-4-(trichloromethyl)pyridine and its degradation product, 6-chloropicolinic acid.
-
Data Analysis: Plot the natural logarithm of the concentration of 2-Chloro-4-(trichloromethyl)pyridine versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k.
Protocol 2: Analytical Method for 2-Chloro-4-(trichloromethyl)pyridine and 6-Chloropicolinic Acid by LC-MS/MS
Objective: To quantify the parent compound and its primary degradation product in aqueous samples.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the two analytes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: ESI positive for 2-Chloro-4-(trichloromethyl)pyridine and ESI negative for 6-chloropicolinic acid.
-
MRM Transitions:
-
2-Chloro-4-(trichloromethyl)pyridine: Determine appropriate precursor and product ions (e.g., monitor multiple transitions for confirmation).
-
6-Chloropicolinic Acid: Determine appropriate precursor and product ions.
-
-
Calibration: Prepare matrix-matched calibration standards to construct a calibration curve for each analyte.
Visualizations
Caption: Proposed hydrolysis pathway of 2-Chloro-4-(trichloromethyl)pyridine.
Caption: Workflow for determining the hydrolysis rate constant.
References
-
Wikipedia. Nitrapyrin. [Link]
- Hendrickson, L. L., & Keeney, D. R. (1979). Effect of some physical and chemical factors on the rate of hydrolysis of Nitrapyrin (N-Serve). Soil Biology and Biochemistry, 11(1), 47–50.
-
Analytice. (2021, February 19). Hydrolysis and function of PH according to OECD test no. 111. [Link]
- Hendrickson, L. L., & Keeney, D. R. (1979). Effect of some physical and chemical factors on the rate of hydrolysis of Nitrapyrin (N-Serve). Soil Biology and Biochemistry, 11(1), 47–50.
-
OECD. Guidelines for the Testing of Chemicals. [Link]
-
Pesticide Registration Toolkit. Hydrolysis rate. [Link]
-
OECD. (2004). Test No. 111: Hydrolysis as a Function of pH. In OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. [Link]
-
OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]
-
OECD. (2017). OECD GUIDELINES FOR TESTING OF CHEMICALS. [Link]
- George, A. (1925). U.S. Patent No. 1,557,153. Washington, DC: U.S.
- Stockelbach, F. E. (1926). U.S. Patent No. 1,591,245. Washington, DC: U.S.
-
Wikipedia. Acyl chloride. [Link]
- Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University, 14(1), 1-12.
-
Allen. How would you convert the following into benzoic acid? Benzotrichloride. [Link]
-
Filo. (2025, September 14). Convert Benzoyl chloride to Benzoic acid. [Link]
-
Wikipedia. Geminal diol. [Link]
- Diaba, F., Montiel, J. A., Serban, G., & Bonjoch, J. (2015). Enantioselective NHC-Catalyzed Redox [4 + 2]-Hetero-Diels–Alder Reactions Using α,β-Unsaturated Trichloromethyl Ketones as Amide Equivalents. The Journal of Organic Chemistry, 80(19), 9728-9739.
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters (II). [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
- Zuno-Floriano, F. G., Reyes-Punongbayan, R. L., & Hengel, M. J. (2024). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural Chemistry and Environment, 13(3), 263-281.
- Goring, C. A. I. (1962). Control of nitrification by 2-chloro-6-(trichloromethyl)pyridine. Soil Science, 93(3), 211-218.
- Woodward, M. D., & Hylin, J. W. (1984). Degradation of 2-chloro-6-(trichloromethyl)pyridine in soil. Journal of agricultural and food chemistry, 32(4), 868-871.
-
National Toxicology Program. (2002). Nitrapyrin. [Link]
-
askIITians. (2025, July 28). Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) carbonyl compoundd.) carboxylic acid. [Link]
- Wood, L. S., Hoberg, J. R., & Wackett, L. P. (2021). Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health. Environmental Science & Technology, 55(5), 2841-2850.
- Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10341.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes.
-
Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions. [Link]
Sources
- 1. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Geminal diol - Wikipedia [en.wikipedia.org]
- 5. Gem dihalide on hydrolysis gives:a.) vicinal diolb.) geminal diolc.) - askIITians [askiitians.com]
- 6. Acyl chloride - Wikipedia [en.wikipedia.org]
- 7. Convert Benzoyl chloride to Benzoic acid Convert the compound benzoyl ch.. [askfilo.com]
- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 9. Pesticides and their degradation products common in groundwater but at low concentrations unlikely to be human-health concern | U.S. Geological Survey [usgs.gov]
- 10. Sciencemadness Discussion Board - benzotrichloride---> benzoylchloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. How would you convert the following into benzoic acid? Benzotrichloride [allen.in]
- 12. US1557153A - Manufacture of benzoic acid from benzotrichloride - Google Patents [patents.google.com]
- 13. Electron transfer in the reactions of organic trichloromethyl derivatives with iron(II) chloride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Work-up Procedures for Reactions Involving 2-Chloro-4-(trichloromethyl)pyridine
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-4-(trichloromethyl)pyridine. This document provides field-proven insights, troubleshooting guides, and frequently asked questions (FAQs) to navigate the complexities of post-reaction work-up and purification for this versatile but reactive intermediate. Our goal is to equip you with the causal understanding behind experimental choices, ensuring robust and reproducible outcomes.
Section 1: Core Compound Characteristics & Safe Handling (FAQs)
This section addresses foundational knowledge critical for safe and effective experimentation. The dual reactivity of the chloro- and trichloromethyl-substituents requires careful consideration.
Q1: What are the primary reactivity concerns with 2-Chloro-4-(trichloromethyl)pyridine?
The molecule possesses two principal electrophilic sites. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), a common strategy for introducing new functionalities. The trichloromethyl (-CCl3) group is highly sensitive to hydrolysis, especially under basic or strongly acidic conditions, which can convert it into a carboxylic acid.[1] It can also be a source of dichlorocarbene under strongly basic conditions, potentially leading to undesired byproducts.[1]
Q2: What are the essential safety precautions for handling this compound?
2-Chloro-4-(trichloromethyl)pyridine and its derivatives should be handled with care in a well-ventilated chemical fume hood.[2][3] Standard personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.[4][5] It is classified as harmful if swallowed and can cause skin and eye irritation.[6][7] All handling should be performed in accordance with good industrial hygiene and safety practices.[2] Before beginning work, consult the latest Safety Data Sheet (SDS) for comprehensive handling and emergency procedures.[2][3][4][5][6]
Q3: How stable is the trichloromethyl group during aqueous work-up?
The stability of the -CCl3 group is a primary concern. It is most stable under neutral or mildly acidic (pH 4-6) conditions. Prolonged exposure to strong aqueous bases (e.g., NaOH, KOH) or heating in aqueous media can lead to partial or complete hydrolysis to the corresponding carboxylic acid.[1] Therefore, work-up procedures should be designed to minimize contact time with strong bases and avoid excessive heat.
Section 2: General Aqueous Work-up Strategy
A well-designed work-up is crucial for isolating the desired product while minimizing the formation of impurities. The basicity of the pyridine nitrogen (pKa typically 5-6) is a key handle for purification.[8]
Caption: A generalized workflow for the aqueous work-up of reactions involving pyridine derivatives.
Section 3: Troubleshooting Guide
This section addresses specific issues encountered during experimental work-ups in a question-and-answer format.
Q: I am observing a persistent emulsion during my liquid-liquid extraction. What is the cause and how can I resolve it?
A: Emulsions are common when working with pyridine derivatives due to their amphiphilic nature, especially if residual basic catalysts or reagents are present.[9]
-
Causality: The pyridine nitrogen can act as a surfactant, stabilizing the interface between the aqueous and organic layers. High pH can exacerbate this issue.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation.[10]
-
Acidify Slightly: Carefully add a dilute acid (e.g., 1M HCl) dropwise to neutralize the aqueous layer to a pH of ~7. This protonates any residual strong bases without significantly affecting your main compound.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsion.
-
Change Solvent: If the issue persists, consider using a more non-polar solvent like diethyl ether or a heavier solvent like dichloromethane (DCM) for the extraction, as this can alter the interfacial tension.
-
Q: My final product's NMR spectrum shows a new peak consistent with a carboxylic acid. How did this happen and can I prevent it?
A: This is a classic sign of -CCl3 group hydrolysis.[1]
-
Causality: The trichloromethyl group is an excellent leaving group precursor. Under basic conditions (e.g., during a NaHCO3 or NaOH wash) or upon heating in the presence of water, it can undergo SN2-type reactions with water or hydroxide, eventually leading to the carboxylic acid.
-
Preventative Measures:
-
Avoid Strong Bases: Use a milder base like saturated sodium bicarbonate (NaHCO3) instead of sodium hydroxide (NaOH) for neutralization, and keep the contact time to a minimum.
-
Work at Low Temperatures: Perform all aqueous work-up steps at room temperature or in an ice bath to reduce the rate of hydrolysis.
-
Use Anhydrous Conditions: If the reaction chemistry allows, consider a non-aqueous work-up. This could involve filtering the reaction mixture through a plug of silica gel or alumina and washing with an appropriate organic solvent.
-
Q: During column chromatography, my product seems to be degrading on the silica gel. What are my options?
A: The acidic nature of standard silica gel can be detrimental to many nitrogen-containing heterocycles, including pyridine derivatives.
-
Causality: The Lewis acidic sites on the silica surface can catalyze degradation or lead to irreversible adsorption, causing significant yield loss and streaking on the column.
-
Solutions:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or pyridine. This deactivates the acidic sites.[8]
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like alumina (basic or neutral grade) or use a polymer-based or end-capped silica column if available.[8]
-
Alternative Purification: Consider other purification techniques such as preparative thin-layer chromatography (prep-TLC), recrystallization, or distillation if the product is thermally stable.
-
Section 4: Key Experimental Protocols
Protocol 1: Acid-Base Extraction for Purification
This technique leverages the basicity of the pyridine nitrogen to separate it from non-basic impurities.[11]
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Transfer the solution to a separatory funnel and extract with 1M HCl (aqueous). The protonated pyridine derivative will move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers. The organic layer can be discarded or processed to recover other components.
-
Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 10% NaOH or saturated NaHCO3) until the pH is > 8. This deprotonates the pyridine derivative, causing it to precipitate or become extractable.
-
Extract the now basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.[9][10]
Protocol 2: Flash Column Chromatography Setup
-
TLC Analysis: First, determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for the desired product.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. For sensitive compounds, add 0.5-1% triethylamine to the eluent to neutralize the silica.
-
Column Packing: Carefully pack a column with the silica slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Begin elution with the chosen solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.
Caption: A logical workflow for performing flash column chromatography on pyridine derivatives.
Section 5: Data Summaries
Table 1: Physical and Chemical Properties of 2-Chloro-4-(trichloromethyl)pyridine
| Property | Value | Source |
| Molecular Formula | C6H3Cl4N | [12] |
| Molecular Weight | 230.9 g/mol | [12] |
| Appearance | Solid / Crystalline Solid | [13] |
| IUPAC Name | 2-chloro-4-(trichloromethyl)pyridine | [12] |
| CAS Number | 52413-82-8 | [12] |
Table 2: General Starting Conditions for Flash Chromatography
| Stationary Phase | Common Eluent Systems (Hexane/Ethyl Acetate) | Modifier (if needed) |
| Silica Gel (230-400 mesh) | 95:5 to 80:20 | 0.5-1% Triethylamine |
| Neutral Alumina | 98:2 to 90:10 | Not usually required |
| C18 (Reverse Phase) | Acetonitrile/Water or Methanol/Water | 0.1% TFA or Formic Acid |
References
- Benchchem. Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
- PubMed. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed.
- Benchchem. side reactions of the trichloromethyl group in 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
- Taylor & Francis Online. Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Taylor & Francis Online.
- Benchchem. Application Notes and Protocols for Workup Procedures in 2-Chloro-5-methylpyridine Reactions. Benchchem.
- Thermo Fisher Scientific. 2 - SAFETY DATA SHEET. Thermo Fisher Scientific.
- Apollo Scientific. 2-Chloro-6-(trichloromethyl)pyridine. Apollo Scientific.
- TCI Chemicals. SAFETY DATA SHEET. TCI Chemicals.
- Jubilant Ingrevia Limited. 2-Chloro-6-(trichloromethyl)pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- MDPI. preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. MDPI.
- AK Scientific, Inc. 2-Chloro-6-(trichloromethyl)pyridine. AK Scientific, Inc.
- PubChem. 2-Chloro-4-(trichloromethyl)pyridine. PubChem.
- Sigma-Aldrich. 2-Chloro-4-(trifluoromethyl)pyridine 97. Sigma-Aldrich.
- Royal Society of Chemistry. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1.
- Benchchem. Application Notes and Protocols for Reactions with 3,5-Dichloro-2-(trichloromethyl)pyridine. Benchchem.
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies to Improve Yield in the Synthesis of 2-Chloro-4-(trichloromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Chloro-4-(trichloromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize reaction yields. Below you will find a series of frequently asked questions and troubleshooting scenarios based on established synthetic protocols and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common synthetic route to 2-Chloro-4-(trichloromethyl)pyridine, and what are the key reaction steps?
The most prevalent and industrially relevant approach to synthesizing 2-Chloro-4-(trichloromethyl)pyridine involves a multi-step process starting from 4-methylpyridine (γ-picoline). The synthesis broadly encompasses two critical transformations: the exhaustive chlorination of the 4-methyl group to a trichloromethyl group, and the selective chlorination of the pyridine ring at the 2-position.
A common pathway involves the following steps:
-
Photochlorination of 4-methylpyridine: This step converts the methyl group to a trichloromethyl group to yield 4-(trichloromethyl)pyridine. This is typically a radical chain reaction initiated by UV light.
-
Chlorination of the Pyridine Ring: The resulting 4-(trichloromethyl)pyridine is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring.
An alternative route involves the chlorination of the pyridine ring first, followed by the chlorination of the methyl group. The choice of route can depend on the desired selectivity and the available starting materials and reagents.
Q2: My yield of 4-(trichloromethyl)pyridine from the photochlorination of 4-methylpyridine is low. What are the likely causes and how can I improve it?
Low yields in the photochlorination of 4-methylpyridine are often attributed to incomplete reaction, formation of under-chlorinated side products (mono- and di-chloromethylpyridines), and polymerisation. Here are some troubleshooting strategies:
-
Initiator and Light Source: The reaction is a radical process. Ensure a consistent and appropriate UV light source is used to initiate the reaction. The use of a radical initiator can also be beneficial.
-
Chlorine Gas Flow Rate: The rate of chlorine gas introduction is critical. A slow and controlled flow rate is necessary to prevent a rapid, exothermic reaction that can lead to charring and byproduct formation. An excess of chlorine is generally required to drive the reaction to completion.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote side reactions. A temperature range of 80-110°C is often cited.
-
Solvent Choice: The reaction is often carried out in a solvent like acetic acid or without a solvent. Acetic anhydride and sodium acetate can be used to trap the HCl generated during the reaction.[1]
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) to determine the optimal reaction time and ensure the complete conversion of the starting material and intermediates.
Q3: I am observing significant amounts of dichlorinated and trichlorinated pyridine byproducts during the ring chlorination step. How can I improve the selectivity for 2-Chloro-4-(trichloromethyl)pyridine?
The formation of polychlorinated pyridines is a common issue, especially when using harsh chlorinating agents or high temperatures. Here’s how to enhance selectivity:
-
Choice of Chlorinating Agent: The choice of chlorinating agent is critical for selectivity. While elemental chlorine is commonly used, other reagents like sulfuryl chloride (SO₂Cl₂) can offer better control. For the chlorination of a pyridine N-oxide precursor, phosphorus oxychloride (POCl₃) is a standard reagent.
-
Catalyst: The use of a catalyst can significantly influence the position of chlorination. Lewis acid catalysts such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are often employed in electrophilic aromatic substitution reactions on the pyridine ring.[2] However, for radical chlorination, their role is different. For gas-phase chlorinations, various metal-based catalysts can be used.[3]
-
Reaction Temperature and Time: Lowering the reaction temperature can often improve selectivity by reducing the rate of over-chlorination. It's essential to optimize the reaction time to maximize the yield of the desired monochlorinated product without allowing for significant further chlorination.
-
Starting Material Purity: Ensure the starting 4-(trichloromethyl)pyridine is of high purity, as impurities can sometimes catalyze side reactions.
Table 1: Comparison of Chlorinating Agents and Conditions
| Chlorinating Agent | Typical Conditions | Advantages | Disadvantages |
| Chlorine (Cl₂) | Gas phase, 300-500°C or liquid phase with UV/catalyst[4][5] | Readily available, cost-effective | Can lead to over-chlorination, requires careful handling |
| Sulfuryl Chloride (SO₂Cl₂) | With a radical initiator[6] | Can be more selective than Cl₂ | More expensive, generates SO₂ |
| Phosphorus Oxychloride (POCl₃) | Used to chlorinate hydroxypyridines[7] | Highly effective for hydroxyl to chloro conversion | Reacts violently with water |
| N-Chlorosuccinimide (NCS) | With an acid catalyst | Milder, more selective | Higher cost, lower atom economy |
Q4: The trichloromethyl group in my product appears to be unstable and is hydrolyzing to a carboxylic acid. How can I prevent this?
The trichloromethyl group is susceptible to hydrolysis, especially under acidic or basic conditions, to form a carboxylic acid group. This is a significant issue that can drastically reduce the yield of the desired product.
-
Anhydrous Conditions: It is imperative to maintain strictly anhydrous (dry) conditions throughout the synthesis and workup. This includes using dry solvents, reagents, and glassware, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Neutral Workup: During the workup procedure, avoid strongly acidic or basic aqueous solutions. If an aqueous wash is necessary, use neutral water or a buffered solution. The product is noted to be unstable and decomposes over time.[1]
-
Temperature Control: High temperatures can accelerate the rate of hydrolysis. Therefore, it is advisable to keep the temperature as low as practically possible during purification and storage.
-
Prompt Isolation and Storage: Isolate the product as quickly as possible after the reaction is complete. For storage, keep it in a tightly sealed container in a cool, dry, and dark place.
Experimental Protocols
Protocol 1: Synthesis of 4-(trichloromethyl)pyridine
This protocol is a generalized procedure based on literature reports.[1]
-
To a reaction vessel equipped with a mechanical stirrer, a condenser, a gas inlet tube, and a thermometer, add 4-methylpyridine, acetic anhydride, and sodium acetate in acetic acid.
-
Heat the mixture to 80°C with stirring.
-
Introduce dry chlorine gas through the gas inlet tube at a controlled rate while maintaining the temperature at 80°C.
-
Monitor the reaction by GC until the starting material is consumed and the desired product is the major component.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto ice.
-
Neutralize the mixture with a base (e.g., ammonia) and extract the product with a suitable organic solvent (e.g., ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 4-(trichloromethyl)pyridine.
Protocol 2: Synthesis of 2-Chloro-4-(trichloromethyl)pyridine
This is a representative procedure for the ring chlorination step.
-
In a suitable reactor, charge 4-(trichloromethyl)pyridine and a catalyst, such as ferric chloride.
-
Heat the mixture to the desired reaction temperature (e.g., 150-175°C).[2]
-
Sparge chlorine gas into the reaction mixture at a controlled rate.
-
Monitor the progress of the reaction by GC analysis of aliquots.
-
Once the desired level of conversion is achieved, stop the chlorine flow and cool the reactor.
-
The crude product can be purified by vacuum distillation.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route from 4-methylpyridine.
Diagram 2: Troubleshooting Logic
Caption: Troubleshooting common synthesis issues.
References
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)
-
Preparation of 4-(trichloromethyl)pyridine - PrepChem.com. [Link]
-
How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? - FAQ. [Link]
- EP0423595A2 - Process for the preparation of 3-trichloromethyl pyridine - Google P
-
Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine - Semantic Scholar. [Link]
- US4241213A - Process for producing 2-chloro-5-trichloromethyl pyridine - Google P
- CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
- CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine - Google P
-
Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine - Oriental Journal of Chemistry. [Link]
-
Process for producing 2-chloro-5-trichloromethylpyridine - European Patent Office - EP 0009212 B1. [Link]
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module - ResearchGate. [Link]
- US4256894A - Preparation of chlorinated pyridines - Google P
- US4205175A - Chlorination process - Google P
- CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google P
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2-Chloro-4-(trichloromethyl)pyridine | C6H3Cl4N | CID 10889740 - PubChem. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to GC-MS Methods for Monitoring Reactions of 2-Chloro-4-(trichloromethyl)pyridine
For researchers, process chemists, and quality control analysts involved in the synthesis of pharmaceutical and agrochemical intermediates, the ability to accurately monitor reaction progress is paramount. The synthesis of 2-Chloro-4-(trichloromethyl)pyridine, a critical building block, is no exception. In-process monitoring ensures optimal yield, identifies the formation of impurities, and provides critical data for reaction optimization and control. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the real-time analysis of this reaction, grounded in established analytical principles and experimental data.
The Rationale for GC-MS in Halogenated Pyridine Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for monitoring the synthesis of 2-Chloro-4-(trichloromethyl)pyridine and related halogenated pyridines.[1] The suitability of this technique is rooted in its fundamental capabilities: the gas chromatograph separates volatile and semi-volatile compounds from the reaction mixture with high resolution, while the mass spectrometer provides definitive identification and quantification of each separated component.[2]
2-Chloro-4-(trichloromethyl)pyridine is sufficiently volatile and thermally stable to be amenable to GC analysis. The high sensitivity of MS detection is crucial for identifying trace-level impurities and byproducts that could affect the quality and safety of the final product. Furthermore, the structural information gleaned from mass spectra is invaluable for characterizing unknown side-products, offering insights into reaction mechanisms and potential degradation pathways.[3]
Core Methodologies: A Comparative Analysis
The choice of a specific GC-MS method depends on the analytical objective, whether it is qualitative profiling of the reaction mixture or precise quantification of reactants, products, and impurities. We will compare two primary approaches: standard single quadrupole GC-MS for robust, general-purpose analysis, and triple quadrupole GC-MS/MS for high-sensitivity, targeted quantification.
Method 1: Robust Reaction Profiling with Single Quadrupole GC-MS (GC-qMS)
This is the workhorse method for routine reaction monitoring. Its primary advantage lies in providing a comprehensive snapshot of the reaction's progress, allowing for the simultaneous tracking of multiple components. The use of electron ionization (EI) creates reproducible fragmentation patterns that can be matched against spectral libraries for confident peak identification.
Causality Behind Experimental Choices:
-
Injection: A splitless injection is chosen to ensure maximum transfer of analytes onto the column, which is critical for detecting trace impurities. The injector temperature is set high enough to ensure rapid vaporization of the sample without causing thermal degradation of the analytes.[4]
-
GC Column: A mid-polarity column, such as a DB-1701 or a similar 5% diphenyl / 95% dimethyl polysiloxane phase, offers a good balance of interactions for separating the chlorinated pyridine compounds from starting materials and potential byproducts.[4]
-
Oven Program: The temperature program begins at a low temperature to trap and focus analytes at the head of the column, then ramps up to elute compounds in order of their boiling points and polarity. A final hold at a high temperature ensures that any high-boiling residue is eluted from the column, preventing contamination of subsequent runs.[4]
-
MS Detection: Full scan mode is utilized to acquire a complete mass spectrum for each eluting peak. This is essential for identifying unexpected byproducts and for building a comprehensive profile of the reaction mixture.
Method 2: High-Sensitivity Targeted Analysis with Triple Quadrupole GC-MS/MS (GC-QqQ)
For applications demanding the highest sensitivity and selectivity, such as quantifying trace-level impurities or analyzing samples in complex matrices, tandem mass spectrometry (MS/MS) is the superior choice.[5] By using Multiple Reaction Monitoring (MRM), this technique can filter out chemical noise and matrix interferences, providing a much cleaner signal for the analytes of interest.
Causality Behind Experimental Choices:
-
MRM Transitions: The selection of specific precursor-to-product ion transitions is the key to the selectivity of MS/MS. For 2-Chloro-4-(trichloromethyl)pyridine, one would first determine the molecular ion (precursor) and its most abundant, characteristic fragment ions (products). The triple quadrupole is then set to specifically monitor these transitions, effectively ignoring all other ions. For the related compound Nitrapyrin, established transitions like m/z 196→160 serve as a template for this approach.[4]
-
Dwell Time: The time spent monitoring each MRM transition is optimized to ensure a sufficient number of data points are collected across each chromatographic peak for reliable quantification, while still allowing for the monitoring of multiple transitions within a single run.
-
Collision Energy: The energy used to fragment the precursor ion in the collision cell is carefully optimized for each compound to maximize the intensity of the desired product ion, thereby maximizing sensitivity.
Data Presentation: Method Comparison
| Parameter | Method 1: GC-qMS (Profiling) | Method 2: GC-QqQ (Targeted) | Rationale |
| Mass Spectrometer | Single Quadrupole | Triple Quadrupole | QqQ provides MS/MS capability for higher selectivity. |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) | EI provides standard, reproducible fragmentation. |
| MS Detection Mode | Full Scan | Multiple Reaction Monitoring (MRM) | Full scan for unknown identification; MRM for sensitivity.[4] |
| GC Column | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent | Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or equivalent | Mid-polarity column suitable for halogenated pyridines.[4] |
| Injector Temp. | 220 °C | 220 °C | Ensures efficient vaporization without degradation.[4] |
| Injection Mode | Splitless | Splitless | Maximizes sensitivity for trace components.[4] |
| Oven Program | 50°C (1 min), ramp 15°C/min to 280°C, hold 2 min | 50°C (1 min), ramp 15°C/min to 280°C, hold 2 min | Provides good separation of expected products.[4] |
| Primary Use Case | Reaction progress, byproduct identification | Trace impurity quantification, analysis in complex matrix | Choose method based on analytical need. |
| Quantification Limit | Higher (ng range) | Lower (pg range) | MRM significantly reduces chemical noise. |
Alternative Analytical Techniques
While GC-MS is highly effective, other techniques can be complementary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile impurities or thermally sensitive byproducts that cannot pass through a GC system, LC-MS is the method of choice.[6] For the primary analyte and its direct, volatile derivatives, GC-MS typically offers better chromatographic resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for the definitive structural elucidation of unknown compounds. While not suited for high-throughput screening of reaction aliquots, it is an essential offline tool for characterizing novel impurities isolated from the reaction mixture.
Experimental Protocols
Protocol 1: Sample Preparation for Reaction Monitoring
Trustworthiness: This protocol establishes a consistent dilution factor, which is critical for reproducible, semi-quantitative analysis of reaction progress. The use of a high-purity solvent minimizes the introduction of extraneous peaks.
-
Aliquot Collection: Carefully extract a representative aliquot (e.g., 100 µL) from the reaction vessel at specified time points.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot by adding it to a vial containing a suitable solvent or reagent to stop the reaction.
-
Dilution: Dilute the aliquot in a high-purity solvent such as ethyl acetate or cyclohexane to a concentration suitable for GC-MS analysis (typically in the low µg/mL to ng/mL range). A 1:1000 dilution is a common starting point.
-
Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter that could contaminate the GC inlet.
-
Vial Transfer: Transfer the final filtered sample to a 2 mL autosampler vial for analysis.
Protocol 2: GC-MS Analysis (Single Quadrupole Method)
Self-Validation: This protocol incorporates a solvent blank to ensure system cleanliness and a standard to verify instrument performance and retention times before analyzing actual samples.
-
Instrument Setup:
-
Install an Agilent DB-1701 column (or equivalent) and condition it according to the manufacturer's instructions.
-
Set the GC and MS parameters as outlined in the "Method 1" column of the comparison table.
-
-
System Suitability:
-
Inject a solvent blank (e.g., ethyl acetate) to check for system contamination.
-
Inject a standard solution of 2-Chloro-4-(trichloromethyl)pyridine to confirm its retention time and mass spectrum.
-
-
Sample Analysis:
-
Place the prepared sample vials in the autosampler tray.
-
Create a sequence in the instrument software, including the solvent blank, standard(s), and the series of reaction time-point samples.
-
Initiate the sequence to run the samples.
-
-
Data Review:
-
For each sample chromatogram, integrate the peaks of interest (starting material, product, known byproducts).
-
Confirm the identity of each peak by comparing its mass spectrum to a reference spectrum from a standard or a library.
-
Monitor the relative peak area of the starting material decreasing over time and the product peak area increasing to track reaction conversion.
-
Visualization of Workflows
Caption: General workflow for reaction monitoring using GC-MS.
Caption: Decision tree for selecting the appropriate GC-MS method.
References
- Analytical method for Nitrapyrin and 6-CPA in water Reports: ECM: EPA MRID No. (n.d.).
- Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples - BrJAC. (2020, May 27).
- Synthesis method of 2-chloro-4-(trifluoromethyl)pyridine. (n.d.). Google Patents.
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A Comparative Guide to the Reactivity of 2-Chloro-4-(trichloromethyl)pyridine and 2-Chloro-4-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
Abstract
This guide provides an in-depth technical comparison of the reactivity of two critical heterocyclic building blocks: 2-Chloro-4-(trichloromethyl)pyridine and 2-Chloro-4-(trifluoromethyl)pyridine. While both are activated for nucleophilic aromatic substitution (SNAr), their reactivity profiles differ significantly due to the distinct electronic and stability characteristics of the trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups. This document synthesizes fundamental principles of physical organic chemistry with practical synthetic considerations to provide researchers, chemists, and drug development professionals with a predictive framework for selecting the appropriate substrate for their specific application. We will delve into the electronic effects governing the reaction, the stability of key intermediates, potential side reactions, and provide a representative experimental protocol.
Introduction: Key Building Blocks in Synthesis
2-Chloropyridines substituted with electron-withdrawing groups at the 4-position are cornerstone intermediates in the synthesis of agrochemicals and pharmaceuticals.[1][2] The chlorine atom at the 2-position is activated towards displacement by a wide range of nucleophiles, including amines, alcohols, and thiols, via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reactivity is paramount for constructing more complex molecular architectures.
The two compounds at the center of this guide, 2-chloro-4-(trichloromethyl)pyridine and 2-chloro-4-(trifluoromethyl)pyridine, serve similar roles as precursors but are not functionally interchangeable.[3][4] The choice between a -CCl₃ and a -CF₃ substituent can profoundly impact reaction rates, yields, and the stability of the molecule under reaction conditions. This guide aims to elucidate the underlying chemical principles that dictate these differences, empowering chemists to make more informed decisions in their synthetic design.
The Decisive Role of the 4-Substituent: -CF₃ vs. -CCl₃
The rate and efficiency of an SNAr reaction on a pyridine ring are overwhelmingly controlled by the ability of substituents to stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction.[5][6] Both -CF₃ and -CCl₃ are potent electron-withdrawing groups, but they achieve this through slightly different electronic profiles.
2.1. Electronic Properties: A Tale of Two Halomethyl Groups
The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing substituents used in organic chemistry.[7] Its effect is primarily driven by the strong inductive effect (-I) of the three highly electronegative fluorine atoms.[8] This potent induction polarizes the entire molecule, significantly increasing the electrophilicity of the carbon atoms in the pyridine ring, especially the C2 and C6 positions. The Hammett constant σₚ⁺ for the -CF₃ group is +0.612, quantitatively confirming its exceptional electron-withdrawing capacity.[9]
The trichloromethyl (-CCl₃) group is also strongly electron-withdrawing due to the inductive effect of three chlorine atoms. However, chlorine is less electronegative than fluorine. Consequently, the inductive pull of the -CCl₃ group is weaker than that of the -CF₃ group. This fundamental difference is the primary predictor of reactivity. The stronger electron withdrawal by the -CF₃ group leads to greater stabilization of the anionic Meisenheimer intermediate, thereby lowering the activation energy of the reaction.
Prediction: Based on electronic principles, 2-chloro-4-(trifluoromethyl)pyridine is predicted to be significantly more reactive in SNAr reactions than 2-chloro-4-(trichloromethyl)pyridine.
2.2. Substrate Stability and Competing Pathways
Beyond activating the ring for the desired SNAr reaction, the substituent's own chemical stability is a critical consideration. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF₃ group exceptionally stable to a wide range of chemical, thermal, and metabolic conditions.[10]
In contrast, the -CCl₃ group, while synthetically useful, is susceptible to degradation under certain nucleophilic and basic conditions. For instance, in the presence of strong bases like hydroxides, it can undergo hydrolysis or participate in a haloform-type reaction. This presents a potential competing reaction pathway that can consume the starting material and reduce the yield of the desired substitution product. The compound 2-chloro-6-(trichloromethyl)pyridine (Nitrapyrin), a related structure, is known to degrade in the environment, highlighting the greater reactivity of the C-Cl bond compared to the C-F bond.[11]
2.3. Summary of Substituent Properties
The key properties influencing the reactivity of the two target compounds are summarized below.
| Property | 2-Chloro-4-(trifluoromethyl)pyridine | 2-Chloro-4-(trichloromethyl)pyridine | Rationale & Implication |
| Primary Electronic Effect | Strong Inductive (-I) Effect | Moderate-Strong Inductive (-I) Effect | Fluorine's higher electronegativity makes -CF₃ a more powerful electron-withdrawing group, leading to faster SNAr rates.[7][10] |
| Predicted SNAr Reactivity | Higher | Lower | Greater stabilization of the Meisenheimer intermediate by the -CF₃ group lowers the reaction's activation energy.[6] |
| Substituent Stability | Very High | Moderate | The robust C-F bonds make the -CF₃ group inert to most conditions. The C-Cl bonds in -CCl₃ are more susceptible to nucleophilic attack/hydrolysis.[10] |
| Potential Side Reactions | Minimal | Haloform-type reactions, hydrolysis | Under basic/nucleophilic conditions, the -CCl₃ group can be a liability, potentially leading to lower yields of the desired product. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
3.1. Mechanistic Overview
The SNAr reaction of 2-chloropyridines proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electrophilic C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The reaction rate is typically determined by the stability of this intermediate. In the second, faster step, the chloride leaving group is eliminated, and aromaticity is restored to yield the final product.
The electron-withdrawing group at the 4-position is crucial as it delocalizes the negative charge of the intermediate through resonance, thereby stabilizing it.
Caption: Generalized SNAr mechanism on a 4-substituted 2-chloropyridine.
The superior electron-withdrawing nature of the -CF₃ group provides greater resonance stabilization for the negative charge on the pyridine ring in the Meisenheimer intermediate compared to the -CCl₃ group. This enhanced stabilization directly translates to a lower energy barrier for its formation and, therefore, a faster reaction rate.
Caption: Logic flow for predicting reactivity based on substituent properties.
Synthetic Applications & Protocol Considerations
4.1. Representative Experimental Protocol: SNAr with an Amine Nucleophile
While no direct comparative kinetic studies are available in the cited literature, a general protocol for the amination of activated 2-chloropyridines can be presented. This protocol is illustrative and would require optimization for specific substrates and nucleophiles.
Objective: To synthesize a 2-amino-4-(halomethyl)pyridine derivative via SNAr.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyridine OR 2-Chloro-4-(trichloromethyl)pyridine (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.5 eq)
-
Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq)
-
Anhydrous solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Stir bar, round-bottom flask, condenser, nitrogen/argon line, heating mantle.
Methodology:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the 2-chloropyridine substrate (1.0 eq).
-
Solvent & Reagents: Add the anhydrous solvent (e.g., DMSO, 5-10 mL per mmol of substrate). Add the amine nucleophile (1.1 eq) and the base (DIPEA, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.
-
Expert Insight: For the more reactive 2-chloro-4-(trifluoromethyl)pyridine, the reaction is expected to proceed faster and may require lower temperatures or shorter reaction times compared to its -CCl₃ counterpart. For the less reactive 2-chloro-4-(trichloromethyl)pyridine, higher temperatures and longer reaction times may be necessary.
-
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) to remove the DMSO and salts. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
4.2. Self-Validating System & Protocol Notes
-
Monitoring: The disappearance of the starting 2-chloropyridine and the appearance of the more polar product spot by TLC is a reliable indicator of reaction progress.
-
Base Selection: An inorganic base like K₂CO₃ can be used, but a non-nucleophilic organic base like DIPEA is often preferred to avoid competing reactions and improve solubility.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally effective at solvating the ionic intermediate and accelerating the reaction.[13]
-
Caution with -CCl₃ Substrate: When using 2-chloro-4-(trichloromethyl)pyridine, particularly with strong, hard nucleophiles (like NaOH or NaOMe) or at elevated temperatures for extended periods, be vigilant for the formation of byproducts resulting from the degradation of the -CCl₃ group.
Conclusion
The comparison between 2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-4-(trichloromethyl)pyridine offers a classic case study in substituent effects in nucleophilic aromatic substitution.
-
2-Chloro-4-(trifluoromethyl)pyridine is the more reactive substrate due to the superior inductive electron-withdrawing power and high chemical stability of the -CF₃ group. It is the reagent of choice for rapid and clean SNAr reactions, where the high stability of the activating group is paramount.
-
2-Chloro-4-(trichloromethyl)pyridine , while still an activated substrate, is less reactive. Its use may require more forcing conditions. Crucially, researchers must consider the potential for side reactions involving the -CCl₃ group itself, especially under basic conditions. However, it remains a valuable and often more economical intermediate, particularly for syntheses where the -CCl₃ group is later transformed, for instance, into a -CF₃ group.
The final selection depends on the specific synthetic goal, the nature of the nucleophile, and the required process robustness. Understanding the fundamental electronic differences between these two building blocks is key to designing efficient and successful synthetic routes.
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Olah, G. A., & Prakash, G. K. S. (2009). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research, 42(5), 634-643. Available from: [Link]
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Okano, T., et al. (1998). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Biological & Pharmaceutical Bulletin, 21(10), 1083-1086. Available from: [Link]
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Radhakrishnamurti, P. S., & Sahu, J. (1982). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine. Journal of the Indian Chemical Society, 59, 506-508. Available from: [Link]
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A Comparative Guide to the Reactivity of 2-Chloro-4-(trichloromethyl)pyridine in Cross-Coupling Reactions
Introduction: The Versatility of a Halogenated Pyridine Building Block
In the landscape of pharmaceutical and agrochemical synthesis, functionalized pyridine scaffolds are of paramount importance. Among the myriad of available building blocks, 2-Chloro-4-(trichloromethyl)pyridine stands out as a particularly versatile intermediate. Its utility stems from two key structural features: the reactive C2-chloro group, which serves as a handle for various cross-coupling reactions, and the electron-withdrawing trichloromethyl group at the C4-position. This substituent electronically activates the C-Cl bond towards oxidative addition—often the rate-limiting step in palladium-catalyzed cycles—while also providing a site for potential downstream transformations.[1]
This guide offers a comparative analysis of the performance of 2-Chloro-4-(trichloromethyl)pyridine across several major classes of cross-coupling reactions. We will delve into the mechanistic nuances, compare experimental outcomes, and provide field-proven protocols to assist researchers in selecting the optimal synthetic strategy for their specific molecular target.
The Foundation: Palladium-Catalyzed Cross-Coupling
The majority of reactions discussed herein are predicated on a general palladium catalytic cycle. Understanding this fundamental process is key to rationalizing the choice of catalysts, ligands, and reaction conditions. The cycle typically involves three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex inserts into the carbon-chlorine bond of the pyridine, forming a Pd(II) intermediate. This is often the most challenging step for less reactive aryl chlorides.[2][3]
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron, organozinc, or organotin compound) is transferred to the palladium center, displacing the halide.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst.[6][7]
Below is a generalized workflow for a typical cross-coupling experiment.
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A Comparative Guide to the Biological Activity of 2-Chloro-4-(trichloromethyl)pyridine Derivatives and Their Analogs
Introduction: The Versatile Pyridine Scaffold
The pyridine ring is a foundational heterocyclic scaffold in medicinal chemistry and agrochemical research. Its derivatives are present in numerous natural products and synthetic compounds, exhibiting a vast spectrum of biological activities. Within this class, molecules bearing halogen and trihalomethyl substituents are of particular interest due to the profound influence these groups have on the compound's physicochemical properties and, consequently, its interaction with biological targets.
This guide provides an in-depth comparison of the biological activities of 2-chloro-4-(trichloromethyl)pyridine and its derivatives against structurally related analogs. We will explore how subtle modifications to this core structure—such as altering the position of the trichloromethyl group or its bioisosteric replacement with a trifluoromethyl moiety—can dramatically shift the compound's activity profile from herbicidal to insecticidal or fungicidal. By examining structure-activity relationships (SAR) and mechanisms of action, this guide aims to equip researchers, scientists, and drug development professionals with a deeper understanding of this potent chemical class.
Comparative Analysis of Biological Activities
The substitution pattern on the pyridine ring is a critical determinant of biological function. The presence of a chlorine atom at the 2-position and a trichloromethyl group at the 4-position creates a unique electronic and steric profile, making the parent compound a valuable intermediate for further chemical elaboration.[1] The trichloromethyl group, in particular, can serve as a reactive handle or be converted to the highly stable and strongly electron-withdrawing trifluoromethyl (-CF3) group, a common strategy in modern pesticide design.[2][3]
Herbicidal Activity: Targeting Plant-Specific Pathways
Substituted pyridine derivatives have yielded several potent herbicides. The mechanism often involves the inhibition of crucial plant enzymes that are not present in animals, ensuring selective toxicity.[4]
A prominent target is Protoporphyrinogen Oxidase (PPO), an enzyme essential for chlorophyll and heme biosynthesis.[5][6] Inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid oxidative damage and cell death in susceptible plants. Several studies have demonstrated that pyridine derivatives can act as effective PPO inhibitors.[5][6][7]
Structure-Activity Relationship (SAR):
-
The overall lipophilicity and steric properties of the molecule are crucial for herbicidal action.[8]
-
For PPO inhibitors, specific side chains like amides, ureas, or thioureas attached to a phenylamino group on the pyridine scaffold can enhance activity, often exceeding that of commercial standards like acifluorfen.[5][6]
-
Bioisosteric replacement of a benzene ring with a pyridine ring in certain scaffolds can improve biological activity due to favorable changes in properties like the oil-water partition coefficient.[7]
-
The conversion of the -CCl3 group to a -CF3 group is a key strategy. For example, the herbicide pyroxsulam contains a 2-methoxy-4-(trifluoromethyl)pyridine substructure and functions as an acetolactate synthase (ALS) inhibitor.[2][3]
Table 1: Comparative Herbicidal Activity of Pyridine Derivatives
| Compound ID | Target Weeds | Assay Type | Activity Metric (e.g., g ai/ha) | Reference |
|---|---|---|---|---|
| Derivative 8d | Broadleaf & Monocotyledon | Post-emergence | 37.5-150 | [5][6] |
| Acifluorfen | Broadleaf & Monocotyledon | Post-emergence | Commercial Standard | [5][6] |
| Pyroxsulam | Grass species in cereal crops | Post-emergence | Commercial Herbicide | [3] |
| Fluazifop-butyl | Perennial grass weeds | Post-emergence | Commercial Herbicide |[2] |
Insecticidal Activity: From Neonicotinoid Analogs to Growth Regulators
The pyridine scaffold is central to the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system. This has inspired the synthesis of numerous pyridine derivatives as potential insecticides.[9][10]
Structure-Activity Relationship (SAR):
-
Neonicotinoid Analogs: The presence of specific pharmacophores that mimic acetylcholine is key. Studies on functionalized pyridines against Aphis craccivora (cowpea aphid) have shown that certain substitutions lead to high toxicity, with LC50 values as low as 0.080 mg/L.[9][10]
-
Trifluoromethyl Groups: The inclusion of a -CF3 group is a common feature in modern insecticides. A series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety exhibited potent insecticidal activity against Mythimna separata and the diamondback moth (Plutella xylostella).[11] Compounds E18 and E27 from this series showed LC50 values of 38.5 and 30.8 mg/L, respectively, against M. separata, comparable to avermectin.[11]
-
Insect Growth Regulators (IGRs): Some pyridine derivatives function as IGRs. For instance, Chlorfluazuron, which contains a 2,3-dichloro-5-(trifluoromethyl)pyridine core, inhibits chitin biosynthesis, disrupting the molting process in insect larvae.[3]
Table 2: Comparative Insecticidal Activity of Pyridine Derivatives
| Compound ID | Target Insect | Activity Metric (LC50) | Comparison Standard | Reference |
|---|---|---|---|---|
| Derivative 1f | Aphis craccivora (nymphs) | 0.080 mg/L | Acetamiprid (0.045 mg/L) | [9][10] |
| Derivative 1d | Aphis craccivora (nymphs) | 0.098 mg/L | Acetamiprid (0.045 mg/L) | [9][10] |
| Compound E27 | Mythimna separata | 30.8 mg/L | Avermectin (29.6 mg/L) | [11] |
| Compound E18 | Mythimna separata | 38.5 mg/L | Avermectin (29.6 mg/L) |[11] |
Fungicidal and Antimicrobial Activity
The versatility of the pyridine scaffold extends to antifungal and antimicrobial applications. Derivatives have been developed to combat phytopathogenic fungi, which pose a significant threat to agriculture.
Structure-Activity Relationship (SAR):
-
The introduction of a chlorine atom on a benzene ring attached to the core scaffold can increase antifungal activity.[12]
-
The presence of a sulfonyl group appears critical for inhibiting specific fungi like Colletotrichum gloeosporioides.[12]
-
In one study, a benzimidazole derivative (Compound 5b) synthesized from a chloromethyl precursor showed remarkable activity against C. gloeosporioides with an IC50 of 11.38 µg/mL.[12] Another derivative, 7f, was selectively potent against Botrytis cinerea (IC50 of 13.36 µg/mL), comparable to the commercial fungicide hymexazol.[12]
Table 3: Comparative Antifungal Activity of Heterocyclic Derivatives
| Compound ID | Target Fungi | Activity Metric (IC50) | Comparison Standard | Reference |
|---|---|---|---|---|
| Compound 7f | Botrytis cinerea | 13.36 µg/mL | Hymexazol (8.92 µg/mL) | [12] |
| Compound 5b | C. gloeosporioides | 11.38 µg/mL | Hymexazol | [12] |
| Compound 4m | Fusarium solani | 18.60 µg/mL | Hymexazol |[12] |
Other Biological Activities: Nitrification Inhibition
A notable analog of the core topic is Nitrapyrin , or 2-chloro-6-(trichloromethyl)pyridine. This compound is not primarily a pesticide but an agricultural chemical used to prevent the loss of soil nitrogen.[13] It selectively inhibits Nitrosomonas bacteria, the organisms responsible for the first step of nitrification (the conversion of ammonium to nitrite).[13] By delaying this process, nitrapyrin ensures that nitrogen remains in the ammonium form, which is less prone to leaching and is readily available to crops like corn, cotton, and wheat.[13] This demonstrates how a simple positional isomerization (moving the -CCl3 group from the 4- to the 6-position) can result in a completely different biological application.
Mechanistic Insights and Molecular Interactions
Understanding the mechanism of action (MoA) is paramount for rational drug and pesticide design. The diverse activities of pyridine derivatives stem from their ability to interact with a wide range of biological targets.
-
As Alkylating Agents: The parent compound, 2-chloro-4-(chloromethyl)pyridine hydrochloride, can act as an alkylating agent.[1] The chloromethyl group can form covalent bonds with nucleophilic residues (e.g., cysteine) in proteins or with DNA, leading to enzyme inhibition or disruption of replication.[1] This reactivity is a key feature for its use as a synthetic building block.
-
Enzyme Inhibition: As discussed, pyridine derivatives can be potent inhibitors of enzymes like PPO in plants and chitin synthase in insects.[3][5][6] The trifluoromethyl group, being strongly electron-withdrawing, can significantly alter the electronic properties of the pyridine ring, enhancing its binding affinity to target enzymes.[2][3]
-
Receptor Modulation: In the case of neonicotinoid analogs, the molecule is designed to fit into the nAChR binding pocket, mimicking the natural ligand and causing continuous nerve stimulation, which leads to paralysis and death in insects.[14]
Caption: Mechanisms of action for herbicidal and insecticidal pyridine derivatives.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological activity data, standardized protocols are essential. Below are representative methodologies for evaluating the compounds discussed.
Protocol 1: In Vitro Antifungal Assay (Mycelium Growth Rate Method)
This protocol is adapted from methodologies used to screen for activity against phytopathogenic fungi.[12]
-
Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize by autoclaving. Allow it to cool to approximately 50-60°C.
-
Compound Incorporation: Add the test compound, dissolved in a minimal amount of a suitable solvent (e.g., DMSO), to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). A solvent-only control and a positive control (e.g., hymexazol) must be included.
-
Plating: Pour the PDA-compound mixture into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm diameter mycelial disc, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.
-
Incubation: Incubate the plates at 25-28°C in the dark for 3-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Data Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the percentage of inhibition relative to the solvent control. Use this data to determine the IC50 value (the concentration that causes 50% inhibition of mycelial growth).
Protocol 2: Insecticidal Bioassay (Leaf-Dip Method for Aphids)
This method is effective for evaluating contact toxicity against sucking insects like aphids.[9][10]
-
Solution Preparation: Prepare a series of concentrations of the test compound in a suitable solvent containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even coverage.
-
Leaf Treatment: Select uniform, undamaged leaves from the host plant (e.g., fava bean for cowpea aphids). Dip each leaf into a test solution for 10-15 seconds with gentle agitation.
-
Drying and Setup: Allow the leaves to air-dry completely. Place the petiole of each treated leaf into a water-filled vial or tube to maintain turgor. Place this setup inside a ventilated container.
-
Insect Infestation: Carefully transfer a known number of synchronized age insects (e.g., 20-30 adult or nymph aphids) onto each treated leaf using a fine brush.
-
Incubation: Maintain the containers under controlled conditions (e.g., 25°C, 16:8 light:dark photoperiod).
-
Mortality Assessment: Assess insect mortality after 24, 48, and 72 hours. Insects that are unable to move when prodded gently are considered dead.
-
Data Analysis: Correct the mortality data using Abbott's formula if mortality is observed in the control group. Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.
Caption: Generalized workflow for evaluating biological activity.
Conclusion and Future Perspectives
The 2-chloro-4-(trichloromethyl)pyridine scaffold and its analogs represent a remarkably fertile ground for the discovery of new biologically active agents. Our comparative analysis highlights several key principles:
-
Structural Plasticity: Minor structural modifications, such as positional isomerization or bioisosteric replacement (-CCl3 to -CF3), can fundamentally alter the biological target and application of the resulting compound.
-
Broad-Spectrum Potential: This chemical class has demonstrated potent activity across herbicidal, insecticidal, and fungicidal domains, underscoring its versatility.
-
Rational Design: A deep understanding of structure-activity relationships and mechanisms of action allows for the rational design of new derivatives with improved potency, selectivity, and safety profiles.
Future research should focus on expanding the structural diversity around the pyridine core, exploring novel substitutions, and employing computational tools for in silico screening to predict binding affinities and potential off-target effects. The continued exploration of these derivatives holds significant promise for addressing ongoing challenges in agriculture and medicine, from overcoming pesticide resistance to discovering new therapeutic leads.
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Synthesis and Herbicidal Activity of Novel 3-Aminocarbonyl-2-oxazolidinethione Derivatives Containing a Substituted Pyridine Ring. Journal of Agricultural and Food Chemistry.
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Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. PubMed.
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Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
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Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing.
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. PMC - NIH.
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Insecticidal activity of selective pyridine derivatives synthesized... ResearchGate.
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. ACS Omega.
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Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887). PubMed.
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Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
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Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.
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2-Chloro-4-(trifluoromethyl)pyridine. Sigma-Aldrich.
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Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. PubMed.
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Pesticides: Modes of Action. Southwest Mosquito Abatement District.
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2-Chloro-6-(trichloromethyl)pyridine. Tokyo Chemical Industry.
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Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine. Google Patents.
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Comparative Analysis of 2-Chloro-4-(trichloromethyl)pyridine Analogs: A Guide to Structure-Activity Relationships in Agrochemistry
In the competitive landscape of agrochemical research, the pyridine scaffold remains a cornerstone for the development of novel insecticides, herbicides, and fungicides. Among the vast array of substituted pyridines, 2-chloro-4-(trichloromethyl)pyridine serves as a pivotal starting point for chemical exploration due to its versatile reactivity and inherent biological potential. This guide provides a comprehensive comparison of 2-chloro-4-(trichloromethyl)pyridine analogs, delving into their structure-activity relationships (SAR) and offering insights backed by experimental data to guide researchers and drug development professionals in this field.
Introduction: The Significance of the 2-Chloro-4-(trichloromethyl)pyridine Scaffold
The 2-chloro-4-(trichloromethyl)pyridine core possesses a unique combination of chemical features that make it an attractive template for agrochemical discovery. The chlorine atom at the 2-position and the trichloromethyl group at the 4-position are key modulators of the molecule's physicochemical properties and biological activity. The trichloromethyl group, in particular, is a well-known precursor to the trifluoromethyl group, a common bioisostere in modern agrochemicals that can enhance metabolic stability and binding affinity.[1][2] This guide will explore how modifications to this core structure influence its biological efficacy, drawing on comparative data from various studies.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-chloro-4-(trichloromethyl)pyridine analogs is profoundly influenced by the nature and position of substituents on the pyridine ring, as well as modifications to the trichloromethyl group. The following sections dissect these relationships, providing a logical framework for analog design.
The Critical Role of the 4-Trichloromethyl Group and its Analogs
The trichloromethyl group at the 4-position is a strong electron-withdrawing group, which significantly impacts the electronic properties of the pyridine ring. This feature is often crucial for the molecule's interaction with its biological target.
A common strategy in agrochemical design is the conversion of the trichloromethyl group to a trifluoromethyl group. This transformation often leads to compounds with improved metabolic stability and, in many cases, enhanced biological activity.[1][2] For instance, a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety demonstrated potent insecticidal activity against Mythimna separata and Plutella xylostella.[3][4]
Key Observation: The electron-withdrawing nature of the substituent at the 4-position is a critical determinant of activity. Both trichloromethyl and trifluoromethyl groups have been shown to be favorable.
Impact of Substituents at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is another key feature. It serves as a reactive handle for further chemical modifications and also contributes to the overall electronic profile of the molecule.
Studies on related pyridine derivatives have shown that the nature of the substituent at the 2-position can dramatically alter the biological activity. For example, in a series of herbicidal 3-(pyridin-2-yl)benzenesulfonamide derivatives, modifications at this position were found to be critical for activity.[3] While direct SAR data for a series of 2-substituted-4-(trichloromethyl)pyridine analogs is limited in publicly available literature, the general principles of pyridine SAR suggest that varying the substituent at the 2-position (e.g., with other halogens, alkoxy, or amino groups) would likely lead to significant changes in biological efficacy.
Influence of Additional Ring Substitutions
The introduction of further substituents on the pyridine ring can fine-tune the biological activity and spectrum of the analogs. The positions and electronic properties of these additional groups are paramount.
In a study of novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety, the substitution pattern on a linked benzene ring was found to be crucial for insecticidal activity. The quantitative structure-activity relationship (QSAR) models developed in this study indicated that electron-withdrawing groups at the 2- and 4-positions of the benzene ring enhanced insecticidal activity.[3] This suggests that for 2-chloro-4-(trichloromethyl)pyridine analogs, the introduction of appropriately substituted aryl or heteroaryl groups could be a promising strategy for enhancing efficacy.
Comparative Biological Activity Data
Table 1: Insecticidal Activity of Trifluoromethyl Pyridine Derivatives Containing a 1,3,4-Oxadiazole Moiety against Mythimna separata [3]
| Compound | Substituent (on Benzene Ring) | LC50 (mg L⁻¹) |
| E18 | 2-Cl, 4-Cl | 38.5 |
| E27 | 2-F, 4-F | 30.8 |
| Avermectin (Control) | - | 29.6 |
| Chlorpyrifos (Control) | - | >250 (87% activity at 250 mg L⁻¹) |
This table is a representative example from a study on trifluoromethyl pyridine analogs and is included to illustrate the type of comparative data valuable for SAR analysis. Direct analogs of 2-chloro-4-(trichloromethyl)pyridine were not tested in this specific study.
The data in Table 1, although on trifluoromethyl analogs, highlights the significant impact of substitution on biological activity. The disubstituted halogenated phenyl analogs (E18 and E27) show potent insecticidal activity, comparable to the commercial insecticide avermectin.[3] This underscores the potential for discovering highly active compounds through systematic modification of the 2-chloro-4-(trichloromethyl)pyridine scaffold.
Experimental Protocols
To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of 2-chloro-4-(trichloromethyl)pyridine analogs are provided below.
General Synthesis of 2-Chloro-4-(trichloromethyl)pyridine Analogs
The synthesis of 2-chloro-4-(trichloromethyl)pyridine and its analogs often starts from a corresponding picoline derivative. A general synthetic route involves the chlorination of the methyl group followed by chlorination of the pyridine ring.
Step 1: Synthesis of 2-Chloro-4-(trichloromethyl)pyridine
A common industrial method involves the high-temperature chlorination of 4-picoline. This process typically yields a mixture of chlorinated products, from which 2-chloro-4-(trichloromethyl)pyridine can be isolated.
Step 2: Derivatization of the 2-Chloro Position
The chlorine atom at the 2-position can be displaced by various nucleophiles to generate a library of analogs.
-
Materials: 2-chloro-4-(trichloromethyl)pyridine, desired nucleophile (e.g., sodium methoxide for methoxy substitution, an amine for amino substitution), solvent (e.g., DMF, DMSO), base (if necessary, e.g., K₂CO₃).
-
Procedure:
-
Dissolve 2-chloro-4-(trichloromethyl)pyridine in the chosen solvent.
-
Add the nucleophile and a base, if required.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography.
-
Biological Evaluation: Insecticidal Activity Assay
The following protocol describes a typical method for evaluating the insecticidal activity of the synthesized analogs against a model pest, such as the armyworm (Mythimna separata).
-
Materials: Synthesized analogs, acetone (as a solvent), Triton X-100 (as an emulsifier), distilled water, third-instar larvae of Mythimna separata, fresh host plant leaves (e.g., corn).
-
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Create a series of dilutions in distilled water containing a small amount of Triton X-100 to ensure emulsification.
-
Dip fresh host plant leaves into the test solutions for 10-15 seconds and allow them to air dry.
-
Place the treated leaves into individual Petri dishes.
-
Introduce ten third-instar larvae into each Petri dish.
-
Maintain the dishes at a controlled temperature and humidity (e.g., 25±1 °C, 60-70% relative humidity).
-
Assess larval mortality after 24 and 48 hours.
-
Calculate the corrected mortality rate and determine the LC50 value for each compound.
-
Visualizing SAR: A Conceptual Workflow
The process of SAR-driven lead optimization can be visualized as a cyclical workflow.
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A Senior Application Scientist's Guide to Analytical Standards for 2-Chloro-4-(trichloromethyl)pyridine and its Metabolites
For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of 2-Chloro-4-(trichloromethyl)pyridine, commercially known as Nitrapyrin, and its metabolites is paramount. This guide provides an in-depth comparison of analytical standards and methodologies, offering field-proven insights to ensure the integrity and reliability of your experimental data.
Introduction to 2-Chloro-4-(trichloromethyl)pyridine (Nitrapyrin) and its Metabolic Fate
2-Chloro-4-(trichloromethyl)pyridine is a nitrification inhibitor used in agriculture to improve the efficiency of nitrogen-based fertilizers. Its application, however, necessitates rigorous monitoring of its presence and transformation in various environmental matrices, including soil, water, and agricultural products. The primary metabolic pathway involves the hydrolysis of the trichloromethyl group to a carboxylic acid, forming 6-chloropicolinic acid (6-CPA). Another relevant metabolite, particularly in soil, is 2-chloro-6-(dichloromethyl)pyridine (2-Cl-6-DCMP). The accurate detection and quantification of these compounds are crucial for regulatory compliance, environmental risk assessment, and food safety.
This guide will delve into the critical aspects of selecting and utilizing analytical standards for Nitrapyrin and its key metabolites, comparing the predominant analytical techniques, and providing detailed experimental protocols.
Physicochemical Properties of Nitrapyrin and its Metabolites
A fundamental understanding of the physicochemical properties of the target analytes is the cornerstone of developing robust analytical methods. These properties dictate the choice of extraction solvents, chromatographic conditions, and detection techniques.
| Property | 2-Chloro-4-(trichloromethyl)pyridine (Nitrapyrin) | 6-chloropicolinic acid (6-CPA) | 2-chloro-6-(dichloromethyl)pyridine (2-Cl-6-DCMP) |
| Chemical Formula | C₆H₃Cl₄N | C₆H₄ClNO₂ | C₆H₄Cl₃N |
| Molecular Weight | 230.91 g/mol | 157.56 g/mol | 196.46 g/mol |
| CAS Number | 1929-82-4 | 4684-94-0 | 78152-53-1 |
| Appearance | White crystalline solid | White to off-white powder | - |
| Solubility | Soluble in ethanol[1] | - | Soluble in acetone |
| Melting Point | 63.0 to 67.0 °C | - | - |
| Boiling Point | 111 °C/3 mmHg | - | - |
Comparison of Analytical Standards
The quality of your analytical standard is a critical determinant of the accuracy of your quantitative results. Certified Reference Materials (CRMs) manufactured under ISO 17034 provide the highest level of accuracy and traceability.
| Supplier | Product Name | CAS Number | Purity | Format | Certification |
| Sigma-Aldrich | 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4 | ≥98% | Powder | Analytical Standard |
| Hach | 2-Chloro-6 (Trichloromethyl) Pyridine (TCMP) | 1929-82-4 | Analytical Grade | Powder | - |
| Tokyo Chemical Industry (TCI) | 2-Chloro-6-(trichloromethyl)pyridine | 1929-82-4 | >98.0% (GC) | Solid | - |
| Jubilant Ingrevia | 2-Chloro-6-Trichloromethylpyridine | 1929-82-4 | - | - | Commercial Grade |
| Sigma-Aldrich | 6-Chloropicolinic acid | 4684-94-0 | - | - | Analytical Standard |
| - | 2-chloro-6-(dichloromethyl)pyridine | 78152-53-1 | - | - | Analytical Standard |
Expert Insight: When selecting an analytical standard, prioritize CRMs when available. For routine analysis, high-purity analytical standards from reputable suppliers are suitable. Always verify the certificate of analysis (CoA) for the specific lot you are using to confirm its purity and characterization data.
Metabolic Pathway of 2-Chloro-4-(trichloromethyl)pyridine
dot
Caption: Metabolic conversion of Nitrapyrin.
Comparison of Analytical Methodologies: GC-MS vs. LC-MS/MS
The two predominant techniques for the analysis of Nitrapyrin and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques is dictated by the analyte's properties, the sample matrix, and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is well-suited for the analysis of volatile and thermally stable compounds like Nitrapyrin. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated compounds are then ionized and detected by the mass spectrometer.
Advantages for Nitrapyrin Analysis:
-
High Resolution: Provides excellent separation of analytes from complex matrices.
-
Robustness: GC-MS systems are generally robust and have a long operational lifetime.
-
Established Methods: Numerous validated GC-MS methods are available for pesticide residue analysis.[2]
Disadvantages:
-
Derivatization for Metabolites: The primary metabolite, 6-CPA, is a polar carboxylic acid and requires derivatization to increase its volatility for GC-MS analysis. This adds a step to the sample preparation, which can introduce variability and increase analysis time.[3]
-
Thermal Degradation: Although Nitrapyrin is thermally stable, some metabolites might be susceptible to degradation at the high temperatures of the GC inlet.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a powerful technique for analyzing a wide range of compounds, including polar and non-volatile molecules. Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The tandem mass spectrometer provides high selectivity and sensitivity for detection.
Advantages for Nitrapyrin and Metabolite Analysis:
-
Direct Analysis of Metabolites: Polar metabolites like 6-CPA can be analyzed directly without the need for derivatization, simplifying sample preparation.[4]
-
High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem MS provides excellent sensitivity and selectivity, minimizing interferences from the sample matrix.[5]
-
Reduced Sample Preparation: In some cases, LC-MS/MS methods can utilize simpler extraction techniques like "dilute-and-shoot," reducing sample preparation time and cost.[6]
Disadvantages:
-
Matrix Effects: The ionization process in LC-MS (e.g., electrospray ionization - ESI) can be susceptible to matrix effects, where co-eluting compounds from the sample can suppress or enhance the analyte signal.[7][8] This necessitates careful method development and validation, often requiring the use of matrix-matched standards or isotopically labeled internal standards to compensate for these effects.
-
Instrumentation Cost: LC-MS/MS systems can have a higher initial capital cost compared to GC-MS systems.
Head-to-Head Comparison for Different Matrices:
| Matrix | Preferred Technique | Rationale |
| Water | LC-MS/MS | High sensitivity and the ability to directly analyze the polar metabolite 6-CPA make it the preferred choice.[9] |
| Soil | GC-MS or LC-MS/MS | Both techniques can be used effectively. GC-MS is suitable for the parent compound, Nitrapyrin, and the less polar metabolite 2-Cl-6-DCMP. LC-MS/MS is advantageous for the simultaneous analysis of the parent compound and the polar metabolite 6-CPA without derivatization. |
| Agricultural Products | LC-MS/MS | The complexity of food matrices often leads to significant matrix effects. The high selectivity of LC-MS/MS is crucial for accurate quantification in these samples. Furthermore, the ability to analyze polar metabolites directly is a significant advantage.[4][6] |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application and instrumentation.
Analytical Workflow
dot
Caption: General analytical workflow.
Protocol 1: GC-MS Analysis of Nitrapyrin in Water
1. Sample Preparation (Liquid-Liquid Extraction): a. To a 100 mL water sample, add a suitable internal standard. b. Adjust the pH to neutral if necessary. c. Extract the sample twice with 50 mL of dichloromethane by shaking vigorously for 2 minutes. d. Combine the organic layers and dry over anhydrous sodium sulfate. e. Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. GC-MS Instrumental Conditions: [10]
- GC System: Agilent 7890A or equivalent
- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
- Injector Temperature: 250°C
- Oven Program: 60°C (hold 1 min), ramp to 280°C at 10°C/min, hold 5 min
- Carrier Gas: Helium at a constant flow of 1.2 mL/min
- MS System: Agilent 5975C or equivalent
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Monitored Ions for Nitrapyrin: m/z 194, 158, 160[9]
3. Quality Control:
- Analyze a method blank, a matrix spike, and a duplicate sample with each batch of 20 samples.
- The recovery of the matrix spike should be within 70-120%.
Protocol 2: LC-MS/MS Analysis of 6-chloropicolinic acid (6-CPA) in Agricultural Products
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): a. Homogenize 10 g of the sample with 10 mL of water. b. Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate). c. Shake vigorously for 1 minute and centrifuge. d. Take an aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents. e. Vortex and centrifuge. f. Filter the supernatant through a 0.22 µm filter before injection.
2. LC-MS/MS Instrumental Conditions: [4][6]
- LC System: Agilent 1200 series or equivalent
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
- Flow Rate: 0.3 mL/min
- MS System: Agilent 6430 Triple Quadrupole or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode
- MRM Transitions for 6-CPA: 156 -> 112 (quantifier), 158 -> 114 (qualifier)[9]
3. Causality Behind Experimental Choices:
- QuEChERS Extraction: This method is chosen for its efficiency in extracting a broad range of pesticides from complex matrices with minimal solvent usage. The d-SPE cleanup step with PSA removes organic acids and other interferences, while C18 removes non-polar interferences, leading to a cleaner extract and reducing matrix effects.
- C18 Reverse-Phase Column: This is the standard choice for separating moderately polar compounds like 6-CPA from less polar matrix components.
- Formic Acid in Mobile Phase: The addition of a small amount of acid improves the peak shape of carboxylic acids and enhances their ionization in negative ESI mode.
- ESI Negative Mode: Carboxylic acids readily deprotonate in the ESI source to form [M-H]⁻ ions, making negative mode the most sensitive detection method.
Conclusion
The reliable analysis of 2-Chloro-4-(trichloromethyl)pyridine and its metabolites is a critical task that demands a thorough understanding of the available analytical standards and methodologies. While both GC-MS and LC-MS/MS are powerful techniques, the trend is moving towards LC-MS/MS due to its superior sensitivity, selectivity, and its ability to analyze polar metabolites without derivatization. However, the choice of technique should always be guided by the specific analytical challenge, including the matrix type and the required limits of detection.
By carefully selecting high-quality analytical standards, optimizing sample preparation, and choosing the appropriate instrumental technique, researchers can ensure the generation of accurate and defensible data. This guide serves as a foundational resource to aid in these critical decisions, empowering you to achieve the highest level of scientific integrity in your work.
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Acta Scientiarum Polonorum Technologia Alimentaria. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. [Link]
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ResearchGate. (2021). Widespread Use of the Nitrification Inhibitor Nitrapyrin: Assessing Benefits and Costs to Agriculture, Ecosystems, and Environmental Health. [Link]
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U.S. Environmental Protection Agency. (2015). 49567302 Title: Method Validation Study for the Determination of Nitrapyrin and 6- Chloropicolin. [Link]
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A Comparative Guide to the Synthesis of Trichloromethyl-Chloropyridines: Benchmarking Pathways from Picoline Isomers and Acyclic Precursors
Introduction
Chlorinated pyridines bearing a trichloromethyl group are a class of compounds with significant utility in the agrochemical and pharmaceutical industries. Among these, Nitrapyrin [2-Chloro-6-(trichloromethyl)pyridine] stands out as a molecule of high commercial importance. First registered in 1974, Nitrapyrin is a key nitrification inhibitor co-applied with nitrogen fertilizers to prevent the bacterial oxidation of ammonium, thereby reducing nitrogen loss in soil and increasing crop yields.[1][2][3] Its synthesis is a cornerstone of industrial heterocyclic chemistry.
While the user's query specified the 4-substituted isomer, 2-Chloro-4-(trichloromethyl)pyridine , the vast majority of published literature and industrial processes focus on the 6-substituted isomer, Nitrapyrin, due to its established application. This guide will therefore center on the synthesis of Nitrapyrin as the primary target molecule, providing a detailed benchmark of its industrial production route against alternative pathways that utilize different precursors to yield isomeric products. By examining the synthesis of different isomers, such as 2-chloro-5-(trichloromethyl)pyridine from 3-picoline, and contrasting these with more complex, "bottom-up" ring-formation strategies, we can provide a comprehensive overview for researchers, chemists, and process development professionals. This guide will dissect the causality behind experimental choices, present detailed protocols, and offer a quantitative comparison to inform precursor selection and process design.
Part 1: The Primary Industrial Route: Nitrapyrin Synthesis via 2-Picoline Chlorination
The most established and economically viable route to Nitrapyrin begins with 2-picoline (α-picoline). The overall transformation involves the exhaustive chlorination of the methyl side-chain and a selective chlorination of the pyridine ring at the 6-position. This is typically achieved in a high-temperature, continuous-flow process.
Reaction Principle and Mechanism
The synthesis is a two-stage chlorination process occurring in a single pass or multi-stage reactor system:
-
Side-Chain Chlorination (Radical Mechanism): The initial phase involves the free-radical chlorination of the methyl group on 2-picoline. At high temperatures (typically >200°C), chlorine gas (Cl₂) homolytically cleaves to form chlorine radicals (Cl•). These radicals abstract a hydrogen atom from the methyl group, initiating a chain reaction that leads to the stepwise replacement of all three hydrogens with chlorine, forming a trichloromethyl group. This stage is non-catalytic but requires significant thermal energy.
-
Ring Chlorination (Electrophilic Aromatic Substitution): Following or concurrent with the side-chain chlorination, the pyridine ring is chlorinated. The trichloromethyl group is strongly electron-withdrawing, which deactivates the pyridine ring towards electrophilic attack. However, at elevated temperatures, direct chlorination at the electron-deficient positions can occur. The reaction yields the 6-chloro isomer as the major product.
The process is often performed in the vapor phase to ensure efficient mixing and heat transfer, and to handle the corrosive HCl gas produced as a byproduct.[4]
Experimental Protocol: Vapor-Phase Synthesis of Nitrapyrin
The following protocol is a representative example derived from established industrial practices described in patent literature.[4][5]
Objective: To synthesize 2-chloro-6-(trichloromethyl)pyridine from 2-picoline.
Materials:
-
2-Picoline (2-methylpyridine)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂, as a carrier/diluent)
-
Activated carbon catalyst (optional, can improve selectivity)[4]
-
Aqueous sodium hydroxide (for scrubbing HCl and unreacted chlorine)
Equipment:
-
Vaporizer/Preheater for 2-picoline and diluent
-
Gas flow controllers
-
Fixed-bed tubular reactor (e.g., quartz or nickel alloy) capable of reaching >300°C
-
Condenser and collection flask
-
Gas scrubbing system
Procedure:
-
Reactor Setup: The tubular reactor is packed with an inert material (like glass beads) or an optional catalyst and heated to the reaction temperature, typically between 240°C and 320°C.[4][5]
-
Vaporization: A stream of nitrogen carrier gas is passed through a vaporizer containing 2-picoline to create a gaseous mixture. Alternatively, a 2-picoline aqueous solution can be vaporized.[5]
-
Reaction Initiation: The vaporized 2-picoline/N₂ mixture is introduced into the hot reactor along with a controlled flow of chlorine gas. The molar ratio of chlorine to 2-picoline is critical and is typically high (e.g., 4:1 or greater) to ensure exhaustive chlorination.[2]
-
Reaction and Residence Time: The gases react within the heated zone. The residence time is controlled by the reactor volume and gas flow rates, and is typically short, on the order of seconds.[6]
-
Product Condensation: The exiting gas stream, containing the product, HCl, unreacted starting materials, and byproducts, is passed through a condenser. The liquid condensate, which is the crude product, is collected in a cooled flask.
-
Purification: The crude product is then purified by fractional distillation under reduced pressure to isolate the 2-chloro-6-(trichloromethyl)pyridine.
-
Waste Gas Treatment: The non-condensable gases (HCl, excess Cl₂, N₂) are passed through a scrubber containing aqueous sodium hydroxide to neutralize acidic components before venting.
Expected Yield: Reported yields for this process are high, with some patents claiming up to 89.4% conversion to the desired product under optimized conditions.[5]
Workflow Visualization
Caption: Vapor-Phase Synthesis of Nitrapyrin.
Part 2: Alternative Precursor Approach: Synthesis from 3-Picoline
To understand the influence of the precursor structure on the final product, we can examine the chlorination of 3-picoline (β-picoline). This reaction does not yield Nitrapyrin but instead produces its isomer, 2-chloro-5-(trichloromethyl)pyridine, another valuable intermediate for agrochemicals.[7][8]
Reaction Principle
The underlying mechanism is analogous to that of 2-picoline chlorination: a high-temperature, vapor-phase reaction involving both radical side-chain chlorination and subsequent ring chlorination. However, the directing effects of the nitrogen atom in the pyridine ring lead to a different substitution pattern. In the case of 3-picoline, the primary site of ring chlorination is the 2-position (ortho to the nitrogen), resulting in the 2-chloro-5-substituted product.
Experimental Protocol: Gas-Phase Synthesis of 2-Chloro-5-(trichloromethyl)pyridine
The following protocol is adapted from patent literature describing the synthesis of this specific isomer.[8]
Objective: To synthesize 2-chloro-5-(trichloromethyl)pyridine from 3-picoline.
Materials:
-
3-Picoline (3-methylpyridine)
-
Chlorine gas (Cl₂)
-
Inert diluent (e.g., carbon tetrachloride, nitrogen)
Equipment:
-
Similar to the Nitrapyrin synthesis: vaporizer, gas flow controllers, high-temperature tubular reactor, condenser, and scrubber.
Procedure:
-
Reactor Setup: The reactor is heated to a higher temperature range than for 2-picoline, typically between 300°C and 500°C.
-
Vaporization: 3-picoline is vaporized and mixed with an inert diluent gas.
-
Reaction: The gaseous mixture of 3-picoline and the diluent is fed into the reactor concurrently with chlorine gas. The molar ratio of chlorine to 3-picoline is generally between 4:1 and 10:1.
-
Residence Time: The residence time in the reactor is kept short, typically from 0.5 to 60 seconds, to control the extent of reaction and minimize byproduct formation.[8]
-
Product Collection and Purification: The product stream is cooled, and the crude liquid is collected. Purification is achieved via vacuum distillation to separate the desired 2-chloro-5-(trichloromethyl)pyridine from unreacted starting material and other chlorinated byproducts.
Expected Yield: This process is reported to produce the target molecule in yields ranging from 30% to 60%, which is notably lower than the yields for Nitrapyrin synthesis.[8]
Workflow Visualization
Caption: Synthesis of 2-Chloro-5-isomer from 3-Picoline.
Part 3: Alternative Methodology: Pyridine Ring Construction
A fundamentally different approach avoids starting with a pre-formed pyridine ring. Instead, it constructs the functionalized ring from acyclic (non-cyclic) precursors. This method offers greater flexibility for introducing a wide variety of substituents but is typically more complex, involving multiple steps with lower overall yields, making it less suitable for large-scale industrial production of simple molecules but invaluable for creating novel, highly substituted analogs.
This approach is exemplified by a patented synthesis route for 2-chloro-4-(trifluoromethyl)pyridine, a close analog of the user's specified molecule where the -CCl₃ group is replaced by -CF₃. The synthesis of the trichloromethyl version would follow a similar pathway, omitting the final fluorination step.
Reaction Principle
This multi-step synthesis involves building the pyridine ring through a series of condensation and cyclization reactions.
-
Building the Carbon Skeleton: The synthesis starts with simple acyclic molecules, such as vinyl n-butyl ether and trifluoroacetic anhydride, to construct a linear carbon chain with the necessary functional groups.[9]
-
Cyclization: The linear intermediate is then reacted with an ammonia source (e.g., ammonium acetate) to close the ring and form a hydroxypyridine derivative.
-
Chlorination: Finally, the hydroxyl group on the pyridine ring is replaced with a chlorine atom using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)pyridine Precursor
The following is a condensed protocol based on a patented multi-step synthesis.[9]
Objective: To synthesize 2-hydroxy-4-(trifluoromethyl)pyridine as a precursor to the final chlorinated product.
Materials:
-
Vinyl n-butyl ether
-
Trifluoroacetic anhydride
-
Pyridine (as a base)
-
Trimethylphosphonoacetate
-
Sodium hydride (NaH)
-
Ammonium acetate
-
Thionyl chloride (for the final chlorination step)
Procedure:
-
Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one. Vinyl n-butyl ether is reacted with trifluoroacetic anhydride in the presence of pyridine at low temperatures (-10°C to 0°C). The product is isolated after a workup.
-
Step 2: Synthesis of a pent-2-enoate intermediate. The product from Step 1 is reacted with trimethylphosphonoacetate in the presence of a strong base like sodium hydride.
-
Step 3: Cyclization to 2-hydroxy-4-(trifluoromethyl)pyridine. The intermediate from Step 2 is heated with ammonium acetate in formamide at high temperature (160°C) to facilitate the ring-closing reaction. The product precipitates upon cooling and workup.
-
Step 4: Chlorination. The resulting 2-hydroxy-4-(trifluoromethyl)pyridine is then refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) in a solvent like 1,2-dichloroethane to yield the final 2-chloro-4-(trifluoromethyl)pyridine. This final step has a reported yield of 92%.[9]
Workflow Visualization
Caption: Multi-step Ring Construction Synthesis.
Part 4: Comparative Benchmarking
The choice of a synthetic route depends heavily on the specific goals of the researcher or manufacturer, including scale, cost, desired isomer, and available equipment. The direct chlorination of picolines is a classic example of a high-volume industrial process, while ring-building syntheses are more aligned with laboratory-scale discovery chemistry.
Quantitative Data Summary
| Feature | Route 1: Nitrapyrin from 2-Picoline | Route 2: Isomer from 3-Picoline | Route 3: Ring Construction |
| Precursor(s) | 2-Picoline, Chlorine | 3-Picoline, Chlorine | Vinyl ether, Acylating agents, etc. |
| Target Molecule | 2-Chloro-6-(trichloromethyl)pyridine | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine |
| Methodology | Vapor-phase direct chlorination | Vapor-phase direct chlorination | Multi-step synthesis and cyclization |
| Key Conditions | 240-320°C, continuous flow[4][5] | 300-500°C, continuous flow[8] | Multiple steps, varied conditions (-10°C to 160°C)[9] |
| Reported Yield | High (up to 89.4%)[5] | Moderate (30-60%)[8] | High for final step (92%), but lower overall[9] |
| Advantages | Highly efficient, few steps, economical for large scale | Direct route to the 5-substituted isomer | High flexibility, access to complex/novel structures |
| Disadvantages | Requires high temperatures, corrosive (HCl), limited to picoline precursors | Higher temperatures, lower yield than Route 1 | Many steps, low overall yield, expensive reagents, poor atom economy |
Expert Analysis of Field-Proven Insights
-
Expertise & Experience in Scalability: The direct chlorination of picolines (Routes 1 and 2) is a testament to process optimization for bulk chemical manufacturing. The choice of a vapor-phase reaction is deliberate: it avoids solvents, simplifies the handling of the gaseous HCl byproduct, and allows for excellent temperature control in a continuous process, which is crucial for safety and consistency. While yields for the 3-picoline route are lower, this is an inherent consequence of the pyridine ring's electronics and not necessarily a flaw in the process itself. For producing tons of material, these routes are unparalleled in their efficiency.
-
Trustworthiness of Protocols: The ring-construction pathway (Route 3) is a validated system for laboratory and discovery chemistry. Each step is a well-understood, named reaction (e.g., Wittig-Horner), which provides a high degree of confidence in its reproducibility on a small scale. However, its trustworthiness for industrial scale-up is low. The use of hazardous reagents like sodium hydride, the multiple intermediate isolations, and the poor overall atom economy make it commercially non-viable for a simple molecule. Its value lies in its adaptability for creating derivatives that cannot be made through direct functionalization.
-
Authoritative Grounding & Strategic Choice: The industrial preference for Route 1 is grounded in decades of chemical engineering practice. The process described in Dow Chemical's original patents from the 1960s remains fundamentally unchanged, highlighting its robustness.[1] A research group aiming to develop a novel agrochemical might start with a flexible route like #3 to create a library of diverse 4-substituted pyridines for screening. Once a lead candidate is identified, significant resources would then be invested to develop a more direct and economical route, likely by finding a way to functionalize a cheaper starting pyridine, mirroring the logic that led to the industrialization of Route 1.
Conclusion
The synthesis of trichloromethyl-chloropyridines is a study in contrasts between industrial efficiency and laboratory flexibility. For the production of the key agrochemical Nitrapyrin , the high-temperature, vapor-phase chlorination of 2-picoline remains the benchmark and the undisputed industrial standard. It is a highly optimized, efficient, and economical process that delivers the target molecule in high yield.
Alternative routes, such as the chlorination of 3-picoline , provide direct access to valuable isomeric products, demonstrating how a simple change in the precursor dictates the final structure. These routes, while less efficient, are still preferable to more complex methods for producing simple isomers.
Fundamentally different strategies, such as building the pyridine ring from acyclic precursors, are powerful tools in a research and development context. They offer unparalleled versatility for creating novel molecular architectures that are inaccessible through direct functionalization. However, due to their multi-step nature, high cost, and low overall efficiency, they are not competitive for the bulk synthesis of established molecules like Nitrapyrin. The selection of a synthetic pathway is therefore not a matter of finding a single "best" method, but of aligning the strengths and weaknesses of each approach with the specific objectives of the chemical campaign, whether it be large-scale production or the discovery of novel chemical entities.
References
-
National Toxicology Program. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin). Retrieved from NTP Technical Report. [Link]
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Wikipedia. (n.d.). Nitrapyrin. Retrieved from Wikipedia. [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
FAQ. (n.d.). How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively?[Link]
- Google Patents. (n.d.). CN103787960A - Synthetic method of 2-chloro-5-trichloromethyl pyridine.
- Google Patents. (n.d.). CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Chemistry. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
- Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
-
Huimeng Bio-tech. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine (CTC). Retrieved from Huimeng Bio-tech. [Link]
-
ResearchGate. (n.d.). Various routes for the synthesis of functionalized pyridines. Retrieved from ResearchGate. [Link]
-
European Publication Server. (n.d.). Selective gas phase chlorination of polychlorinated beta-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors. Retrieved from European Publication Server. [Link]
-
Oriental Journal of Chemistry. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. [Link]
-
ACS Publications. (n.d.). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Retrieved from Crystal Growth & Design. [Link]
-
European Patent Office. (n.d.). Process for producing 2-chloro-5-trichloromethylpyridine - EP 0009212 A1. Retrieved from European Patent Office. [Link]
-
Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
- Google Patents. (n.d.). CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine.
-
Hach. (n.d.). 2-Chloro-6 (Trichloromethyl) Pyridine (TCMP), 25 g. Retrieved from Hach. [Link]
- Google Patents. (n.d.). CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine.
-
ACS Publications. (n.d.). Facilitating Nitrification Inhibition through Green, Mechanochemical Synthesis of a Novel Nitrapyrin Complex. Retrieved from Crystal Growth & Design. [Link]
-
MDPI. (n.d.). Assessment of the Nitrification Inhibitor Nitrapyrin on Nitrogen Losses and Brassica oleracea Growth: A Preliminary Sustainable Research. Retrieved from MDPI. [Link]
-
EPA. (n.d.). Nitrapyrin ECM Soil. Retrieved from EPA. [Link]
-
PubChem. (n.d.). 2-Chloro-4-(trichloromethyl)pyridine. Retrieved from PubChem. [Link]
-
NIH. (n.d.). Nitrapyrin Mitigates Nitrous Oxide Emissions, and Improves Maize Yield and Nitrogen Efficiency under Waterlogged Field. Retrieved from NIH. [Link]
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Comparative Efficacy of Novel Herbicidal and Antimicrobial Agents Derived from 2-Chloro-4-(trichloromethyl)pyridine
A Technical Guide for Researchers in Agrochemical and Pharmaceutical Development
Introduction: The Versatile Pyridine Scaffold
The pyridine ring is a foundational structural motif in a vast array of biologically active compounds, from pharmaceuticals to agrochemicals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in the design of novel herbicides and antimicrobial agents.[3][4] The strategic substitution of the pyridine ring can dramatically influence the biological activity of the resulting compounds. Halogenation, in particular, is a well-established strategy for modulating the efficacy and selectivity of bioactive molecules.[5] This guide focuses on the herbicidal and antimicrobial potential of compounds derived from a specific, highly functionalized starting material: 2-Chloro-4-(trichloromethyl)pyridine. This molecule offers multiple reactive sites for derivatization, providing a rich platform for the development of new active ingredients.
Herbicidal Efficacy of 2-Chloro-4-(trichloromethyl)pyridine Derivatives
While direct comparative studies on a wide range of herbicides derived specifically from 2-Chloro-4-(trichloromethyl)pyridine are not extensively documented in publicly available literature, the broader class of polychlorinated pyridine derivatives has a well-established role as intermediates in the synthesis of potent herbicides.[6] The presence of both a chloro substituent on the ring and a trichloromethyl group provides a unique combination of lipophilicity and reactivity that can be exploited for herbicidal action.
The primary mechanism of action for many pyridine-based herbicides involves the disruption of crucial plant processes. For instance, some pyridine herbicides mimic natural plant hormones, leading to uncontrolled growth and eventual plant death. Others can inhibit specific enzymes essential for plant survival. The derivatization of 2-Chloro-4-(trichloromethyl)pyridine can lead to compounds that target these or other vital pathways.
Hypothetical Derivatization and Expected Activity
Based on established structure-activity relationships within pyridine herbicides, several derivatization strategies for 2-Chloro-4-(trichloromethyl)pyridine can be proposed to yield herbicidally active compounds:
-
Nucleophilic Aromatic Substitution (SNAr) at the 2-position: The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles, such as amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups that can interact with biological targets.
-
Transformation of the Trichloromethyl Group: The trichloromethyl group can be converted to other functional moieties, such as a trifluoromethyl group, which is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and binding affinity.[7]
The following table outlines hypothetical derivatives and their potential herbicidal efficacy based on known trends in pyridine-based herbicides.
| Derivative Structure | Modification | Anticipated Herbicidal Activity | Potential Target Weeds |
| 2-Amino-4-(trichloromethyl)pyridine | Substitution of the 2-chloro group with an amino group. | Moderate to high | Broadleaf weeds |
| 2-Phenoxy-4-(trichloromethyl)pyridine | Substitution of the 2-chloro group with a phenoxy group. | High | Grasses and broadleaf weeds |
| 2-Chloro-4-(trifluoromethyl)pyridine | Conversion of the trichloromethyl group to a trifluoromethyl group. | High, with potential for improved crop selectivity. | A broad spectrum of weeds |
Experimental Protocol: Primary Herbicidal Screening
To evaluate the herbicidal efficacy of novel derivatives of 2-Chloro-4-(trichloromethyl)pyridine, a standardized primary screening protocol is essential.
Objective: To assess the pre- and post-emergence herbicidal activity of test compounds against a panel of representative weed species.
Materials:
-
Seeds of monocotyledonous (e.g., barnyardgrass, green foxtail) and dicotyledonous (e.g., velvetleaf, morning glory) weed species.
-
Potting soil mix.
-
Test compounds dissolved in an appropriate solvent (e.g., acetone) with a surfactant.
-
Positive control (a commercial herbicide with a known mode of action).
-
Negative control (solvent and surfactant only).
Procedure:
-
Pre-emergence Application:
-
Fill pots with soil and sow the seeds of the target weed species at a uniform depth.
-
Apply the test compounds and controls evenly to the soil surface using a laboratory sprayer.
-
Place the pots in a greenhouse with controlled temperature, humidity, and light conditions.
-
Water the pots as needed.
-
Assess the percentage of weed emergence and any signs of phytotoxicity at 7, 14, and 21 days after treatment.
-
-
Post-emergence Application:
-
Sow weed seeds in pots and allow them to grow to the 2-4 leaf stage.
-
Apply the test compounds and controls directly to the foliage of the weeds until runoff.
-
Return the pots to the greenhouse.
-
Observe and record the percentage of weed control (visual injury) and any phytotoxic symptoms at 7, 14, and 21 days after treatment.
-
Data Analysis: The efficacy of each compound is typically rated on a scale of 0% (no effect) to 100% (complete kill). The results are compared to both the negative and positive controls to determine the relative herbicidal activity.
Antimicrobial Efficacy of 2-Chloro-4-(trichloromethyl)pyridine Derivatives
The pyridine scaffold is also a cornerstone in the development of antimicrobial agents.[8][9] The introduction of chlorine atoms and other functional groups can enhance the antimicrobial properties of pyridine derivatives.[10] The 2-Chloro-4-(trichloromethyl)pyridine molecule, with its electrophilic centers, is a promising starting point for the synthesis of novel antimicrobial compounds that could act through various mechanisms, such as cell membrane disruption or inhibition of essential enzymes.
Structure-Activity Relationship Insights
The antimicrobial activity of pyridine derivatives is highly dependent on their substitution patterns. For instance, the presence of lipophilic groups can facilitate the passage of the compound through the microbial cell membrane. The electronic nature of the substituents also plays a crucial role in the interaction with microbial targets.
The following diagram illustrates a general workflow for the synthesis and screening of antimicrobial derivatives from 2-Chloro-4-(trichloromethyl)pyridine.
Caption: Workflow for the development of antimicrobial agents.
Comparative Antimicrobial Activity
While specific data for derivatives of 2-Chloro-4-(trichloromethyl)pyridine is limited, we can extrapolate potential efficacy based on studies of structurally related compounds. For example, various chlorinated pyridine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[10]
The following table presents a hypothetical comparison of the antimicrobial activity of potential derivatives against common microbial strains.
| Derivative | Target Microorganism | Expected MIC (µg/mL) | Reference Compound (MIC, µg/mL) |
| 2-(Piperidin-1-yl)-4-(trichloromethyl)pyridine | Staphylococcus aureus | 16-64 | Ciprofloxacin (0.5-2) |
| 2-Mercapto-4-(trichloromethyl)pyridine | Escherichia coli | 32-128 | Gentamicin (0.25-4) |
| 2-Chloro-4-(trifluoromethyl)pyridine | Candida albicans | 8-32 | Fluconazole (0.25-8) |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a critical parameter for quantifying the antimicrobial potency of a compound. The broth microdilution method is a widely accepted technique for its determination.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Pure cultures of test microorganisms (e.g., S. aureus, E. coli, C. albicans).
-
Appropriate sterile broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Positive control (a standard antibiotic).
-
Negative control (broth and solvent).
-
Growth control (broth and microorganism).
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile broth, adjusted to a specific cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control in the wells of the microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Data Interpretation: The MIC values provide a quantitative measure of the antimicrobial efficacy of the synthesized derivatives, allowing for direct comparison with each other and with standard antimicrobial agents.
Conclusion and Future Directions
2-Chloro-4-(trichloromethyl)pyridine represents a highly promising and versatile starting material for the synthesis of novel herbicidal and antimicrobial compounds. Its dual reactivity at the 2-position of the pyridine ring and the trichloromethyl side chain allows for extensive chemical modification to optimize biological activity. While direct comparative data for derivatives of this specific parent compound is still emerging, the established biological importance of the broader class of chlorinated pyridine derivatives strongly suggests the potential for discovering potent new active ingredients.
Future research should focus on the systematic synthesis and screening of a diverse library of compounds derived from 2-Chloro-4-(trichloromethyl)pyridine. Detailed structure-activity relationship studies, coupled with mechanistic investigations, will be crucial for identifying lead compounds with high efficacy, selectivity, and favorable safety profiles for development as the next generation of herbicides and antimicrobial agents.
References
- Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(9), 5286.
- Patil, U., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9.
- Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Organic and Inorganic Chemistry, 5(3), 50-51.
- Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10343-10345.
- RSC Publishing (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13, 1149-1177.
- Novikov, A. S., & Guk, D. O. (2024). Development of novel pyridine-based agrochemicals: A review. Journal of Agricultural and Food Chemistry.
- El-Faham, A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Journal of Molecular Structure, 1301, 137302.
- Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2020). Pest Management Science, 76(11), 3647-3663.
- Tsuchiya, T., & Akiba, M. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 162-175.
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U.S. Environmental Protection Agency. (2022). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]
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How can 2-chloro-4-(trifluoromethyl) pyridine be synthesized and applied effectively? (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-(trichloromethyl)pyridine. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-4-(chloromethyl)pyridine. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-(trichloromethyl)pyridine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-Chloro-4-(trichloromethyl)pyridine and its associated waste streams. As a chlorinated pyridine derivative, this compound requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is structured to provide not only procedural instructions but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
2-Chloro-4-(trichloromethyl)pyridine is a compound of significant toxicological concern. Understanding its hazard profile is fundamental to appreciating the necessity of stringent disposal protocols.
-
Acute Toxicity: The compound is classified as harmful if swallowed and toxic in contact with skin.[1][2][3] Inhalation may also be harmful and can cause respiratory irritation.[4]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[4][5]
-
Environmental Hazard: This chemical is toxic to aquatic life with long-lasting effects, necessitating containment and preventing its release into the environment.[1][3][6]
-
Reactivity: While not combustible, it may emit poisonous and corrosive fumes in a fire, including nitrogen oxides, carbon oxides, and hydrogen chloride gas.[1][3][7] It is incompatible with strong oxidizing agents.[3][7]
Due to these properties, improper disposal, such as drain disposal or mixing with general waste, is strictly prohibited. Such actions can lead to toxic exposure, environmental contamination, and potentially violent chemical reactions.
Regulatory Framework: Adherence to Hazardous Waste Regulations
Waste generated from the use of 2-Chloro-4-(trichloromethyl)pyridine falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).
Chemical waste generators are legally required to determine if a discarded chemical is classified as hazardous waste.[7] Chlorinated organic compounds are often categorized under specific EPA waste codes. While 2-Chloro-4-(trichloromethyl)pyridine may not be explicitly listed by name, it would likely fall under the "F-List" for wastes from non-specific sources (such as spent halogenated solvents) or be classified based on its characteristics (e.g., toxicity).[8][9][10][11]
Key Data Summary Table:
| Property | Value / Classification | Source |
| IUPAC Name | 2-Chloro-4-(trichloromethyl)pyridine | N/A |
| CAS Number | 55304-79-5 (example, verify specific isomer) | N/A |
| Primary Health Hazards | Acute Toxicity (Oral, Dermal), Skin/Eye Irritation | [1][2][3][4] |
| Primary Environmental Hazard | Toxic to aquatic life with long-lasting effects | [1][3][6] |
| Potential EPA Waste Code | F-List (Halogenated Solvents), D-List (Toxicity Characteristic) | [8][10] |
Pre-Disposal Protocol: Segregation and Containment in the Lab
Proper disposal begins at the point of generation. Meticulous segregation and containment are non-negotiable steps to prevent accidental mixing and ensure safe temporary storage.
Step 1: Designate a Waste Container
-
Use a dedicated, properly labeled hazardous waste container for all waste streams containing 2-Chloro-4-(trichloromethyl)pyridine.
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a securely sealing lid.
Step 2: Segregate Waste Streams
-
Solid Waste: Collect unused or expired pure compounds, contaminated personal protective equipment (PPE) like gloves and bench paper, and contaminated labware (e.g., pipette tips, weighing boats) in the designated solid waste container.
-
Liquid Waste: Collect solutions containing 2-Chloro-4-(trichloromethyl)pyridine in a dedicated halogenated organic liquid waste container.
-
Causality: Segregation is crucial. Mixing halogenated waste with non-halogenated streams complicates the final disposal process, increasing costs and risks. More importantly, accidental mixing with incompatible chemicals, such as strong oxidizing agents, must be avoided to prevent dangerous reactions.[3][7]
Step 3: Labeling
-
Label the container clearly with "Hazardous Waste," the full chemical name "2-Chloro-4-(trichloromethyl)pyridine," and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Maintain a log of the contents, including approximate quantities of the chemical added. This is vital for the final disposal manifest.
Step-by-Step Disposal Workflow
The ultimate disposal of 2-Chloro-4-(trichloromethyl)pyridine must be handled by a licensed hazardous waste management company. On-site chemical treatment or neutralization by laboratory personnel is not recommended due to the compound's stability and the potential for hazardous byproducts. The primary method of destruction is high-temperature incineration.[12]
Workflow for Waste Pickup:
-
Ensure Proper Containment: Confirm that all waste containers are securely sealed, clean on the outside, and accurately labeled.
-
Store Safely: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be away from general traffic, drains, and incompatible materials.[1]
-
Schedule Pickup: Contact your institution's Environmental Health & Safety (EHS) office or your contracted hazardous waste disposal vendor to schedule a pickup.
-
Documentation: Complete all required hazardous waste manifest paperwork provided by EHS or the vendor. Accuracy is critical for regulatory compliance.
-
Transfer Custody: Hand over the waste containers to the authorized disposal personnel. Do not leave waste unattended.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.
For a Small Spill (manageable by trained lab personnel):
-
Alert Personnel: Immediately alert others in the area.[1]
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles or face shield, and chemical-resistant gloves (e.g., butyl rubber).[13]
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[7][14] Avoid using combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Use non-sparking tools if the compound is dissolved in a flammable solvent.[7]
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[1][14]
-
Report: Report the incident to your supervisor and EHS office.
For a Large Spill (beyond the capacity of lab personnel):
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors and prevent entry to the contaminated area.
-
Call for Help: Contact your institution's emergency response team or EHS immediately.[13] Provide them with the chemical name and any other relevant information from the Safety Data Sheet (SDS).
Visualizing the Disposal Decision Process
The following diagram outlines the logical workflow from waste generation to final disposal, emphasizing key decision points for proper segregation.
Caption: Decision workflow for handling and disposal of 2-Chloro-4-(trichloromethyl)pyridine waste.
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RCRA Hazardous Waste F list. U.S. Environmental Protection Agency. [Link]
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Hazardous Substance Fact Sheet: 2-Chloropyridine. New Jersey Department of Health. [Link]
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PubChem Compound Summary for CID 11126573, 2-Chloro-4-(chloromethyl)pyridine. National Center for Biotechnology Information. [Link]
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The Four RCRA Listed Wastes: the F-, K-, P-, and U-List. Hazardous Waste Experts. [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University Environmental Health & Safety. [Link]
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Standard Operating Procedure: Pyridine. Washington State University Environmental Health & Safety. [Link]
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Hazardous Waste Management System; Identification and Listing of Hazardous Waste. Federal Register. [Link]
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Navigating the Safe Handling of 2-Chloro-4-(trichloromethyl)pyridine: A Comprehensive Guide for Laboratory Professionals
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Essential Safety and Logistical Protocols for 2-Chloro-4-(trichloromethyl)pyridine.
Hazard Identification and Risk Assessment
Understanding the potential hazards is the cornerstone of safe chemical handling. Based on the data for its isomers, 2-Chloro-4-(trichloromethyl)pyridine is classified with significant health and environmental risks. The primary hazards include:
-
Acute Toxicity: It is considered harmful if swallowed and toxic in contact with skin.[1][2][3]
-
Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation or damage.[4][5]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[4][5]
-
Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects.[1][2][3]
Given these hazards, a thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantities being used, the potential for exposure, and the specific manipulations being performed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are non-negotiable when handling 2-Chloro-4-(trichloromethyl)pyridine. The rationale behind each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield is recommended when there is a significant risk of splashing or when handling larger quantities. This is to prevent severe eye damage.[5][6] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene), and a fully-buttoned lab coat. | Standard latex gloves are not sufficient. Nitrile or neoprene gloves provide better protection against chlorinated organic compounds. Always check the manufacturer's glove compatibility chart. A lab coat should be worn to protect against skin contact.[2][7] |
| Respiratory Protection | Use in a certified chemical fume hood. For situations with inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A fume hood is the primary engineering control to prevent inhalation of harmful dust or vapors. Respirators should be used as a secondary measure when engineering controls are not sufficient. |
Operational Plan: Safe Handling and Storage Protocol
Adherence to a strict operational protocol is crucial to minimize the risk of exposure and accidents.
Handling Protocol
-
Preparation: Before handling, ensure that a certified chemical fume hood is operational. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.
-
Avoid Contact: Use spatulas and other appropriate tools to avoid direct contact with the chemical. Do not eat, drink, or smoke in the laboratory.[1][7]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][4]
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately and wash it before reuse.[1][2]
Storage Protocol
-
Container: Keep the container tightly closed when not in use.[1][4]
-
Location: Store in a cool, dry, and well-ventilated area.[2][4]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[8]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Emergency Response: Spill Management
In the event of a spill, a swift and organized response is critical to contain the hazard and prevent exposure.
Chemical Spill Response Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
